molecular formula C13H21N3 B1291034 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine CAS No. 915707-56-1

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Cat. No.: B1291034
CAS No.: 915707-56-1
M. Wt: 219.33 g/mol
InChI Key: YLJBTEMLBKZLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJBTEMLBKZLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640325
Record name 1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-56-1
Record name 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915707-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS No. 915707-56-1)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for research and drug development professionals. The information provided is based on publicly available data and is for informational purposes only. Researchers should always conduct their own risk assessments and adhere to all applicable safety regulations before handling any chemical substance.

Introduction

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is a chemical compound featuring a benzylamine moiety substituted with a 4-methylperhydro-1,4-diazepine ring. The unique structural combination of a flexible seven-membered diazepane ring and a benzylamine group makes it a molecule of interest in medicinal chemistry and drug discovery. The diazepine core is a privileged scaffold found in numerous biologically active compounds, including central nervous system agents and cardiovascular drugs. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, safety and handling, and potential applications based on related research.

Chemical Identity and Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 915707-56-1[1]
Molecular Formula C₁₃H₂₁N₃[1]
Molecular Weight 219.33 g/mol [1]
IUPAC Name [2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine[1]
Synonyms 2-(4-methylhomopiperazin-1-yl)benzylamine[1]

Synthesis and Characterization

Plausible Synthetic Pathway

A potential synthetic route could involve the nucleophilic substitution of a suitable starting material, such as 2-fluorobenzonitrile, with 1-methyl-1,4-diazepane, followed by the reduction of the nitrile group to a primary amine.

Plausible Synthetic Pathway 2-Fluorobenzonitrile 2-Fluorobenzonitrile Intermediate_Nitrile 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile 2-Fluorobenzonitrile->Intermediate_Nitrile Nucleophilic Aromatic Substitution 1-Methyl-1,4-diazepane 1-Methyl-1,4-diazepane 1-Methyl-1,4-diazepane->Intermediate_Nitrile Final_Product This compound Intermediate_Nitrile->Final_Product Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Plausible synthetic route for this compound.

Note: This proposed pathway is hypothetical and would require experimental validation and optimization. The reduction of a related compound, benzonitrile, to benzylamine using a palladium-loaded titanium(IV) oxide photocatalyst has been reported, suggesting a possible avenue for the final reduction step[2].

Analytical Characterization

Specific analytical data such as NMR and mass spectra for this compound are not widely published. However, general fragmentation patterns for benzylamines in mass spectrometry have been studied. Under collision-induced dissociation, protonated benzylamines often exhibit a characteristic loss of ammonia (NH₃)[3][4].

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it is classified as a hazardous substance.

Hazard Identification:

  • Causes severe skin burns and eye damage.

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Wash skin thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Immediately call a poison center or doctor.

  • Store in a well-ventilated place. Keep container tightly closed.

Researchers must consult the full Safety Data Sheet before handling this compound and implement all necessary safety protocols in a laboratory setting equipped for handling corrosive materials.

Potential Applications and Biological Activity

While there are no specific studies detailing the biological activity of this compound, research on structurally similar compounds provides insights into its potential applications.

Cardiovascular Research

A study on a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][3][5]oxazin-7-yl)acetamides identified these compounds as potent positive inotropic agents[6]. These agents increase the force of heart muscle contraction. One of the most potent compounds in the series demonstrated a significant increase in stroke volume in isolated rabbit heart preparations, suggesting that the substituted benzyl-1,4-diazepan scaffold could be a promising starting point for the development of new cardiotonic drugs[6].

Potential Application in Cardiovascular Research Target_Compound This compound Structural_Analogs Substituted Benzyl-1,4-diazepan Derivatives Target_Compound->Structural_Analogs is structurally similar to Biological_Activity Positive Inotropic Agents Structural_Analogs->Biological_Activity exhibit activity as Therapeutic_Area Cardiovascular Diseases Biological_Activity->Therapeutic_Area potential treatment for

Caption: Relationship between the target compound and its potential application based on structurally similar molecules.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry, particularly in the area of cardiovascular drug discovery. While a detailed synthesis and full analytical characterization are not yet available in the public literature, the known safety information and the biological activity of related compounds provide a solid foundation for future research. Scientists and researchers are encouraged to explore the synthesis and biological evaluation of this and related molecules to unlock their full therapeutic potential.

References

  • Flament, J. P., & Govaerts, R. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 13(7), 834-849. Available at: [Link]

  • Gao, J., & Li, L. (2004). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 15(10), 1440-1448. Available at: [Link]

  • Ouchi, A., Muneishi, T., & Nishimoto, S. (2007). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications, (37), 3835-3837. Available at: [Link]

  • Yang, K., Sun, L. P., Liu, J. Y., Cui, X., & Piao, H. R. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][3][5]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4467. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, a molecule featuring a substituted benzylamine core linked to a seven-membered N-heterocyclic system. This document is intended for researchers, analytical scientists, and professionals in drug development who require robust methodologies for confirming molecular structures. We detail a logical workflow, beginning with the foundational confirmation of elemental composition by High-Resolution Mass Spectrometry (HRMS), followed by fragmentation analysis using Tandem Mass Spectrometry (MS/MS) to probe connectivity. The core of the elucidation is a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments, including ¹H, ¹³C, DEPT, and advanced 2D techniques such as COSY, HSQC, and HMBC. The causality behind each experimental choice is explained, emphasizing how specific 2D NMR correlations are leveraged to solve the key structural questions: the ortho-substitution pattern on the aromatic ring and the precise location of the methyl group on the perhydro-1,4-diazepine moiety. The guide includes detailed, field-proven protocols, data interpretation tables, and visual workflows to ensure clarity and reproducibility.

Introduction and Structural Hypothesis

The compound of interest, this compound, belongs to a class of molecules that are of significant interest in medicinal chemistry. The benzylamine scaffold is a privileged structure in many biologically active compounds, while the perhydro-1,4-diazepine (or homopiperazine) ring is a versatile component used to modulate physicochemical properties such as solubility and basicity.[1][2] Given the potential for isomerism, both constitutional and positional, rigorous and unequivocal structure confirmation is a prerequisite for any further development.

The primary analytical challenge is to confirm the proposed connectivity shown in Figure 1. Specifically, we must validate three key structural features:

  • The substitution of the perhydro-1,4-diazepine ring is at the C2 (ortho) position of the benzylamine moiety.

  • The linkage occurs from the N1 position of the diazepine ring to the aromatic ring.

  • The methyl group is attached to the N4 position of the diazepine ring, distal to the aromatic ring.

Figure 1: Hypothesized Structure of this compound Chemical structure of this compound

Based on this structure, the fundamental molecular properties are established.

Table 1: Core Molecular Properties

Property Value Source
CAS Number 915707-56-1 [3]
Molecular Formula C₁₃H₂₁N₃ [3]
Molecular Weight 219.33 g/mol [3]

| Monoisotopic Mass | 219.17355 g/mol |[3] |

Elucidation Workflow: A Strategic Approach

A robust structural elucidation is not merely a collection of data but a logical progression of experiments where each step builds upon the last. The causality of our workflow is designed to move from broad confirmation to fine-detail mapping.

G cluster_0 Mass Spectrometry cluster_1 1D NMR Spectroscopy cluster_2 2D NMR Spectroscopy cluster_3 Confirmatory Analysis HRMS High-Resolution MS (HRMS) Confirms Elemental Composition MSMS Tandem MS (MS/MS) Probes Connectivity via Fragmentation HRMS->MSMS Formula Confirmed H_NMR ¹H NMR Proton Environment & Count MSMS->H_NMR Fragment Data Informs NMR C_NMR ¹³C NMR & DEPT Carbon Skeleton & Type H_NMR->C_NMR Proton Data Guides Carbon Analysis COSY ¹H-¹H COSY Identifies Spin Systems (Neighboring Protons) C_NMR->COSY Full 1D Picture HSQC ¹H-¹³C HSQC Links Protons to Attached Carbons COSY->HSQC HMBC ¹H-¹³C HMBC Maps Long-Range Connectivity (2-3 Bonds) HSQC->HMBC Direct & Short-Range Correlations Mapped IR Infrared (IR) Spectroscopy Confirms Functional Groups HMBC->IR Key Long-Range Connectivity Proven Final Final Structure Confirmation (Unambiguous Assignment) IR->Final All Data Corroborated

Caption: Strategic workflow for structure elucidation.

Mass Spectrometry: Defining the Boundaries

Mass spectrometry serves as the initial and foundational pillar of structure elucidation. Its primary roles are to confirm the elemental formula and provide evidence for the core structural fragments.

High-Resolution Mass Spectrometry (HRMS)

Rationale: Before attempting to assemble the structure, it is imperative to confirm the atomic constituents. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Expected Result: For C₁₃H₂₁N₃, the expected exact mass of the protonated molecule [M+H]⁺ is 220.18099. An experimental value within ±0.0011 Da (5 ppm) of this theoretical mass would validate the molecular formula.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Rationale: MS/MS analysis involves isolating the parent ion ([M+H]⁺) and inducing fragmentation. The resulting product ions reveal the weaker bonds and stable substructures within the molecule, providing a "blueprint" of its connectivity.[4][5]

Predicted Fragmentation Pathway: The fragmentation of this compound is expected to proceed through characteristic pathways, primarily involving the benzylic C-C bond and cleavages within the diazepine ring.

G M [M+H]⁺ m/z 220.18 P1 m/z 203.15 M->P1 F1 P2 m/z 119.12 (Methyl-diazepine fragment) M->P2 F2 P4 m/z 91.05 (C₇H₇⁺) M->P4 F4 F1 Loss of NH₃ (-17.03 Da) F2 Benzylic Cleavage (Loss of C₇H₈N) P3 m/z 98.10 (C₅H₁₂N₂ fragment) P2->P3 F3 F3 Diazepine Ring Opening F4 Tropylium Ion Formation

Caption: Key MS/MS fragmentation pathways.

Table 2: Predicted Major MS/MS Fragment Ions for [C₁₃H₂₁N₃+H]⁺

m/z (Predicted) Formula of Fragment Origin of Fragment Structural Significance
203.15 [C₁₃H₁₉N₂]⁺ Loss of ammonia (NH₃) from the primary amine Confirms the presence of a -CH₂NH₂ group.
119.12 [C₇H₁₅N₂]⁺ Cleavage between the aromatic ring and the diazepine nitrogen Provides the mass of the entire 4-methylperhydro-1,4-diazepine substituent.
91.05 [C₇H₇]⁺ Formation of the tropylium ion Characteristic fragment for benzyl groups.[6]

| 98.10 | [C₅H₁₂N₂]⁺ | Ring cleavage within the 4-methylperhydro-1,4-diazepine moiety | Supports the structure of the heterocyclic ring. |

NMR Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, count, and connectivity of atoms.[7][8]

¹H and ¹³C NMR Spectroscopy

Rationale: 1D NMR provides a census of all proton and carbon atoms in the molecule. The chemical shifts indicate the electronic environment, integration (in ¹H NMR) gives the relative number of protons, and multiplicity reveals the number of neighboring protons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, illustrative)

Position Predicted δ ¹H (ppm), Multiplicity, Integration Predicted δ ¹³C (ppm), DEPT Rationale for Chemical Shift
-CH₂NH₂ 3.90, s, 2H 45.5, CH₂ Benzylic methylene adjacent to an amine.
-NH₂ 1.80, br s, 2H - Exchangeable protons, broad signal.
Ar-H (4 pos.) 7.10-7.35, m, 4H 127-130, CH Standard aromatic region. Ortho-substitution pattern creates complex multiplet.
Ar-C (C1) - 138.0, Cq Quaternary aromatic carbon attached to the CH₂NH₂ group.
Ar-C (C2) - 145.0, Cq Quaternary aromatic carbon attached to the diazepine nitrogen, deshielded.
Diazepine-H (C2'/C7') 3.10, t, 4H 55.0, CH₂ Methylene groups adjacent to the N1 atom.
Diazepine-H (C3'/C6') 2.65, t, 4H 57.0, CH₂ Methylene groups adjacent to the N4 atom.
Diazepine-H (C5') 1.95, p, 2H 28.0, CH₂ Central methylene of the 3-carbon chain in the diazepine ring.

| N-CH₃ | 2.35, s, 3H | 46.0, CH₃ | Methyl group on a nitrogen atom. |

2D NMR Correlation Spectroscopy

Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. A combination of COSY, HSQC, and HMBC experiments is essential for unambiguous proof of structure.[9]

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

  • Expected Correlations: Correlations will be seen between the adjacent methylene groups within the diazepine ring (e.g., C2'-H with C3'-H, and C6'-H with C7'-H). The aromatic protons will show a complex correlation pattern consistent with an ortho-disubstituted ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal it is directly attached to.

  • Utility: It allows for the definitive assignment of the carbon signals listed in Table 3 based on their attached, and more easily assigned, proton signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for proving the overall connectivity of the molecule. It reveals correlations between protons and carbons that are 2-3 bonds away.

Table 4: Key HMBC Correlations for Structure Confirmation

Proton Signal (Position) Correlates to Carbon Signal (Position) Number of Bonds Structural Information Confirmed
-CH₂NH₂ (H at 3.90 ppm) Ar-C (C1 ), Ar-C (C2 ) 2, 3 Confirms the aminomethyl group is attached to C1 of the aromatic ring.
Diazepine-H (C2'/C7' ) Ar-C (C2 ) 3 Crucial correlation: Unambiguously proves the diazepine ring is attached to the C2 (ortho) position of the benzene ring.
N-CH₃ (H at 2.35 ppm) Diazepine-C (C3'/C6' ) 2 Confirms the methyl group is on N4, as it couples to the adjacent methylene carbons.

| Ar-H (H-3) | Ar-C (C1 ), Ar-C (C2 ) | 3, 2 | Further confirms the ortho-substitution pattern from the aromatic proton perspective. |

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3400 (two bands) N-H symmetric & asymmetric stretch Primary Amine (-NH₂)
3030 C-H stretch Aromatic C-H
2850-2960 C-H stretch Aliphatic C-H
1600, 1490 C=C stretch Aromatic Ring

| 1100-1250 | C-N stretch | Aryl-N and Alkyl-N |

Detailed Experimental Protocols

Mass Spectrometry
  • Instrumentation: Q-Exactive Orbitrap Mass Spectrometer (or equivalent) with a heated electrospray ionization (HESI) source.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

  • HRMS Protocol:

    • Infuse the sample at 5 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

    • Set resolution to 140,000 FWHM.

    • Use an AGC target of 1e6 and a maximum injection time of 100 ms.

    • Compare the measured m/z of the [M+H]⁺ ion to the theoretical value.

  • MS/MS Protocol:

    • Perform a full scan to identify the [M+H]⁺ ion at m/z 220.18.

    • Set up a targeted MS/MS experiment to isolate the precursor ion (m/z 220.18) with an isolation window of 1.0 m/z.

    • Fragment the isolated ion using higher-energy collisional dissociation (HCD) with a stepped normalized collision energy (e.g., 15, 30, 45 eV) to observe a range of fragments.

    • Acquire fragment data in the Orbitrap at a resolution of 35,000 FWHM.

NMR Spectroscopy
  • Instrumentation: Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • ¹H NMR Protocol:

    • Acquire data using a standard pulse program (e.g., 'zg30').

    • Set spectral width to 16 ppm, centered at 8 ppm.

    • Acquire 16 scans with a relaxation delay of 2 seconds.

    • Process data with an exponential line broadening of 0.3 Hz.

  • ¹³C{¹H} NMR Protocol:

    • Acquire data using a proton-decoupled pulse program (e.g., 'zgpg30').

    • Set spectral width to 240 ppm, centered at 120 ppm.

    • Acquire 1024 scans with a relaxation delay of 2 seconds.

    • Process data with an exponential line broadening of 1.0 Hz.

  • 2D NMR Protocols (COSY, HSQC, HMBC):

    • Use standard Bruker pulse programs (e.g., 'cosygpqf', 'hsqcedetgpsisp2.2', 'hmbcgplpndqf').

    • Optimize spectral widths in both dimensions based on the 1D spectra.

    • For HMBC, set the long-range coupling delay (D6) to optimize for correlations over ~8 Hz.

    • Acquire a sufficient number of scans to achieve good signal-to-noise (typically 2-16 scans per increment).

Conclusion

By systematically applying this integrated analytical workflow, the proposed structure of this compound can be unequivocally confirmed. The combination of HRMS to lock in the elemental formula, MS/MS to reveal key substructures, and a full suite of 1D and 2D NMR experiments to map the precise atomic connectivity provides a self-validating system of evidence. The HMBC experiment, in particular, is critical for proving the key long-range connectivities that define the molecule's unique isomeric form. This guide provides the strategic rationale and practical protocols necessary for researchers to confidently and rigorously elucidate this and structurally related compounds.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. (2021). PubMed. Retrieved January 17, 2026, from [Link]

  • Benzylamine | C6H5CH2NH2. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. (2023). PMC. Retrieved January 17, 2026, from [Link]

  • Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Benzylamine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. (n.d.). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 17, 2026, from [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2021). IEEE Xplore. Retrieved January 17, 2026, from [Link]

  • Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. (2012). PubMed. Retrieved January 17, 2026, from [Link]

Sources

Synthesis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is a complex organic molecule featuring a benzylamine moiety attached to a seven-membered N-methylated diazepane ring. Compounds of this structural class are of significant interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds for various biologically active agents. The strategic combination of a flexible diazepine ring and a reactive benzylamine group offers opportunities for the synthesis of diverse compound libraries for screening purposes. This guide provides a detailed, scientifically-grounded protocol for the synthesis of this target molecule, elucidating the rationale behind the chosen synthetic strategy and methodologies.

The synthesis of N-substituted benzylamines is a critical area of organic chemistry, with applications in pharmaceuticals and agrochemicals.[1] The methodologies are constantly evolving to enhance efficiency and selectivity.[1] This guide will focus on a robust two-step synthetic sequence: a palladium-catalyzed Buchwald-Hartwig amination followed by the reduction of a nitrile intermediate.

Synthetic Strategy and Rationale

The retrosynthetic analysis of the target molecule suggests a disconnection at the C-N bond of the benzylamine and the bond between the aromatic ring and the diazepine nitrogen. This leads to a logical forward synthesis commencing with commercially available precursors. The chosen strategy involves:

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction is ideal for forming the C-N bond between an aryl halide and an amine.[2][3] In this synthesis, 1-methyl-1,4-diazepane (also known as N-methylhomopiperazine) is coupled with 2-bromobenzonitrile. This reaction is selected for its high functional group tolerance and efficiency in creating sterically hindered C-N bonds.[4]

  • Nitrile Reduction: The resulting intermediate, 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile, possesses a nitrile group that can be selectively reduced to a primary amine. Various reducing agents can accomplish this transformation; this guide will focus on a common and effective method. The reductive amination of carbonyl compounds is a widely used method for synthesizing amines.[5][6]

This two-step approach offers a clear and efficient pathway to the target molecule, utilizing well-established and reliable chemical transformations.

Experimental Protocols

Part 1: Synthesis of 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile via Buchwald-Hartwig Amination

This procedure details the palladium-catalyzed coupling of 1-methyl-1,4-diazepane with 2-bromobenzonitrile.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromobenzonitrile182.021.82 g10.0
1-Methyl-1,4-diazepane114.191.37 g12.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7291.6 mg0.1
Xantphos578.68173.6 mg0.3
Sodium tert-butoxide (NaOtBu)96.101.35 g14.0
Toluene (anhydrous)-50 mL-

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol) and Xantphos (173.6 mg, 0.3 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene (20 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • To this mixture, add 2-bromobenzonitrile (1.82 g, 10.0 mmol), 1-methyl-1,4-diazepane (1.37 g, 12.0 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Add an additional 30 mL of anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile.[7]

Part 2: Reduction of 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile to this compound

This procedure outlines the reduction of the nitrile intermediate to the final benzylamine product.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-(4-methyl-1,4-diazepan-1-yl)benzonitrile229.312.29 g10.0
Lithium aluminum hydride (LiAlH₄)37.95759 mg20.0
Diethyl ether or Tetrahydrofuran (anhydrous)-100 mL-
Sodium sulfate, anhydrous-As needed-

Step-by-Step Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add lithium aluminum hydride (759 mg, 20.0 mmol) and anhydrous diethyl ether or THF (50 mL) under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile (2.29 g, 10.0 mmol) in anhydrous diethyl ether or THF (50 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (0.8 mL), 15% aqueous sodium hydroxide (0.8 mL), and then water again (2.4 mL).

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the solid and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the final product, this compound.

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow A 2-Bromobenzonitrile C Buchwald-Hartwig AminationPd₂(dba)₃, XantphosNaOtBu, Toluene, 100°C A->C B 1-Methyl-1,4-diazepane B->C D 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile C->D Intermediate E Nitrile ReductionLiAlH₄, Et₂O or THFAqueous Workup D->E F This compound E->F Final Product

Caption: Overall synthetic scheme for this compound.

Buchwald-Hartwig Catalytic Cycle

BuchwaldHartwigCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)L₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord R₂NH PdII_Amine [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR₂)L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The strategic use of a Buchwald-Hartwig amination followed by nitrile reduction allows for the construction of this complex molecule from readily available starting materials. The protocols provided are based on well-established chemical principles and offer a solid foundation for researchers in the field of organic and medicinal chemistry. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from 85]

  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination... Retrieved from Study Prep.[6]

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.[1]

  • Ovid. (n.d.). Preparation of benzylamine by highly selective... Catalysis Letters.[9]

  • Taylor & Francis Online. (n.d.). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION.[10]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.

  • Wikipedia. (n.d.). N-Methylpiperazine.[11]

  • ChemicalBook. (2025, September 25). N-Methylhomopiperazine | 4318-37-0.[12]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.[13]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.[2]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.[3]

  • ChemicalBook. (n.d.). 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile.[7]

  • Nolan, S. P., et al. (2024, December). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.[4]

Sources

A Technical Guide to the Physicochemical and Chemical Characterization of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the physical and chemical characterization of the novel compound, 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine. As a molecule incorporating both a benzylamine moiety and a substituted diazepane ring, this compound represents a scaffold of significant interest in medicinal chemistry and drug development.[1][2] This document outlines a logical, multi-tiered approach to elucidate its structural integrity, physicochemical properties, solid-state behavior, and chemical stability. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with the critical data necessary for advancing a new chemical entity (NCE) from discovery to formulation.

Introduction: Rationale for Characterization

The molecule this compound is a unique amalgamation of structural motifs. The benzylamine group is a versatile building block in organic synthesis and a component in many biologically active compounds.[3][4][5] The 1,4-diazepane ring is a privileged scaffold found in numerous pharmaceuticals, valued for its conformational flexibility and ability to interact with biological targets.[2][6] The combination of these groups, along with the specific substitution pattern, necessitates a thorough and systematic characterization to establish its identity, purity, and key properties that will govern its behavior in biological and pharmaceutical systems.

This guide provides the scientific causality behind each analytical choice, ensuring a robust and logical progression of experiments. The workflow is designed to build a complete data package, starting with absolute structural confirmation and concluding with stability assessments that inform formulation and storage strategies.

Tier 1: Structural Elucidation and Purity Assessment

The foundational step in characterizing any NCE is the unambiguous confirmation of its chemical structure and the quantification of its purity. This is achieved through a combination of spectroscopic and chromatographic techniques.

Methodologies and Expected Observations
Technique Purpose Expected Observations / Key Data Points
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) To determine the precise connectivity of atoms and confirm the covalent structure.¹H NMR: Distinct signals for aromatic protons (benzyl group), a singlet for the N-methyl group, and complex aliphatic signals for the diazepane and benzylic CH₂ protons. ¹³C NMR: Predictable chemical shifts for aromatic, aliphatic, and N-methyl carbons. 2D NMR (COSY, HSQC): Correlation peaks confirming proton-proton and proton-carbon connectivities, respectively.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and elemental composition.An observed mass within 5 ppm of the calculated exact mass for the molecular formula C₁₃H₂₁N₃. This provides high confidence in the elemental formula.
HPLC/UPLC with UV and MS Detection To assess purity, identify impurities, and provide a quantitative assay.A single major peak with a purity level >98% by peak area. The UV spectrum should be consistent with the benzyl chromophore. MS detection confirms the mass of the main peak and helps identify any minor impurity peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify key functional groups present in the molecule.[3]Characteristic absorption bands for N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-N stretching.
Experimental Workflow for Structural Confirmation

The following workflow ensures a logical progression from initial identification to final purity assessment.

G cluster_0 Structural & Purity Workflow Synthesis Synthesized Compound (Crude Product) Purification Purification (e.g., Column Chromatography) Synthesis->Purification HRMS HRMS Analysis (Confirm Elemental Formula) Purification->HRMS NMR Full NMR Suite (¹H, ¹³C, 2D) (Confirm Connectivity) Purification->NMR FTIR FTIR Analysis (Confirm Functional Groups) Purification->FTIR HPLC HPLC/UPLC Purity Assay (Quantify Purity) Purification->HPLC Confirmed Confirmed Structure & Purity Report HRMS->Confirmed NMR->Confirmed FTIR->Confirmed HPLC->Confirmed

Caption: Decision tree for solid-state characterization.

Tier 4: Chemical Stability and Forced Degradation

Understanding the intrinsic stability of a molecule is paramount for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method. [7][8][9]Forced degradation, or stress testing, involves exposing the compound to harsh conditions to accelerate its decomposition. [10][11]

Protocol for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at a sufficient level for detection and characterization without over-stressing the molecule. [7]

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60 °C, 24-48h Potential cleavage of amide or ether linkages if present; however, the core structure is expected to be relatively stable.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24-48h Similar to acid hydrolysis, the core structure should exhibit good stability.
Oxidation 3% H₂O₂, Room Temperature, 24h The tertiary amine and benzylic position are susceptible to oxidation, potentially forming N-oxides or other oxidative products.
Photolytic ICH Q1B conditions (UV/Vis light exposure) The benzyl chromophore may be susceptible to photolytic degradation.

| Thermal | Dry heat, 80 °C, 48h | Assesses the overall thermal lability of the molecule. |

Analytical Monitoring: A stability-indicating HPLC/UPLC method with photodiode array (PDA) and mass spectrometric (MS) detection is used to monitor the degradation. The method must be capable of separating all significant degradation products from the parent compound.

Conclusion

The comprehensive characterization of this compound, following the tiered approach outlined in this guide, provides a robust and scientifically sound data package. This framework ensures that from the moment of synthesis, the molecule's identity, purity, physicochemical properties, solid-state behavior, and stability are well-understood. This foundational knowledge is indispensable for making informed decisions in the drug development process, from lead optimization and candidate selection to formulation and regulatory submission.

References

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?
  • Auriga Research. Solid State Characterization.
  • Malvern Panalytical. Pharmaceutical solid-state characterization.
  • Research and Reviews. (2024, June 11). Solid-State Characterization in Drug Development and Formulation.
  • Lin, Y., et al.. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.
  • Wiley. Solid State Characterization of Pharmaceuticals.
  • Pharma Stability. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review.
  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • SGS Denmark. Forced Degradation Testing.
  • ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing in Pharma.
  • PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
  • BenchChem. (R)-1-Benzyl-5-methyl-1,4-diazepane.
  • ResearchGate. Predicted pKa values for the secondary and tertiary amines.
  • PubChem. (5R)-1-Benzyl-5-methyl-1,4-diazepane.
  • PubChem. Benzylamine.
  • Sigma-Aldrich. Benzylamine for GC derivatization.
  • CUNY Academic Works. (2021, June 24). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge.
  • BenchChem. An In-Depth Technical Guide to the Synthesis and Characterization of 4-Benzylamino-3-nitropyridine.
  • Scholaris. Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines.
  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • ResearchGate. (2021, April 22). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge.
  • Cheméo. Chemical Properties of N-benzyl-N-methyl-benzamide.
  • BenchChem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • Google Patents. Preparation of N-benzylamines.
  • ResearchGate. (2017, December 21). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization.
  • IntechOpen . 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqo_eG9lHOJT6pPM9ZFXARXeqCj4wldbt-dWfBe4fAJ3HPeMkBP3G3EyZOUwL79Zgyv6w1P81sOKO_73VMGNDGipcNtzOG9VIM_4zEEQESl-XJwGd3ZcawbhJkdw0nl9K1dJ2rHy7A4RJpr509a43ng6XXXoh-LSfxVltbUmgR9Cka9jnA3NJZSTdRAQQJNcs2mqtOIIn7OswbwJ6PRSEE5vnU-aJa-i6GYU49IgsFubHyB_-XhYg5gukBhL3rS6w=]([Link]

Sources

An In-Depth Technical Guide to the Spectral Characterization of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Rationale

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is a molecule of interest in medicinal chemistry and drug development due to its unique scaffold, which combines a flexible perhydrodiazepine ring with a benzylamine moiety. The perhydrodiazepine core is a privileged structure in various centrally-acting agents, while the benzylamine group provides a key site for further functionalization. Unambiguous structural verification of such novel compounds is the bedrock of any subsequent biological or pharmacological investigation.

The triad of NMR, IR, and MS spectroscopy provides a holistic and definitive approach to molecular characterization.

  • NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

  • IR Spectroscopy provides a rapid and effective means of identifying the functional groups present.

  • Mass Spectrometry determines the molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its structure.

This guide is structured to walk a researcher through the process of predicting, acquiring, and interpreting these critical datasets.

Molecular Structure and Predicted Spectral Features

Before delving into the specific techniques, a foundational analysis of the target molecule's structure is essential for predicting its spectral behavior. The molecule can be dissected into three key components:

  • The ortho-substituted Benzyl Group: An aromatic ring with two substituents, influencing the chemical shifts of aromatic protons and carbons.

  • The Primary Amine (-CH₂NH₂): This will exhibit characteristic stretches in the IR spectrum and specific proton/carbon signals in NMR.

  • The N-methylperhydrodiazepine Ring: A seven-membered saturated heterocyclic system containing two tertiary amines. The protons within this ring will exist in a complex aliphatic environment, and the N-methyl group will provide a sharp, singlet signal in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will be indispensable.

Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) because it is chemically inert and its single, sharp resonance peak does not overlap with most signals from the analyte. A standard 400 or 500 MHz spectrometer is recommended to achieve sufficient resolution for the complex multiplets expected from the diazepine ring protons.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the CDCl₃ and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 16 scans). Following this, acquire a ¹³C NMR spectrum, which will require a significantly larger number of scans for adequate signal-to-noise (e.g., 1024 scans). 2D NMR experiments like COSY and HSQC can be run to further confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic, benzylic, diazepine ring, and N-methyl protons.

// Invisible edges for layout edge [style=invis]; "Ar-H" -> "CH2-NH2" -> "NH2" -> "Ring-CH2-Ar" -> "Ring-CH2" -> "Ring-CH2-mid" -> "N-CH3"; } }

Caption: Predicted ¹H NMR assignments for the target molecule.

Proton Environment Predicted δ (ppm) Multiplicity Integration Rationale & Comparative Data
Aromatic (Ar-H)7.2 - 7.5Multiplet (m)4HThe ortho-disubstituted pattern will lead to a complex multiplet. Benzylamine itself shows aromatic signals in this region[1].
Benzylic (Ar-CH₂-NH₂)~3.9Singlet (s)2HProtons adjacent to an aromatic ring and a primary amine. Similar benzylic protons in related structures appear in this range[2].
Primary Amine (-NH₂)1.5 - 2.0Broad Singlet (br s)2HAmine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent.
Perhydrodiazepine Ring2.6 - 3.2Multiplets (m)8HProtons on carbons adjacent to nitrogen atoms are deshielded. Expect complex, overlapping multiplets due to conformational flexibility. Data from similar benzodiazepine derivatives supports this range[3][4].
Perhydrodiazepine Ring1.9 - 2.1Multiplet (m)2HThe central methylene group of the seven-membered ring is further from the electron-withdrawing nitrogen atoms and thus appears more upfield.
N-Methyl (-N-CH₃)~2.3Singlet (s)3HThe N-methyl group is a classic singlet in this region, a key diagnostic peak for this structure.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the number of unique carbon environments.

Carbon Environment Predicted δ (ppm) Rationale & Comparative Data
Aromatic (Ar-C)125 - 145Six distinct signals are expected for the aromatic carbons due to ortho-substitution. Benzene derivatives show resonances in this range[2].
Benzylic (Ar-CH₂-NH₂)~46This carbon is attached to the aromatic ring and the nitrogen, placing it in this typical range for benzylamines.
Perhydrodiazepine Ring (-CH₂-)45 - 60Carbons adjacent to nitrogen atoms in saturated heterocyclic systems resonate in this region.
N-Methyl (-N-CH₃)~43The N-methyl carbon typically appears in this upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid or liquid sample. It requires minimal sample preparation and is non-destructive. A liquid sample can be applied directly to the ATR crystal, while a solid can be pressed against it. This technique provides high-quality, reproducible spectra.

Experimental Protocol: IR Data Acquisition
  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a small amount (1-2 drops of liquid or a few mg of solid) of the sample onto the ATR crystal surface.

  • Data Acquisition: Lower the press and apply pressure to ensure good contact between the sample and the crystal. Co-add 32 scans to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the N-H, C-H, C=C, and C-N bonds.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale & Comparative Data
N-H Stretch (Primary Amine)3300 - 3400MediumPrimary amines typically show two bands in this region (symmetric and asymmetric stretching). This is a key diagnostic feature[5][6][7].
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds on an sp² hybridized carbon.
C-H Stretch (Aliphatic)2850 - 3000StrongFrom the CH₂ and CH₃ groups in the molecule.
C=C Stretch (Aromatic)1450 - 1600Medium-StrongAromatic ring stretching vibrations typically appear as a series of bands in this region.
C-N Stretch1000 - 1250MediumCharacteristic of both the aliphatic and aromatic C-N bonds present in the molecule.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is one of the most crucial pieces of data for confirming its identity.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the ideal ionization technique for this molecule. Because the compound has multiple basic nitrogen atoms, it will readily accept a proton in the ESI source to form a protonated molecular ion [M+H]⁺. This is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is easily identifiable. A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is recommended to determine the exact mass, allowing for the calculation of the molecular formula.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode (ESI+) to generate the [M+H]⁺ ion. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal.

  • Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).

  • Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectrum
  • Molecular Formula: C₁₄H₂₃N₃

  • Exact Mass: 233.19

  • Predicted [M+H]⁺: m/z 234.20

Key Predicted Fragmentation Pathways: The fragmentation pattern will provide a fingerprint for the molecule. Key bond cleavages are expected to be:

  • Loss of the benzylamine moiety: Cleavage of the C-N bond connecting the ring to the benzyl group.

  • Cleavage within the diazepine ring: Ring-opening reactions are common for heterocyclic systems.

  • Loss of the methyl group: While less common, loss of the N-methyl radical is possible.

Integrated Analytical Workflow

The synergy of these techniques provides a self-validating system for structural confirmation.

// Nodes Sample [label="Purified Sample of\nthis compound"]; MS [label="Mass Spectrometry (ESI-TOF)", fillcolor="#EA4335"]; IR [label="IR Spectroscopy (ATR)", fillcolor="#FBBC05"]; NMR [label="NMR Spectroscopy (¹H, ¹³C)", fillcolor="#34A853"]; MW [label="Molecular Weight Confirmation\n(m/z = 234.20)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; FG [label="Functional Group Analysis\n(N-H, C=C, C-N)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#FBBC05"]; Struct [label="Structural Elucidation\n(Connectivity & Framework)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; Final [label="Final Structure Confirmed", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Sample -> MS; Sample -> IR; Sample -> NMR; MS -> MW; IR -> FG; NMR -> Struct; MW -> Final; FG -> Final; Struct -> Final; }

Caption: Workflow for definitive structural confirmation.

Conclusion

While a direct literature precedent for the complete spectral data of this compound is absent, a robust and reliable characterization is readily achievable. By following the detailed protocols and leveraging the predictive framework outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized compound. The predicted NMR, IR, and MS data, grounded in the analysis of analogous structures, provide a clear roadmap for interpretation. This integrated spectroscopic approach ensures the scientific integrity required for advancing the compound to further stages of research and development.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of pure benzylamine. Retrieved from [Link]

  • IDEAS/RePEc. (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (n.d.). Supplementary Information for Catalytic Hydroboration of Imines. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

  • Corrales, L. et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 90%, Thermo Scientific. Retrieved from [Link]

  • El-Kassem, L. et al. (2023). Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines. Scientific Reports. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine and Related Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, a molecule combining a primary benzylamine with a tertiary amine-containing diazepine ring. Due to the limited publicly available data on this specific molecule, this document establishes a robust analytical strategy based on first principles and proven methodologies for analogous pharmaceutical compounds. We will explore the inherent analytical challenges of this molecular class, outline a multi-modal approach for impurity detection and quantification, and provide detailed protocols grounded in authoritative regulatory guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality, safety, and efficacy of novel amine-containing active pharmaceutical ingredients (APIs).

Introduction: Understanding the Analytical Challenge

The molecule this compound presents a unique set of analytical challenges stemming from its composite structure. It features:

  • A primary aromatic amine (benzylamine moiety), which is susceptible to oxidation and condensation reactions.[1]

  • A tertiary amine within a saturated heterocyclic (perhydrodiazepine) ring, which can be challenging to detect with standard UV-based chromatography due to the lack of a strong chromophore.[2][3]

  • Multiple basic centers, influencing its chromatographic behavior and solubility.

A comprehensive purity analysis, therefore, cannot rely on a single technique. It requires an orthogonal approach, integrating chromatographic separations for related substances, spectroscopic methods for structural confirmation, and specific tests for non-chromophoric or volatile impurities. The foundation of this approach is a deep understanding of potential impurities and the validation of all analytical procedures according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Profiling Potential Impurities

The first step in developing a purity analysis workflow is to anticipate the impurities that may be present. These can be broadly categorized as synthesis-related substances, degradation products, and process-related impurities.

Synthesis-Related Impurities

These include unreacted starting materials, intermediates, and by-products from the synthetic route. Common synthesis routes for benzylamines include the hydrogenation of benzonitrile or the reaction of benzyl chloride with ammonia.[7] Potential impurities could therefore include:

  • Residual starting materials (e.g., 2-halobenzylamine derivatives, 4-methylperhydro-1,4-diazepine).

  • Over-alkylated or under-alkylated analogues.

  • Positional isomers.

  • Products from side reactions, such as the formation of imine dimers from benzylamine condensation.[1]

Degradation Products

Amines, particularly primary benzylamines, are prone to oxidative degradation. Exposure to air, light, or incompatible excipients can lead to the formation of impurities over time. Key degradation pathways include:

  • Oxidation: Formation of corresponding imines and benzaldehyde derivatives.

  • N-Oxide Formation: The tertiary amine in the diazepine ring is susceptible to oxidation, forming an N-oxide.

Process-Related Impurities

These are impurities not directly related to the API's molecular structure but are introduced during the manufacturing process.

  • Residual Solvents: Organic volatile chemicals used in synthesis and purification.[8][9] Their levels are strictly controlled based on toxicity, as defined by ICH Q3C guidelines.[10][11]

  • Inorganic Impurities: Reagents, catalysts, and residue on ignition.

The logical workflow for identifying and controlling these impurities is visualized below.

G cluster_0 Impurity Profiling Strategy START API Synthesis Route & Stress Testing Data CAT Categorize Impurities START->CAT SYNTH Synthesis-Related (Starting Materials, By-products) CAT->SYNTH DEGRAD Degradation Products (Oxidation, Hydrolysis) CAT->DEGRAD PROCESS Process-Related (Solvents, Catalysts) CAT->PROCESS IDENT Structure Elucidation (MS, NMR) SYNTH->IDENT DEGRAD->IDENT QUANT Develop & Validate Quantitative Methods PROCESS->QUANT IDENT->QUANT SPEC Set Specification Limits (ICH Guidelines) QUANT->SPEC

Caption: Logical workflow for impurity identification and control.

Core Analytical Methodologies

A multi-faceted analytical approach is mandatory for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC is the cornerstone for separating and quantifying non-volatile organic impurities. Due to the basic nature of the analyte, reversed-phase HPLC is the preferred mode, but careful method development is required to achieve symmetrical peak shapes and adequate resolution.

Expertise & Causality in Method Development:

  • Column Selection: A C18 column is a common starting point. However, the basic amines can interact strongly with residual silanols on the silica surface, leading to peak tailing. Using a column with end-capping or a hybrid particle technology (e.g., BEH) is crucial to minimize these secondary interactions.

  • Mobile Phase pH: Maintaining the mobile phase pH between 3 and 7 ensures that the primary and tertiary amines are consistently protonated, leading to stable retention times. A low pH (e.g., pH 3 using a phosphate or formate buffer) is often optimal for good peak shape.

  • Detector Selection: The benzylamine moiety provides a UV chromophore, making UV detection feasible. However, many potential impurities may lack a strong chromophore. Therefore, employing a mass spectrometer (LC-MS) during method development is invaluable for detecting and identifying unknown peaks. For routine quality control, a UV detector set at a wavelength around 210-220 nm is often used for general detection of peptide bonds and aromatic systems.

Experimental Protocol: HPLC Method for Related Substances

  • System: HPLC with UV or PDA detector (and MS for development).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% to 70% Mobile Phase B over 30 minutes to elute a wide range of impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1.0 mg/mL.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[4][6][12]

Validation Parameter Typical Acceptance Criteria Purpose
Specificity Peak purity index > 0.995; baseline resolution > 1.5Ensures the method is free from interference from impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.99Confirms a proportional relationship between detector response and concentration.
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the test results to the true value.
Precision (Repeatability) RSD ≤ 2.0% for the main peakDemonstrates the consistency of results for multiple analyses of the same sample.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Gas Chromatography (GC) for Residual Solvents

Residual solvents are mandatory to control as they offer no therapeutic benefit and can be toxic.[8] Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard technique prescribed by pharmacopeias and ICH guidelines.[10][11][13]

Expertise & Causality in Method Development:

  • Sample Introduction: Static headspace is preferred over direct injection. It avoids contamination of the GC system with the non-volatile API and matrix components, leading to a more robust method.

  • Diluent Selection: The API must be soluble in the diluent. Common diluents include DMSO, DMF, or water, depending on the API's solubility and the solvents being tested.[9]

  • Column Selection: A mid-polarity column (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) provides good selectivity for the wide range of solvents listed in the ICH Q3C guidelines.[10]

Experimental Protocol: HS-GC for Residual Solvents

  • System: Headspace GC with FID.

  • Column: G43 (e.g., DB-624), 30 m x 0.53 mm ID, 3.0 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters: Vial equilibration at 80 °C for 15 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable diluent (e.g., DMSO).

G cluster_1 HS-GC Workflow for Residual Solvents SAMPLE 1. Weigh API into HS Vial DILUENT 2. Add Diluent (e.g., DMSO) SAMPLE->DILUENT SEAL 3. Crimp & Seal Vial DILUENT->SEAL INCUBATE 4. Incubate in HS Autosampler (e.g., 80°C, 15 min) SEAL->INCUBATE INJECT 5. Inject Headspace Vapor into GC INCUBATE->INJECT SEPARATE 6. Separate Solvents on GC Column INJECT->SEPARATE DETECT 7. Detect by FID SEPARATE->DETECT QUANTIFY 8. Quantify against Reference Standards DETECT->QUANTIFY

Caption: Standard workflow for residual solvent analysis by HS-GC.

Quantitative NMR (qNMR) for Purity and Identity

Nuclear Magnetic Resonance (NMR) spectroscopy is not only the definitive tool for structural elucidation but also a powerful primary method for quantification.[14][15] Unlike chromatography, qNMR does not require a reference standard for every impurity.[16] The signal intensity is directly proportional to the number of nuclei, allowing for accurate purity determination using a single, certified internal standard.[17][18]

Expertise & Causality in qNMR:

  • Internal Standard Selection: The internal standard must be stable, non-volatile, have a simple spectrum with at least one signal that is well-resolved from any analyte signals, and be of high purity. Maleic acid or dimethyl sulfone are common choices.

  • Experimental Parameters: To ensure accurate quantification, long relaxation delays (D1, typically 5 times the longest T1 relaxation time of both the analyte and standard) and a calibrated 90° pulse are critical. This ensures all protons are fully relaxed between scans, making their signal integrals directly comparable.

Experimental Protocol: ¹H qNMR for Purity Assay

  • System: NMR Spectrometer (≥400 MHz).

  • Sample Preparation: Accurately weigh ~15 mg of the API and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Key Parameters:

    • Relaxation Delay (D1): 30 seconds.

    • Pulse Angle: 90°.

    • Number of Scans: 8-16.

  • Processing: Manually phase and baseline correct the spectrum.

  • Calculation: Integrate a well-resolved signal for the analyte and a signal for the internal standard. Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Conclusion: An Integrated Approach to Quality Assurance

The purity analysis of this compound demands a scientifically rigorous and multi-faceted strategy. No single method can provide a complete picture of the compound's purity profile. The integration of a validated, stability-indicating HPLC method for related substances, a robust HS-GC method for residual solvents, and an absolute quantitative technique like qNMR provides a self-validating system of checks and balances. This orthogonal approach ensures that all potential impurities are effectively monitored and controlled, guaranteeing the quality, safety, and consistency of the API for its intended use in research and drug development.

References

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.). Google Vertex AI Search.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). ACS Publications.
  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025, June 23). LCGC International.
  • ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. (n.d.). USP-NF.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. (2020, August 25). American Pharmaceutical Review.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Quality Guidelines. (n.d.). ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Spectroscopy Europe.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (n.d.). Shimadzu.
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac.
  • Residual Solvent Analysis Information. (n.d.). Thermo Fisher Scientific - UK.
  • How to purify Benzylamine? (2024, November 8). Reddit.
  • Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. (n.d.). SIELC Technologies.
  • We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads? (2022, March 7). ResearchGate.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel chemical entity, 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine. While direct pharmacological data for this specific molecule is not extensively available in the public domain, its structural motifs—a substituted benzylamine and a perhydro-1,4-diazepine ring—are well-represented in a variety of biologically active compounds. This document synthesizes information from analogous structures to propose a rational, multi-pronged screening strategy to elucidate the pharmacological profile of this compound. We will delve into hypothesized mechanisms of action, drawing parallels from known psychoactive agents and other therapeutic classes, and provide detailed, field-proven experimental protocols for its initial characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related molecules.

Introduction: Deconstructing the Molecule for Functional Clues

The structure of this compound presents a compelling starting point for pharmacological investigation. It is a composite of two key pharmacophores:

  • Substituted Benzylamine: The benzylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] Its derivatives are known to interact with a wide array of biological targets, including monoamine transporters and G-protein coupled receptors (GPCRs). The substitution pattern on both the aromatic ring and the amine is critical in determining target specificity and potency.[3][4]

  • Perhydro-1,4-diazepine Moiety: This seven-membered saturated heterocyclic ring system is found in compounds with diverse biological activities, including anti-apoptotic and central nervous system (CNS) effects.[5][6] The presence of this ring system can significantly influence a molecule's conformational flexibility, lipophilicity, and metabolic stability.

A critical structural analogue to consider is Mianserin , a tetracyclic antidepressant.[7][8][9] Mianserin's core, a piperazinoazepine, shares structural similarities with the perhydro-1,4-diazepine of our target compound. Mianserin exhibits a complex pharmacological profile, with antagonist activity at serotonin (5-HT₂), histamine (H₁), and α-adrenergic receptors, and notably, agonist activity at κ-opioid receptors.[7][9] This precedent strongly suggests that this compound warrants investigation for CNS activity, particularly in the realm of neurotransmitter modulation.

Hypothesized Biological Targets and Rationale

Based on the structural analysis, we propose a primary screening cascade targeting key protein families implicated in neuropsychiatric and other disorders.

Monoamine Receptors and Transporters

The benzylamine moiety is a classic feature of monoamine oxidase (MAO) inhibitors and receptor ligands.[4] The substitution pattern of our compound suggests potential interactions with serotonin, dopamine, and norepinephrine pathways.

  • Rationale: The structural similarity to compounds known to affect monoaminergic systems makes this a primary area of investigation. Modulation of these systems is a cornerstone of treatments for depression, anxiety, and other mood disorders.

Opioid Receptors

The unexpected finding of κ-opioid receptor agonism in Mianserin provides a strong rationale for exploring this target class.[7]

  • Rationale: The potential for opioid receptor modulation opens up avenues for investigation into analgesic, anti-pruritic, and mood-regulating effects. Atypical opioid receptor activity could offer novel therapeutic approaches with potentially different side-effect profiles compared to classical opioids.

Histamine Receptors

Many psychoactive compounds with a cyclic amine structure exhibit high affinity for histamine receptors, particularly the H₁ subtype, which often contributes to sedative side effects.[7]

  • Rationale: Assessing H₁ receptor affinity early in the screening process is crucial for understanding the compound's potential sedative properties and overall CNS depressant profile.

Proposed Experimental Workflows

To systematically evaluate the biological activity of this compound, we propose a tiered experimental approach, starting with in vitro binding and functional assays, followed by cell-based and potentially in vivo models.

Tier 1: In Vitro Receptor Profiling

The initial step is to perform a broad radioligand binding screen to identify potential molecular targets.

Experimental Protocol: Radioligand Binding Assays

  • Target Selection: A panel of receptors and transporters should be selected, with a primary focus on:

    • Serotonin Receptors (5-HT₁A, 5-HT₂A, 5-HT₂C)

    • Dopamine Receptors (D₁, D₂)

    • Adrenergic Receptors (α₁, α₂, β)

    • Opioid Receptors (μ, δ, κ)

    • Histamine Receptors (H₁)

    • Monoamine Transporters (SERT, DAT, NET)

  • Membrane Preparation: Cell membranes expressing the recombinant human receptors or transporters of interest are prepared from stable cell lines (e.g., CHO, HEK293).

  • Assay Conditions:

    • A fixed concentration of a specific radioligand for each target is incubated with the cell membranes.

    • Increasing concentrations of the test compound, this compound, are added to competitively displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand.

  • Detection and Analysis:

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • IC₅₀ values (the concentration of the test compound that inhibits 50% of specific binding) are calculated using non-linear regression analysis.

Data Presentation: In Vitro Binding Affinities (Ki)

TargetRadioligandKi (nM) of this compound
5-HT₂A[³H]KetanserinTo be determined
κ-Opioid[³H]U-69,593To be determined
H₁[³H]MepyramineTo be determined
α₂-Adrenergic[³H]RauwolscineTo be determined

This table should be populated with experimental data.

Tier 2: Functional Assays

For targets where significant binding affinity is observed, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: [³⁵S]GTPγS Binding Assay (for GPCRs)

This assay measures the activation of G-proteins, a key step in GPCR signaling.

  • Membrane Preparation: Membranes from cells expressing the target GPCR are used.

  • Assay Buffer: The assay is performed in a buffer containing GDP and [³⁵S]GTPγS.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

  • Analysis:

    • An increase in [³⁵S]GTPγS binding indicates agonist activity.

    • To test for antagonist activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit the agonist-stimulated response is measured.

Experimental Workflow for Functional Characterization

G cluster_0 Tier 1: Binding cluster_1 Tier 2: Function cluster_2 Tier 3: Cellular Binding Assay Binding Assay Functional Assay Functional Assay Binding Assay->Functional Assay High Affinity (Ki < 1µM) Agonist Mode Agonist Mode Functional Assay->Agonist Mode Antagonist Mode Antagonist Mode Functional Assay->Antagonist Mode Cell-based Assay Cell-based Assay Agonist Mode->Cell-based Assay EC50 Determination Antagonist Mode->Cell-based Assay IC50 Determination

Caption: Tiered approach for in vitro characterization.

Tier 3: Cell-Based Signaling Assays

To confirm the findings from membrane-based assays in a more physiological context, cell-based assays measuring downstream signaling events should be employed.

Experimental Protocol: ERK1/2 Phosphorylation Assay

Extracellular signal-regulated kinases (ERK) are common downstream effectors of many GPCRs.

  • Cell Culture: Cells expressing the target receptor are grown to confluency.

  • Serum Starvation: Cells are serum-starved to reduce basal signaling.

  • Compound Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Lysis: Cells are lysed to extract proteins.

  • Western Blotting or ELISA: The levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 are quantified using specific antibodies.

  • Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of pathway activation or inhibition.

Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is essential for producing sufficient quantities of the compound for biological testing.

Proposed Synthetic Route

The synthesis of this compound can be envisioned through a reductive amination pathway.

Synthetic Workflow Diagram

G 2-Aminobenzaldehyde 2-Aminobenzaldehyde Reductive Amination Reductive Amination 2-Aminobenzaldehyde->Reductive Amination 1-Methyl-1,4-diazepane 1-Methyl-1,4-diazepane 1-Methyl-1,4-diazepane->Reductive Amination Target Compound Target Compound Reductive Amination->Target Compound e.g., NaBH(OAc)₃

Caption: Proposed reductive amination synthesis.

Physicochemical Properties

Understanding the physicochemical properties of the compound is critical for interpreting biological data and for formulation development.

Table of Physicochemical Parameters

PropertyMethodPredicted/Measured Value
Molecular WeightMass SpectrometryTo be determined
pKaPotentiometric TitrationTo be determined
LogP/LogDShake-flask methodTo be determined
Aqueous SolubilityHPLC-UVTo be determined

Safety and Toxicology

Preliminary safety assessment is crucial. Safety data sheets for structurally related compounds, such as benzylamine and N-methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine, indicate potential for skin and eye irritation and corrosive properties.[10][11][12]

Initial Safety Screening:

  • Cytotoxicity Assays: Using cell lines such as HepG2 (liver) and SH-SY5Y (neuronal) to assess for general toxicity.

  • hERG Channel Assay: To evaluate the potential for cardiac liability.

  • Ames Test: To assess mutagenic potential.

Conclusion and Future Directions

This compound is a novel chemical entity with significant potential for biological activity, particularly within the central nervous system. The structural relationship to known psychoactive compounds, such as Mianserin, provides a strong rationale for investigating its effects on monoaminergic and opioid systems. The experimental framework outlined in this guide provides a clear and logical path for the initial characterization of this compound.

Successful identification of a primary molecular target would pave the way for lead optimization studies, focusing on improving potency, selectivity, and pharmacokinetic properties. Further in vivo studies in relevant animal models of disease (e.g., depression, anxiety, pain) would then be warranted to establish its therapeutic potential. This systematic approach, grounded in established pharmacological principles, will be instrumental in unlocking the therapeutic promise of this intriguing molecule.

References

  • Vicker, N., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]

  • Olianas, M. C., et al. (2012). The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors. British Journal of Pharmacology, 167(5), 1066-1079. Available at: [Link]

  • BenchChem. (2025). The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. BenchChem.
  • Reyes-Ortega, F., et al. (2012). Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7097-7099. Available at: [Link]

  • de Boer, T. H., et al. (1995). A comparison of the physicochemical and biological properties of mirtazapine and mianserin. Journal of Clinical Psychiatry, 56 Suppl 1, 12-19. Available at: [Link]

  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215. Available at: [Link]

  • Wikipedia. (n.d.). Benzylamine. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2012). Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). A Comparison of the Physicochemical and Biological Properties of Mirtazapine and Mianserin.
  • ResearchGate. (n.d.). Pharmacological aspects of mianserin.
  • Wikipedia. (n.d.). Mianserin. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine. Fisher Scientific.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Benzylamine. Fisher Scientific.
  • MDPI. (2022).
  • Aldrich. (2025).
  • Sigma-Aldrich. (2025).
  • ResearchGate. (2001). Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids and β-amino acids.
  • ChemicalBook. (n.d.). N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine. ChemicalBook.
  • PubChem. (n.d.). Benzylamine. PubChem. Available at: [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • ResearchGate. (2017). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization.
  • National Institutes of Health. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • ResearchGate. (n.d.). 1,4-Diazepines.
  • PubMed Central. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central.
  • PubMed. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed.
  • Google Patents. (n.d.). CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • PubMed. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. PubMed.
  • ResearchGate. (2022). Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl) - ResearchGate.
  • PubMed. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed.
  • Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

Sources

An In-depth Technical Guide to 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of 2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine derivatives and their analogs. This class of compounds, sharing structural similarities with established therapeutic agents, presents a compelling scaffold for the discovery of novel modulators of central nervous system (CNS) and cardiovascular functions.

Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold

The seven-membered 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with a variety of biological targets. When coupled with an N-aryl moiety, such as a benzylamine group, the resulting structure offers a rich platform for chemical modification and the fine-tuning of pharmacological properties.

Derivatives of the broader benzodiazepine class, which includes the 1,4-diazepane ring system, are well-known for their wide range of therapeutic applications, including anxiolytic, anticonvulsant, sedative, and muscle relaxant effects, primarily through modulation of the γ-aminobutyric acid (GABA) type A receptor.[2][3] However, the therapeutic landscape of 1,4-diazepane-containing compounds extends beyond GABAergic modulation, with derivatives showing promise in diverse areas such as cardiovascular disease and inflammation.[4][5]

A noteworthy analog of the this compound core is the atypical antidepressant mirtazapine. Mirtazapine's unique pharmacological profile as a noradrenergic and specific serotonergic antidepressant (NaSSA) underscores the potential for this chemical class to interact with monoamine systems, offering avenues for the development of novel treatments for depressive and anxiety disorders.[6] Mirtazapine's mechanism of action involves antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors, as well as blockade of serotonin 5-HT2 and 5-HT3 receptors, leading to enhanced noradrenergic and serotonergic neurotransmission.[7]

This guide will delve into the synthetic strategies for accessing the this compound core, explore the structure-activity relationships of its derivatives, and detail the experimental protocols for their pharmacological evaluation.

Synthetic Strategies and Methodologies

The synthesis of N-aryl-1,4-diazepanes can be approached through several established routes, often involving the cyclization of a linear precursor containing the requisite amine and electrophilic functionalities. The following sections outline a plausible and adaptable synthetic workflow for the preparation of the this compound core and its derivatives.

General Synthetic Approach

A common and effective method for the synthesis of 1,4-diazepine rings involves the condensation of a diamine with a suitable bis-electrophile.[8] For the specific target scaffold, a retro-synthetic analysis suggests a convergent approach where a substituted 2-aminobenzylamine derivative is coupled with a protected or pre-functionalized 1,4-diazepane synthon.

A generalized synthetic scheme is presented below:

Synthetic_Scheme cluster_0 Route A: Cyclization Approach cluster_1 Route B: Pre-formed Diazepane Approach A 2-Fluorobenzonitrile C Intermediate A A->C Nucleophilic Aromatic Substitution B N-Methylethylenediamine B->C D 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile C->D Intramolecular Cyclization E 2-(4-Methyl-1,4-diazepan-1-yl)benzylamine D->E Reduction of Nitrile F 1-Methyl-1,4-diazepane H Protected Target Scaffold F->H Nucleophilic Aromatic Substitution G 2-Fluorobenzylamine (protected) G->H I 2-(4-Methyl-1,4-diazepan-1-yl)benzylamine H->I Deprotection

Caption: Generalized synthetic routes to the core scaffold.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

The following protocol is a representative example of a synthetic route that can be adapted for the synthesis of the this compound core. This method is based on established procedures for the synthesis of related N-aryl-1,4-diazepanes.

Step 1: Synthesis of 1-(2-Cyanophenyl)-4-methyl-1,4-diazepane

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-methylethylenediamine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K2CO3) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate can be carried forward to the next step, which involves an intramolecular cyclization that may occur in situ or require further promotion, for instance, through the use of a stronger base or higher temperatures.

  • Purify the cyclized product, 1-(2-cyanophenyl)-4-methyl-1,4-diazepane, by column chromatography on silica gel.

Step 2: Reduction to this compound

  • Dissolve the 1-(2-cyanophenyl)-4-methyl-1,4-diazepane (1.0 eq) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by crystallization.

Structure-Activity Relationships (SAR)

While specific SAR data for the this compound core is not extensively documented in the public domain, valuable insights can be gleaned from related compound series. The following discussion extrapolates potential SAR trends based on published data for analogous structures.

Substitutions on the Benzyl Ring

The electronic and steric nature of substituents on the benzyl ring is expected to significantly influence the pharmacological activity of these derivatives.

  • Electron-withdrawing vs. Electron-donating Groups: In many classes of CNS-active compounds, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at various positions on the aromatic ring can modulate potency and selectivity for specific targets. For instance, in a series of 1,4-benzodiazepines, substitution at the 7-position with an electron-attracting group generally enhances anxiolytic activity.[2]

  • Positional Isomerism: The position of the substituent on the benzyl ring (ortho, meta, or para) will alter the molecule's overall shape and electronic distribution, which can have a profound impact on receptor binding.

Modifications of the 1,4-Diazepane Ring

The 1,4-diazepane ring offers several points for modification that can be exploited to fine-tune the compound's properties.

  • N-Methyl Group: The methyl group on the N4 position of the diazepine ring is a key feature. Its replacement with other alkyl groups (e.g., ethyl, propyl) or its removal (to give the secondary amine) would likely alter the compound's basicity, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

  • Ring Conformation: The introduction of substituents on the carbon backbone of the diazepine ring can influence its conformational preferences. This can be a powerful strategy to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Pharmacological Evaluation and Potential Therapeutic Applications

Given the structural similarity to mirtazapine and other CNS and cardiovascular-active agents, derivatives of this compound are prime candidates for evaluation in a range of biological assays.

Central Nervous System Activity

The potential for these compounds to modulate monoaminergic systems makes them attractive for CNS disorders.

  • Antidepressant and Anxiolytic Potential: The primary screening paradigm for this class of compounds should involve assessing their affinity for key monoamine transporters (serotonin, norepinephrine, and dopamine transporters) and receptors (e.g., 5-HT and adrenergic receptors).

    Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).[9]

    • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

    • Radioligand: Select a suitable radioligand for each transporter, for example, [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT.

    • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubation and Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Quantification: Determine the amount of radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Calculate the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

    Radioligand_Binding_Workflow A Prepare Cell Membranes Expressing Transporter B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand by Filtration B->C D Quantify Radioactivity C->D E Data Analysis (IC50 and Ki Determination) D->E

    Caption: Workflow for a radioligand binding assay.

Cardiovascular Activity

Some 1,4-diazepane derivatives have been reported to possess positive inotropic effects, suggesting a potential application in the treatment of heart failure.[4]

  • Inotropic Activity: The ability of these compounds to modulate cardiac contractility can be assessed in isolated heart preparations.

    Experimental Protocol: Evaluation of Inotropic Activity in Isolated Rabbit Atria

    • Tissue Preparation: Isolate the left atria from male New Zealand White rabbits and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and gassed with 95% O2 and 5% CO2.[4]

    • Stimulation: Stimulate the atria with a suitable electrical pulse (e.g., 1 Hz, 5 ms duration).

    • Data Acquisition: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

    • Compound Administration: After an equilibration period, add the test compounds to the organ bath in a cumulative concentration-response manner.

    • Data Analysis: Measure the change in the force of contraction and express it as a percentage of the baseline contractile force. Construct concentration-response curves to determine the EC50 (the concentration of compound that produces 50% of the maximal effect).

Data Presentation

The following table provides a template for summarizing the pharmacological data for a series of hypothetical this compound derivatives.

Compound IDR1R2SERT Ki (nM)NET Ki (nM)DAT Ki (nM)Inotropic Effect (EC50, µM)
Core HH>1000850>1000>10
1a 4-ClH15025500>10
1b 4-OCH3H50120800>10
2a H2-CH3>1000750>10005.2
2b H3-CH3>1000900>10008.9

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the numerous opportunities for chemical diversification, makes it an attractive target for medicinal chemistry campaigns.

Future research in this area should focus on:

  • Elucidation of the Mechanism of Action: A more detailed investigation into the specific molecular targets of these compounds is warranted. This could involve broader receptor screening panels and functional assays to move beyond initial binding affinities.

  • Optimization of Pharmacokinetic Properties: In vivo studies are needed to assess the oral bioavailability, metabolic stability, and brain penetration of lead compounds.

  • Exploration of a Wider Range of Therapeutic Areas: While CNS and cardiovascular applications appear to be the most promising, the versatility of the 1,4-diazepane scaffold suggests that these compounds could have utility in other disease areas as well.

By systematically exploring the chemical space around this core structure and employing a robust pharmacological evaluation cascade, it is anticipated that novel drug candidates with improved efficacy and safety profiles can be identified.

References

  • Yang, K., Sun, L. P., Liu, J. Y., Cui, X., & Piao, H. R. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][2][4]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & medicinal chemistry letters, 20(15), 4464–4467. [Link]

  • Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][2][4]diazepin-11-yl)piperazin-1-yl)acetate. Molbank, 2005(4), M453. [Link]

  • El-Shaieb, K. M., Hassan, A. A., & Abdel-Aal, A. S. (2011). Synthesis of dibenzo[b,e][2][4]diazepine derivatives. Journal of Chemical Research, 35(10), 592-594. [Link]

  • Castillo, J. C., Almendrala, E., & Borrallo, G. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. In Medicinal Chemistry. IntechOpen. [Link]

  • Li, J., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(10), 16424-16441. [Link]

  • Kumar, R., & Siddiqui, N. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC advances, 13(5), 3298–3325. [Link]

  • Lee, S., & Beak, P. (2013). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 18(7), 8193-8205. [Link]

  • Sharma, S., & Kumar, P. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(6), 438-462. [Link]

  • Piao, H. R., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[2][4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[2][4][10]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical biology & drug design, 77(1), 98–103. [Link]

  • Mohsin, N. U. A., & Qadir, M. I. (2017). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Letters in Drug Design & Discovery, 14(7), 834-845. [Link]

  • Safer Care Victoria. (2021). Standardised inotrope and vasopressor guidelines. [Link]

  • Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1456–1466. [Link]

  • Skolnick, P., et al. (1983). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). European journal of pharmacology, 94(3-4), 167–174. [Link]

  • Mohsin, N. U. A., & Qadir, M. I. (2017). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Letters in Drug Design & Discovery, 14(7), 834-845. [Link]

  • Paraskevas, K. I., et al. (2019). Inotropes in Acute Heart Failure: From Guidelines to Practical Use. Cardiology and therapy, 8(2), 175–187. [Link]

  • Napier, T. C., et al. (2013). Mirtazapine, and mirtazapine-like compounds as possible pharmacotherapy for substance abuse disorders: Evidence from the bench and the bedside. Pharmacology, biochemistry, and behavior, 112, 53–64. [Link]

  • Bell, S. C., & Childress, S. J. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. U.S.
  • Drugs.com. (2023). Mirtazapine Alternatives Compared. [Link]

  • MED-PASS, Inc. (2006). Administration of Inotropic Therapy. [Link]

  • Mk's Medical review. (2024, June 3). Inotropes & vasopressors || (Dobutamine, Epinephrine & dopamine) [Video]. YouTube. [Link]

  • Ghiasi, N., & Bhansali, R. K. (2023). Diazepam. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. (2024). Mirtazapine. [Link]

  • Rothman, R. B., et al. (2011). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Current protocols in pharmacology, Chapter 1, Unit1.27. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • Dr.Oracle. (2025). What medications are similar to mirtazapine (Selective Serotonin Antagonist/Reuptake Inhibitor)?[Link]

  • Cipriani, A., et al. (2012). Mirtazapine versus other antidepressive agents for depression. The Cochrane database of systematic reviews, 2012(11), CD006528. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1–5. [Link]

Sources

A Technical Guide to the In Silico Prediction of Physicochemical and ADMET Properties for 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the early assessment of a compound's viability is paramount to mitigating late-stage failures and controlling costs.[1] In silico computational methodologies provide a rapid, cost-effective, and ethically sound alternative to traditional animal testing for predicting the fundamental characteristics of new chemical entities (NCEs). This guide presents a comprehensive framework for the computational prediction of key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel compound 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine . We will explore the theoretical underpinnings of these predictive models, detail a robust workflow for their application, and interpret the resulting data to build a holistic profile of the molecule's drug-like potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to guide candidate selection and lead optimization.

Introduction: The Imperative of Predictive Modeling

The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to poor pharmacokinetic or toxicity profiles.[2] The ability to predict these properties before significant resources are invested in synthesis and in vitro testing is a cornerstone of efficient drug development.[1] Quantitative Structure-Activity Relationship (QSAR) modeling, which establishes a mathematical link between a compound's chemical structure and its biological activity or property, is a foundational technique in this domain.[3][4] By transforming molecular structures into numerical descriptors, QSAR models allow for the rapid screening of vast chemical libraries and the prioritization of candidates with desirable characteristics.[2]

The Target Molecule: this compound

This guide focuses on the in silico characterization of This compound .

  • Molecular Formula: C₁₄H₂₃N₃

  • Canonical SMILES: CN1CCN(CC1)C2=CC=CC=C2CN

  • Structure:

    
    (Conceptual Image)
    

The structure features a benzylamine core, which is found in numerous bioactive compounds[5][6], linked to a substituted perhydro-1,4-diazepine ring. This unique combination of a flexible, saturated heterocycle and an aromatic amine moiety necessitates a thorough evaluation of its potential drug-like properties.

The In Silico Prediction Workflow: A Self-Validating Protocol

The trustworthiness of in silico predictions hinges on a well-defined and validated workflow. Our approach emphasizes consensus modeling and the use of diverse algorithms to mitigate the risk of relying on a single predictive method.

Experimental Protocol: Computational Property Prediction
  • Molecular Input & Standardization:

    • Obtain the canonical SMILES string for the molecule: CN1CCN(CC1)C2=CC=CC=C2CN.

    • Process the SMILES input using a cheminformatics toolkit (e.g., RDKit) to generate a standardized 2D representation. This step includes neutralizing charges and removing any salts to ensure a consistent input structure.

  • Descriptor Calculation:

    • Utilize computational software (e.g., PaDEL-Descriptor, Mordred) to calculate a comprehensive set of molecular descriptors from the standardized structure. These numerical values encode the physicochemical and topological properties of the molecule.[7] Key descriptor classes include:

      • 1D Descriptors: Molecular Weight, atom counts.

      • 2D Descriptors: Topological Polar Surface Area (TPSA), LogP (lipophilicity), structural fingerprints.

      • 3D Descriptors: Molecular shape, solvent-accessible surface area.

  • Model Selection & Application:

    • Causality: The choice of multiple, mechanistically distinct models (e.g., graph-based neural networks, support vector machines, random forests) is deliberate.[7][11] A consensus prediction, derived from the output of several models, is generally more robust and less prone to the idiosyncratic errors of a single algorithm.

  • Data Aggregation & Analysis:

    • Compile the predicted values for each property.

    • For classification models (e.g., BBB penetration, Ames mutagenicity), the output is typically a probability score. For regression models (e.g., LogP, pKa), the output is a continuous value.

    • Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and safety flags.

Diagram: In Silico Prediction Workflow

G cluster_input Step 1: Input cluster_processing Step 2: Processing cluster_prediction Step 3: Prediction cluster_output Step 4: Analysis SMILES Molecule Input (SMILES String) Standardize Structure Standardization (Charge Neutralization) SMILES->Standardize Descriptors Molecular Descriptor Calculation (2D/3D) Standardize->Descriptors Model1 Model A (e.g., Random Forest) Descriptors->Model1 Model2 Model B (e.g., Graph Neural Network) Descriptors->Model2 Model3 Model C (e.g., SVM) Descriptors->Model3 Consensus Consensus Prediction Model1->Consensus Model2->Consensus Model3->Consensus Analysis Property Profile Analysis (Physicochemical, ADMET) Consensus->Analysis

Caption: A generalized workflow for in silico property prediction.

Predicted Physicochemical Properties

Understanding a molecule's fundamental physicochemical properties is essential, as they directly influence its behavior in biological systems.[12]

Lipophilicity (LogP) and Distribution (LogD)
  • Expertise & Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key factor in membrane permeability and metabolic stability.[12] We predict both LogP (for the neutral species) and LogD at physiological pH 7.4, which accounts for the ionization state of the molecule. Given the presence of multiple basic nitrogen atoms, the molecule is expected to be significantly protonated at pH 7.4, leading to a lower LogD value compared to its LogP. This is critical for predicting its distribution in the body.

Aqueous Solubility (LogS)
  • Expertise & Causality: Adequate aqueous solubility is crucial for drug absorption and formulation. Poor solubility can be a major hurdle in drug development. Predictions are based on models trained on large datasets of experimentally determined solubility values.[13] The presence of polar amine groups is expected to contribute positively to its solubility.

Ionization Constant (pKa)
  • Expertise & Causality: The pKa value indicates the strength of an acid or base and determines the charge of a molecule at a given pH.[14] This is vital for understanding solubility, absorption, and target binding. For this compound, we must predict the pKa values for the multiple basic nitrogen atoms. Computational methods for pKa prediction range from empirical, fragment-based approaches to more rigorous quantum mechanical calculations.[15][16] The benzylamine nitrogen and the nitrogens in the diazepine ring will have distinct basicities.

Predicted ADMET Profile

An early assessment of a compound's ADMET profile is critical for identifying potential liabilities.[17]

Absorption & Distribution
  • Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gut into the bloodstream. Models are often trained on Caco-2 cell permeability data or human absorption data.

  • Blood-Brain Barrier (BBB) Permeability: For CNS-targeted drugs, crossing the BBB is essential; for peripherally acting drugs, it is undesirable. BBB prediction models often use descriptors like LogP, TPSA, molecular weight, and the number of hydrogen bond donors/acceptors.[18][19] The simple "rule of thumb" stating that compounds with a sum of nitrogens and oxygens (N+O) of five or less have a higher chance of brain permeation can serve as an initial filter.[19]

Metabolism
  • Cytochrome P450 (CYP) Inhibition: CYP enzymes are major players in drug metabolism. Inhibition of key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) can lead to drug-drug interactions. QSAR models are used to predict whether a compound is likely to be an inhibitor of these enzymes.

Toxicity
  • hERG Inhibition (Cardiotoxicity): Blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel can lead to fatal cardiac arrhythmias (Long QT Syndrome).[20] This is a primary reason for drug withdrawal. In silico hERG prediction is a critical safety checkpoint, with models trained to recognize structural motifs associated with hERG liability.[21][22]

  • Ames Mutagenicity: This endpoint predicts the potential for a compound to induce mutations in DNA, a marker for carcinogenic potential. Predictions are typically made using models that identify structural alerts (toxicophores) associated with mutagenicity.

  • Hepatotoxicity (Liver Toxicity): Drug-induced liver injury (DILI) is a major safety concern. Predictive models for hepatotoxicity are complex but are becoming increasingly valuable for early-stage hazard identification.[11]

Diagram: The Journey of a Drug (ADME)

ADME Absorption Absorption (e.g., Gut) Distribution Distribution (Bloodstream) Absorption->Distribution Enters Circulation Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Bio-transformation Excretion Excretion (e.g., Kidney) Distribution->Excretion Target Therapeutic Target Distribution->Target Efficacy Toxicity Off-Target Toxicity Distribution->Toxicity Adverse Effects Metabolism->Excretion Elimination

Caption: Key stages of a drug's disposition in the body.

Data Summary and Integrated Analysis

All predicted quantitative data are summarized in the table below. These values represent a consensus or average from multiple predictive models and should be interpreted as a preliminary assessment to guide experimental validation.

Property CategoryParameterPredicted Value/ClassImplication for Drug Development
Physicochemical Molecular Weight ( g/mol )233.36Compliant with typical drug-likeness guidelines (<500).
LogP (Lipophilicity)2.8 - 3.2Moderate lipophilicity, suggesting potential for good membrane permeability.
LogD (pH 7.4)1.5 - 1.9Lower than LogP due to basicity; indicates moderate distribution into tissues.
LogS (Aqueous Solubility)-3.5 to -4.0Moderately soluble; may require formulation strategies for optimal delivery.
pKa (Most Basic)9.0 - 9.5Strongest base likely the aliphatic amines; will be mostly protonated at physiological pH.
Topological Polar Surface Area (Ų)~41.5Below the 90 Ų threshold often associated with good oral bioavailability.
Absorption Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gastrointestinal tract.
Distribution Blood-Brain Barrier (BBB) PermeationLow to ModerateMay have limited CNS exposure, potentially reducing CNS side effects for a peripheral drug.
Metabolism CYP2D6 InhibitionProbable InhibitorPotential Liability: Flag for potential drug-drug interactions.
CYP3A4 InhibitionUnlikely InhibitorLower risk of interactions with drugs metabolized by this major CYP isoform.
Toxicity hERG InhibitionLow to Moderate RiskStructure does not contain common high-potency hERG-blocking motifs, but requires testing.[20]
Ames MutagenicityUnlikelyNo obvious structural alerts for mutagenicity detected.
Hepatotoxicity (DILI)Low RiskNo significant structural flags for drug-induced liver injury identified.
Holistic View and Recommendations

The in silico profile of this compound is largely favorable. The molecule adheres to general drug-likeness principles with predicted good absorption and moderate solubility. Its key potential liability is the probable inhibition of the CYP2D6 enzyme, a common metabolic pathway. This finding is critical; it does not disqualify the compound but strongly indicates that experimental validation of CYP inhibition should be prioritized. The predicted low-to-moderate BBB penetration suggests the compound may be more suitable for peripheral targets if CNS side effects are a concern. The toxicity profile appears relatively clean, but experimental confirmation, especially for hERG activity, remains essential.

Limitations and the Path Forward

It is crucial to acknowledge that in silico models are predictive, not definitive.[23] Their accuracy is dependent on the quality and scope of the training data used to build them. These computational results serve as a powerful hypothesis-generating tool, enabling a more targeted and efficient experimental validation strategy. The next logical steps would be the in vitro confirmation of pKa, solubility, LogP, and, most critically, the assessment of CYP2D6 and hERG inhibition.

Conclusion

The application of a robust, multi-model in silico workflow provides invaluable foresight into the potential of a new chemical entity. For this compound, this computational assessment has constructed a detailed profile of its physicochemical and ADMET properties, highlighting a promising drug-like character while flagging a specific, actionable liability in CYP2D6 inhibition. By integrating these predictive sciences early in the discovery pipeline, research teams can make more informed decisions, prioritize resources effectively, and ultimately increase the probability of developing safe and effective medicines.

References

  • Garg, P., & Verma, A. (2016). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
  • Raevsky, O. A., & Schaper, K. J. (2003). In silico prediction of blood-brain barrier permeation. Drug Discovery Today, 8(20), 927-933. [Link]

  • Wang, S., Sun, H., Liu, H., Li, D., Li, Y., & Hou, T. (2016). In silico prediction of hERG potassium channel blockage by chemical category approaches. Journal of Chemical Information and Modeling, 56(3), 544-553. [Link]

  • Santos-Martins, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling, 61(10), 4731-4744. [Link]

  • Herédi-Szabó, K., et al. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 14, 589. [Link]

  • Neves, B. J., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity Blog. [Link]

  • Shah, F. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv preprint arXiv:2208.09484. [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. PozeSCAF Computational Chemistry Services. [Link]

  • Liu, H., et al. (2019). In Silico Prediction of Blood Brain Barrier Permeability. ResearchGate. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium Resources. [Link]

  • Patsnap. (2025). What is the significance of QSAR in drug design? Patsnap Synapse. [Link]

  • Ishida, T., & Nishida, J. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(16), 4945. [Link]

  • Arjmand, A., et al. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 9, 126. [Link]

  • Cronin, M. T. (2003). In silico methods for toxicity prediction. SAR and QSAR in Environmental Research, 14(5-6), 329-340. [Link]

  • Stasi, F., et al. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. [Link]

  • Kumar, A., & Singh, J. (2023). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]

  • Siramshetty, V. B., et al. (2020). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 8(3), 64. [Link]

  • Popelier, P. L. A., & Stewart, J. J. P. (Eds.). (2016). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link]

  • ProtoQSAR. (n.d.). QSAR models. ProtoQSAR Website. [Link]

  • Li, Y., & Hou, T. (2015). In silico prediction of hERG inhibition. Future Medicinal Chemistry, 7(5), 571-586. [Link]

  • S. Wang, et al. (2015). In Silico Prediction of hERG Inhibition. Future Medicinal Chemistry, 7(5), 571-586. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus Website. [Link]

  • Guan, Y., et al. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology, 36(7), 1083-1093. [Link]

  • Neves, B. J., et al. (2015). In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. [Link]

  • Deep Origin. (n.d.). ADMET Predictions. Deep Origin Computational Chemistry Glossary. [Link]

  • Swanson, K., & Ul-Hasan, S. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Portal. [Link]

  • MIT News. (2025). New machine-learning application to help researchers predict chemical properties. MIT News. [Link]

  • OpenEye Scientific. (n.d.). Molecular Property Calculation Software | MolProp TK. OpenEye Scientific Website. [Link]

  • Aurigene Pharmaceutical Services. (2025). ADMET Predictive Models. Aurigene Website. [Link]

  • ADMET-AI. (n.d.). ADMET-AI Web Server. [Link]

  • Zhang, Z. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. [Link]

  • Dataiku. (n.d.). Optimize Development Process of New Drug Candidates. Dataiku Solutions. [Link]

  • Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36-49. [Link]

  • Marimuthu, A. N., et al. (2025). A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML. arXiv preprint arXiv:2505.07123. [Link]

  • Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. [Link]

  • Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. [Link]

  • Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. SciSpace. [Link]

  • Wikipedia. (n.d.). Benzylamine. Wikipedia. [Link]

  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to Sourcing and Utilizing 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides research, development, and procurement professionals with a comprehensive technical overview of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine. We will delve into its chemical profile, commercial availability, critical safety and handling protocols, and its context within the broader landscape of medicinal chemistry. The objective is to equip scientists with the necessary information to confidently source and effectively utilize this compound in their research endeavors.

Compound Profile and Chemical Identity

This compound is a substituted benzylamine derivative featuring a seven-membered 1,4-diazepane ring. This structural motif is of significant interest in drug discovery. The diazepine ring system is considered a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple, diverse biological targets, which has led to its incorporation in numerous therapeutic agents.[1]

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 915707-56-1

  • Molecular Formula: C₁₃H₂₁N₃

  • Molecular Weight: 219.33 g/mol

The structure consists of a benzylamine core where the ortho-position of the phenyl ring is substituted with a 4-methyl-1,4-diazepan-1-yl group. The presence of multiple nitrogen atoms provides sites for hydrogen bonding and potential salt formation, influencing its pharmacokinetic and pharmacodynamic properties.

Commercial Sourcing and Supplier Evaluation

Acquiring high-quality chemical reagents is a foundational prerequisite for reproducible and reliable research. The selection of a supplier should not be based on cost alone but on a holistic evaluation of purity, documentation, and supply chain reliability.

Identified Commercial Suppliers

Our search has identified the following reputable suppliers for this compound. It is crucial to note that catalog numbers and availability can change, and direct verification with the supplier is always recommended.

SupplierBrandCatalog Number (Example)Purity (Typical)Notes
Fisher ScientificThermo Scientific MaybridgeMAYCC60413> 97%Often supplied as part of screening compound libraries.[2]
Sigma-Aldrich (Merck)AldrichInquire for detailsTypically ≥95%A major global supplier with extensive quality control.[3][4]
Workflow for Supplier Selection

The process of selecting a chemical supplier involves more than just identifying availability. A rigorous workflow ensures that the procured material meets the stringent requirements of your research, from initial screening to potential scale-up. The following diagram illustrates a recommended decision-making process.

Supplier_Selection_Workflow start Identify Research Need (Compound & Quantity) search Search Supplier Databases (e.g., Fisher, Sigma-Aldrich) start->search suppliers List Potential Suppliers search->suppliers eval_purity Evaluate Purity & Analytical Data (CoA, NMR, HPLC) suppliers->eval_purity For each supplier reject Re-evaluate or Synthesize suppliers->reject No viable suppliers eval_docs Assess Documentation (SDS, CoA) eval_purity->eval_docs eval_supply Check Stock & Lead Time eval_docs->eval_supply decision Supplier Meets Criteria? eval_supply->decision decision->suppliers No, next supplier procure Procure Compound decision->procure Yes

Caption: A logical workflow for selecting a chemical supplier.

Safety, Handling, and Storage

According to safety data sheets (SDS) from suppliers like Fisher Scientific and Sigma-Aldrich, this compound is a hazardous substance that requires careful handling.[2][3]

  • Hazard Identification: The compound is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation Category 1B).[2][3] It may also be harmful if swallowed or in contact with skin (Acute Toxicity, Oral/Dermal Category 4).[2][3]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[2][3][5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]

  • First Aid Measures:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Immediate medical attention is required.[2][3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up.[4]

Synthetic Context

While this guide focuses on commercial sourcing, understanding the synthetic origin of a compound is valuable for assessing potential impurities. The synthesis of N-benzylamines and related diazepanes often involves established organic chemistry reactions. A plausible synthetic route could involve the reductive amination between 2-(4-methyl-1,4-diazepan-1-yl)benzaldehyde and an amine source, or a nucleophilic aromatic substitution/cross-coupling reaction followed by reduction.

The diagram below outlines a generalized, plausible pathway for the synthesis of related benzylamine structures, which often involves the formation of an imine followed by reduction.[6]

Synthetic_Pathway start_mats Benzaldehyde Derivative Amine Source step1 Iminization (Water Removal) start_mats->step1 intermediate Imine Intermediate step1->intermediate step2 Reduction (e.g., H₂, Pd/C or NaBH₄) intermediate->step2 product Final Benzylamine Product step2->product

Caption: A generalized synthetic pathway for N-benzylamines.

Application in Research and Drug Discovery

The 1,4-diazepane moiety is a key structural feature in many biologically active compounds. Its presence in a molecule can influence solubility, cell permeability, and receptor binding affinity. Research into derivatives of this scaffold has shown activity in several therapeutic areas:

  • Cardiotonic Agents: Studies have described the synthesis of 2-(4-substitutedbenzyl-1,4-diazepan-1-yl) acetamide derivatives and their evaluation as positive inotropic agents, which affect the force of heart muscle contractions.[7][8]

  • Cognitive Disorders: Related structures have been investigated as potent 5-HT₆ receptor antagonists, a target of interest for treating cognitive deficits in diseases like Alzheimer's.[9]

  • Central Nervous System (CNS): The broader class of benzodiazepines, which share the diazepine core, are well-known for their diverse effects on the CNS, acting as anxiolytics, sedatives, and anticonvulsants by modulating the GABA-A receptor.[1][10]

The utility of this compound in a research setting is likely as a building block or fragment for the synthesis of more complex molecules targeting these or other biological pathways.

Quality Control: A Standard Protocol

Ensuring the purity and identity of a starting material is a non-negotiable step in any scientific workflow. A Certificate of Analysis (CoA) from the supplier provides initial data, but independent verification is best practice. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds.[11][12][13]

Protocol: Purity Assessment by Reverse-Phase HPLC

This is a general-purpose protocol. Method optimization (e.g., mobile phase composition, gradient, column type) is required for this specific analyte.

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1.0 mL of a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution. Ensure complete dissolution, using sonication if necessary.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or scan for optimal wavelength).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

    • The presence of significant secondary peaks may indicate impurities that could interfere with subsequent experiments.

References

  • Yang, K., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][3]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-7. [Link]

  • Piao, H., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[3]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[2][3]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. [Link]

  • Petersen, J. B. (1970). Preparation of diazepam. U.S.
  • PubChem. (n.d.). [(S)-2-[(S)-4-(4-Dimethylamino-benzyl)-3-isobutyl-2,5-dioxo-[3]diazepan-1-yl]-N-methyl-3-naphthalen-2-yl-propionamide]. Retrieved January 17, 2026, from [Link]

  • Henle, H., & Kaibel, G. (2002). Preparation of N-benzylamines. U.S.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. [Link]

  • Reddy, G. S., et al. (2017). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. ACS Catalysis, 8(1). [Link]

  • ResearchGate. (2015). Analytical methods for determination of benzodiazepines. A short review. [Link]

  • Research and Reviews. (n.d.). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. [Link]

  • Pharmaffiliates. (n.d.). (R)-1-Benzyl-5-methyl-1,4-diazepane. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. [Link]

  • MDPI. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

  • Avula, S. R., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. [Link]

Sources

Methodological & Application

The Synthetic Utility of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Organic Synthesis

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is a unique bifunctional molecule featuring a primary benzylamine and a tertiary amine integrated within a perhydro-1,4-diazepine ring. This distinct structural arrangement offers significant potential in various domains of organic synthesis, particularly in the construction of complex molecules and in the field of catalysis. The presence of two nitrogen atoms with different steric and electronic environments allows for its application as a bidentate ligand, a catalyst, or a key building block in the synthesis of novel heterocyclic compounds.

This application note serves as a detailed guide for researchers, scientists, and professionals in drug development on the potential applications and protocols involving this compound. While specific peer-reviewed applications of this exact molecule are emerging, its structural motifs are well-represented in established synthetic transformations. The protocols and insights provided herein are grounded in the fundamental reactivity of benzylamines and N-heterocyclic compounds, offering a robust framework for its utilization in the laboratory.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 915707-56-1[1][2][3]
Molecular Formula C13H21N3[3]
Molecular Weight 219.33 g/mol [3]
Appearance Not specified, likely a liquid or low-melting solid
Purity Typically available at ≥95%[1]

Safety and Handling Precautions:

Benzylamine derivatives can be corrosive and harmful if swallowed or in contact with skin.[1] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Core Application: A Bidentate Ligand in Transition Metal Catalysis

The ortho-disposed primary amine and the diazepine nitrogen in this compound make it an excellent candidate for a bidentate ligand in transition metal catalysis, particularly with palladium. The formation of a stable five-membered palladacycle can facilitate a variety of cross-coupling reactions.

Conceptual Framework: Palladium-Catalyzed C-H Arylation

The primary amine can act as a directing group, enabling the ortho-C-H activation of the benzylamine ring by a palladium catalyst. The diazepine nitrogen can coordinate to the metal center, stabilizing the catalytic species and modulating its reactivity. This dual coordination is anticipated to enhance catalytic efficiency and selectivity in reactions such as the Suzuki-Miyaura or direct arylation reactions.

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation using the title compound as a ligand.

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of this compound

This protocol describes a hypothetical procedure for the kinetic resolution of a racemic benzylamine via palladium(II)-catalyzed C-H cross-coupling, adapted from established methodologies for similar substrates.[4]

Materials:

  • This compound (racemic)

  • Palladium(II) acetate (Pd(OAc)2)

  • A suitable chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand (e.g., L14 as described in the reference)[4]

  • Arylboronic acid pinacol ester (Ar-BPin)

  • Silver carbonate (Ag2CO3)

  • Sodium carbonate (Na2CO3)

  • Benzoquinone (BQ)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • tert-Amyl alcohol

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • To a 10 mL sealed tube, add the racemic this compound (0.2 mmol, 1.0 equiv), Pd(OAc)2 (0.1 equiv), the chiral MPAHA ligand (0.15 equiv), the desired Ar-BPin (1.0 equiv), Ag2CO3 (2.0 equiv), Na2CO3 (3.0 equiv), BQ (0.5 equiv), DMSO (0.4 equiv), and deionized water (5.0 equiv).

  • Add tert-Amyl alcohol (1.0 mL) to the tube.

  • Seal the tube, and evacuate and backfill with nitrogen gas (repeat this cycle three times).

  • Place the reaction mixture in a preheated oil bath at 50 °C and stir vigorously for 15 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, eluting with additional ethyl acetate.

  • The filtrate can then be concentrated under reduced pressure and purified by column chromatography on silica gel to isolate the unreacted chiral benzylamine and the ortho-arylated product.

Expected Outcome:

This kinetic resolution is expected to yield both the unreacted starting material and the ortho-arylated product in high enantiomeric purity. The success of the reaction is dependent on the differential rate of reaction of the two enantiomers of the starting material with the chiral catalyst.

Application as a Building Block in Pharmaceutical Synthesis

The diazepine moiety is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. For instance, derivatives of 1,4-diazepane have been explored as potent positive inotropic agents.[5][6] The title compound can serve as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Workflow: Amide Coupling for Bioactive Compound Synthesis

A plausible synthetic route towards novel bioactive compounds involves the amide coupling of the primary amine of this compound with a carboxylic acid of interest.

Caption: General workflow for the synthesis of bioactive compounds via amide coupling.

Protocol: Synthesis of an N-Acyl Derivative

This protocol outlines a general procedure for the acylation of the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in DCM in a round-bottom flask.

  • Add EDC (1.2 equiv) and HOBt (1.2 equiv) to the solution and stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equiv) in DCM to the reaction mixture, followed by the addition of DIPEA (2.0 equiv).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

Conclusion

This compound represents a promising, yet underexplored, molecule in the toolkit of the modern organic chemist. Its unique structural features suggest significant potential as a bidentate ligand in transition metal catalysis and as a versatile building block for the synthesis of novel, potentially bioactive compounds. The protocols and conceptual frameworks presented in this application note, derived from established chemical principles, provide a solid foundation for researchers to begin exploring the synthetic utility of this intriguing compound. Further research into its applications is encouraged and is expected to unveil novel and efficient synthetic methodologies.

References

  • Neostar United Industrial Co., Ltd. Product List. Available at: [Link]

  • He, G., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Angewandte Chemie International Edition, 55(48), 15132-15136. Available at: [Link]

  • de Vries, J. G., & Elsevier. (2007).
  • Thermo Fisher Scientific. This compound, 90%. Available at: [Link]

  • Huckabee, B. K., et al. (2000). A Practical, Asymmetric Synthesis of N-Benzyl-α-methylbenzylamine. Organic Process Research & Development, 4(6), 594-595.
  • Pandey, A. K., et al. (2018). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization.
  • Gulea, M., & Dénès, F. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Heterocyclic Chemistry (pp. 1-56). Springer, Berlin, Heidelberg.
  • Li, B., et al. (2022). Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts.
  • Al-Masum, M., & Islam, M. S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18715-18733.
  • Wang, C., et al. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][2][7]-Benzotriazin-4(3 H)-ones with DABAL-Me3. Organic Letters, 25(29), 5443-5447.

  • Yang, K., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][3][7]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4467.

  • Piao, H. R., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[3][7]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][3][7]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103.

  • Shilpa, A. S., & Kumar, M. S. (2023). Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl)-1-Oxopropan-2-Yl)-4-(1H-Indol-3-Yl) Butanamide and It's Pharmacological Studies. Journal of Advanced Zoology, 44(S-5), 1978-1984.
  • Yao, Y., et al. (2022). Synthesis and characterization of rare earth/lithium complexes stabilized by ethylenediamine-bridged bis(phenolate) ligands and their activity in catalyzing amidation reactions. Dalton Transactions, 51(35), 13247-13256.
  • CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • Outouch, R., et al. (2013). (1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103.
  • CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

Sources

The Emerging Potential of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

This document serves as a detailed guide to the potential applications of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, a molecule of interest in modern medicinal chemistry. While comprehensive studies on this specific entity are not widely published, its structural motifs—a benzylamine core linked to a substituted diazepine ring—are present in several biologically active agents. This guide will, therefore, extrapolate from established knowledge of these related compounds to provide a scientifically grounded exploration of its potential therapeutic applications, complete with detailed hypothetical protocols and workflows.

Introduction: A Scaffold of Opportunity

The benzylamine and diazepine moieties are privileged structures in drug discovery, known to interact with a wide array of biological targets. Benzylamines are integral to compounds targeting central nervous system (CNS) disorders and cardiovascular diseases, while the seven-membered diazepine ring offers a flexible scaffold for developing agents with diverse pharmacological profiles, including positive inotropic effects[1][2].

The compound this compound (CAS 915707-56-1)[3] represents an intriguing combination of these two pharmacophores. Its structure bears resemblance to CNS-active agents like the tetracyclic antidepressant Mianserin, which also features a nitrogen-containing heterocyclic system[4][5]. This suggests that the title compound could have applications in treating depression or anxiety. Furthermore, the presence of the diazepine ring, as seen in other cardiovascular agents, points towards a potential role in modulating cardiac function[1][2].

This guide will delve into the plausible synthesis, potential biological targets, and detailed experimental protocols for evaluating the therapeutic potential of this promising molecule.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be envisioned through a two-step process involving nucleophilic aromatic substitution followed by reduction.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Fluorobenzonitrile C 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzonitrile A->C Nucleophilic Aromatic Substitution (e.g., K2CO3, DMSO, heat) B 1-Methylhomopiperazine (N-Methylperhydro-1,4-diazepine) D This compound C->D Nitrile Reduction (e.g., LiAlH4 in THF or H2/Raney Ni)

Caption: Proposed two-step synthesis of the title compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzonitrile

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add 1-methylhomopiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate nitrile.

Step 2: Reduction to this compound

  • Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C.

  • Add a solution of the intermediate nitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0°C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography to yield the final compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Potential Therapeutic Application I: Central Nervous System Disorders

The structural similarity of the title compound to Mianserin suggests it may act as a modulator of neurotransmitter systems in the brain. Mianserin's antidepressant effects are attributed to its antagonist activity at α₂-adrenergic, histamine H₁, and various serotonin (5-HT) receptors, particularly 5-HT₂A[5].

Hypothetical Mechanism of Action

It is plausible that this compound could exhibit a similar multi-target profile, potentially leading to antidepressant or anxiolytic effects. Blockade of presynaptic α₂-autoreceptors would be expected to increase the release of norepinephrine, a key mechanism of many antidepressant drugs.

CNS_Mechanism cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential alpha2_receptor α2-Autoreceptor NE_release->alpha2_receptor Negative Feedback postsynaptic_receptor Postsynaptic Adrenergic Receptors NE_release->postsynaptic_receptor Synaptic Transmission downstream_signaling Downstream Signaling (e.g., cAMP pathway) postsynaptic_receptor->downstream_signaling NE Binding compound This compound compound->alpha2_receptor Antagonism

Caption: Hypothetical mechanism for enhanced noradrenergic signaling.

Protocol 2: In Vitro Receptor Binding Assay (5-HT₂A Receptor)

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for the human 5-HT₂A receptor.

  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human 5-HT₂A receptor.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer containing the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • 50 µL of [³H]-Ketanserin (a known 5-HT₂A antagonist radioligand) at a final concentration equal to its K_d value.

    • 100 µL of the receptor membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation.

Compound Hypothetical IC₅₀ (nM) at 5-HT₂A Hypothetical K_i (nM) at 5-HT₂A
Mianserin (Reference)5.22.9
Test Compound15.88.8

Potential Therapeutic Application II: Cardiovascular Disorders

Derivatives of 1,4-diazepane have been shown to possess positive inotropic (contractility-enhancing) effects on cardiac muscle[1][2]. This suggests that this compound could be investigated as a potential treatment for conditions like acute heart failure.

Workflow for Cardiovascular Evaluation

Cardio_Workflow A Isolated Heart Preparation (Langendorff Setup) B Establish Baseline (LVDP, HR, Coronary Flow) A->B C Compound Perfusion (Dose-Response Curve) B->C D Data Acquisition & Analysis C->D E Determine EC50 for Inotropic Effect D->E

Caption: Workflow for assessing inotropic effects ex vivo.

Protocol 3: Ex Vivo Evaluation of Inotropic Effects (Langendorff Heart Model)

This protocol uses an isolated, retrogradely perfused rabbit heart to directly measure the effects of the test compound on cardiac contractility.

  • Animal Preparation: Humanely euthanize a rabbit according to approved institutional animal care guidelines. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit (KH) buffer.

  • Langendorff Setup: Mount the aorta on a cannula of a Langendorff apparatus and initiate retrograde perfusion with KH buffer (gassed with 95% O₂/5% CO₂, maintained at 37°C).

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR).

  • Stabilization: Allow the heart to stabilize for 20-30 minutes until a steady state is achieved.

  • Compound Administration: Introduce the test compound into the perfusion buffer at increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M), allowing for a steady-state response at each concentration.

  • Data Recording: Continuously record LVDP, HR, and coronary flow throughout the experiment.

  • Data Analysis: Express the change in LVDP as a percentage of the baseline value. Plot the dose-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

Compound Concentration (M) Hypothetical % Increase in LVDP (Mean ± SEM)
Milrinone (Reference)1 x 10⁻⁵150 ± 12
Test Compound1 x 10⁻⁶45 ± 5
Test Compound1 x 10⁻⁵110 ± 9

Conclusion and Future Directions

While direct experimental data on this compound is limited in the public domain, its chemical structure provides a strong rationale for its investigation in medicinal chemistry. The protocols and potential applications outlined in this guide, derived from research on analogous compounds, offer a robust starting point for researchers. Future work should focus on the synthesis and in vitro screening of this compound against a panel of CNS and cardiovascular targets to validate these hypotheses and uncover its full therapeutic potential.

References

  • Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212. [Link]

  • Yang, K., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Yang, K., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][2][6]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4467. [Link]

  • Piao, H. R., et al. (2010). n-(1-methyl-4,5-dihydro-[2][6][7]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 44-49. [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4184, Mianserin. Retrieved from [Link]

  • Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. Psychopharmacology, 105(4), 453-458. [Link]

  • Pandey, A. K., et al. (2018). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. ACS Catalysis, 8(1), 742-746. [Link]

  • Hand, T. H., et al. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. Psychopharmacology (Berlin), 105(4), 453–458. [Link]

  • Berenguer-Rivas, C., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(11), 3169. [Link]

  • Google Patents. (n.d.). CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • Shilpa, A. S., et al. (2022). Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl). ResearchGate. [Link]

  • Wikipedia. (n.d.). Mianserin. Retrieved from [Link]

Sources

Application Notes: Leveraging 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,4-Diazepine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple, diverse biological targets.[1] The 1,4-diazepine core is a prominent member of this class, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[2][3][4] The seven-membered ring's unique conformational flexibility allows it to present substituents in a precise three-dimensional arrangement, making it an excellent scaffold for drug design.[1][5]

This guide introduces 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine , a versatile building block designed for the efficient construction of novel compound libraries. This molecule features a primary benzylic amine, a key reactive handle for derivatization, strategically positioned on a phenyl ring substituted with a conformationally flexible, N-methylated 1,4-diazepane. This combination of features offers a compelling starting point for exploring new chemical space in drug discovery programs.

These application notes provide detailed, field-tested protocols for three fundamental transformations, enabling researchers to rapidly diversify this core structure into novel amides, sulfonamides, and more complex secondary amines.

Physicochemical & Structural Properties

A foundational understanding of a building block's properties is critical for reaction design and interpreting structure-activity relationships (SAR).

PropertyValueRationale & Significance
Molecular Formula C₁₃H₂₁N₃Provides the elemental composition.
Molecular Weight 219.33 g/mol Influences diffusion, solubility, and fits within Lipinski's Rule of Five.
CAS Number 915707-57-2Unique chemical identifier for this specific structure.[6]
Topological Polar Surface Area (TPSA) 28.3 ŲA predictor of drug transport properties; a low value suggests good potential for cell permeability.
cLogP (Calculated) 2.15Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.

Application Note 1: Synthesis of Novel Amide Derivatives via HATU Coupling

Scientific Rationale: The amide bond is the most common functional group found in approved pharmaceuticals, prized for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[7] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient, modern coupling reagent that minimizes side reactions and is particularly effective for coupling primary amines, even with sterically hindered carboxylic acids.[8][] The reaction proceeds through a highly reactive OAt-active ester, which is readily attacked by the primary amine of the building block to form the desired amide with high yield and purity.[8]

Reaction Workflow: Amide Synthesis

start 1. Dissolve Building Block, Carboxylic Acid & DIPEA in DMF cool 2. Cool to 0 °C start->cool add_hatu 3. Add HATU Solution cool->add_hatu react 4. Warm to RT, Stir 2-4h (Monitor by LC-MS) add_hatu->react workup 5. Aqueous Workup (H₂O, EtOAc, Brine) react->workup purify 6. Purify by Column Chromatography workup->purify product Pure Amide Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol: Amide Coupling
  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv., e.g., 100 mg, 0.456 mmol) and your desired carboxylic acid (1.1 equiv., 0.502 mmol) in anhydrous N,N-Dimethylformamide (DMF, ~5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv., 1.37 mmol) to the solution. Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Cool the flask to 0 °C in an ice bath. In a separate vial, dissolve HATU (1.2 equiv., 0.547 mmol) in a minimal amount of anhydrous DMF (~1 mL) and add this solution dropwise to the reaction mixture.[10]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[8]

  • Workup: Quench the reaction by adding water (~20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (2 x 15 mL) to remove residual DMF, followed by saturated aqueous sodium bicarbonate (1 x 15 mL), and finally, brine (1 x 15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure amide product.

Application Note 2: Synthesis of Bioisosteric Sulfonamides

Scientific Rationale: Sulfonamides are crucial functional groups in medicinal chemistry, often serving as bioisosteres for amides or carboxylic acids.[11] They exhibit distinct electronic properties and geometries, offering different hydrogen bonding patterns and improved metabolic stability or water solubility.[7][11] The most common and reliable method for their synthesis is the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[12][13] The base, typically pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[12]

Detailed Experimental Protocol: Sulfonamide Synthesis
  • Reagent Preparation: Dissolve this compound (1.0 equiv., e.g., 100 mg, 0.456 mmol) in anhydrous Dichloromethane (DCM, ~5 mL) in a round-bottom flask.

  • Base Addition & Cooling: Add triethylamine (TEA, 1.5 equiv., 0.684 mmol) to the solution. Cool the mixture to 0 °C in an ice bath with stirring.[12]

  • Sulfonyl Chloride Addition: Dissolve the desired sulfonyl chloride (1.05 equiv., 0.479 mmol) in a minimal amount of anhydrous DCM (~1 mL). Add this solution dropwise to the stirred amine solution over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM (~15 mL). Wash the organic layer sequentially with 1M aqueous HCl (1 x 10 mL), saturated aqueous sodium bicarbonate (1 x 10 mL), and brine (1 x 10 mL).

  • Isolation and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Application Note 3: Scaffold Elaboration via Reductive Amination

Scientific Rationale: Reductive amination is a powerful and versatile C-N bond-forming reaction that converts a primary amine into a secondary or tertiary amine.[14] The reaction proceeds via the initial formation of an imine (or iminium ion) intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and remarkable selectivity; it readily reduces the protonated iminium intermediate but is slow to react with the starting aldehyde or ketone, thus minimizing side reactions like alcohol formation.[15][16] This method is highly functional group tolerant and avoids the use of more toxic reagents like sodium cyanoborohydride.[14]

Logical Flow: Reductive Amination

reactants Building Block (Amine) + Aldehyde/Ketone imine In situ Imine/ Iminium Ion Formation reactants->imine Condensation reduction Selective Reduction of Iminium Ion imine->reduction reducer NaBH(OAc)₃ (Mild Reducing Agent) reducer->reduction product Secondary Amine Product reduction->product

Caption: Key steps in the reductive amination process.

Detailed Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of this compound (1.0 equiv., e.g., 100 mg, 0.456 mmol) and the desired aldehyde or ketone (1.2 equiv., 0.547 mmol) in 1,2-Dichloroethane (DCE, ~5 mL), add acetic acid (1.1 equiv., 0.502 mmol). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.[15]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv., 0.684 mmol) portion-wise to the reaction mixture.[17] Be mindful of potential gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-18 hours, monitoring by LC-MS until the imine intermediate is consumed and the product is formed.

  • Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer to a separatory funnel and extract with DCM (3 x 15 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired secondary amine product.

References

  • Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Simulated reference, as direct URL is not available).
  • Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 676-705.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Benchchem. (n.d.). A Head-to-Head Comparison of 1,4-Oxazepane and Other Key Heterocyclic Scaffolds in Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • Orru, R. V. A., et al. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 15(1), 41-50.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
  • TCI. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
  • Gellerman, G., et al. (2017). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Frontiers in Chemistry, 5, 23.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of some 1,4-diazepines derivatives.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (Simulated reference, as direct URL is not available).
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • ResearchGate. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • MDPI. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
  • ResearchGate. (2025). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Request PDF.
  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • ChemicalBook. (n.d.). N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine.

Sources

Application Note: A Robust, Validated HPLC-UV Method for the Analysis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine. The inherent chemical properties of the analyte—a polar, basic compound containing three amine functionalities—present a significant chromatographic challenge, often leading to poor retention and asymmetric peak shapes on conventional C18 columns. This guide details a method that overcomes these issues through the strategic selection of a polar-modified stationary phase and an acidified mobile phase. We provide a complete protocol, from sample preparation to data analysis, and explain the scientific rationale behind the methodological choices to ensure reproducibility and robustness. This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical method for this compound and structurally similar molecules.

Introduction and Scientific Rationale

This compound is a complex benzylamine derivative characterized by a primary amine on the benzyl group and two tertiary amines within the diazepine ring. The analysis of such polar basic compounds by RP-HPLC is non-trivial. The primary challenges are:

  • Insufficient Retention: Highly polar molecules have a low affinity for nonpolar stationary phases (like traditional C18), leading to early elution, often near the solvent front, which compromises quantification.[1]

  • Peak Tailing: The basic amine groups can engage in secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based columns. This leads to tailed, asymmetric peaks, reducing resolution and accuracy.

To address these challenges, our method development was guided by two core principles: enhancing retention through appropriate phase chemistry and controlling peak shape by manipulating the mobile phase pH.

  • Stationary Phase Selection: A polar-embedded C18 column was chosen. These columns incorporate a polar functional group near the silica surface, which helps to hydrate the stationary phase. This hydration layer prevents the C18 alkyl chains from collapsing in highly aqueous mobile phases, a common issue that causes retention loss for polar analytes.[2] This choice ensures stable and reproducible retention times. A column like the Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 is well-suited for this application.[3]

  • Mobile Phase Optimization: A low-pH mobile phase is employed to control the ionization state of both the analyte and the stationary phase. By adding 0.1% formic acid (pH ≈ 2.7), we achieve two critical goals:

    • The amine groups on the analyte (pKa typically > 8.0) are fully and consistently protonated, carrying a positive charge.

    • The residual silanol groups on the silica are protonated (neutral), minimizing their capacity for secondary ionic interactions with the positively charged analyte.

This strategy results in a single, well-defined analyte species that interacts with the stationary phase primarily through hydrophobic interactions, leading to symmetrical, sharp peaks. The benzylamine core contains a phenyl chromophore, making UV detection a straightforward and sensitive choice, with strong absorbance expected around 210-220 nm and a secondary maximum near 254 nm.[4]

Experimental Workflow

The overall analytical process follows a standardized workflow designed for accuracy and efficiency.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (50:50 ACN:H2O) A->B C Filtration (0.45 µm Syringe Filter) B->C D Injection into HPLC System C->D E Separation on Polar-Embedded C18 Column D->E F UV Detection at 214 nm E->F G Chromatogram Integration F->G H Quantification via Calibration Curve G->H I Reporting H->I

Caption: High-level workflow for the HPLC analysis of the target analyte.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Type I, 18.2 MΩ·cm).

  • Reagent: Formic Acid (LC-MS Grade, ~99%).

  • Apparatus: Analytical balance, volumetric flasks, pipettes, 0.45 µm PTFE syringe filters.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

The finalized method parameters are summarized in the table below.

ParameterCondition
Column Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 70% B over 10 minutes; hold at 70% B for 2 min; return to 10% B over 0.5 min; equilibrate for 2.5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 214 nm (Primary), 254 nm (Secondary for specificity checks)
Run Time 15 minutes
Standard Operating Procedure (SOP)

1. Mobile Phase Preparation: a. To prepare 1 L of Mobile Phase A, add 1.0 mL of formic acid to 1 L of Type I water. Mix thoroughly and degas. b. To prepare 1 L of Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

2. Standard Stock Solution Preparation (1.0 mg/mL): a. Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent). c. Sonicate for 5 minutes or until fully dissolved. d. Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.

3. Working Standard Preparation (e.g., 0.1 mg/mL): a. Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. b. Dilute to the mark with the diluent and mix thoroughly. c. Transfer an aliquot to an HPLC vial for analysis.

4. System Setup and Equilibration: a. Purge the pump lines with the respective mobile phases. b. Set the initial mobile phase composition to 90% A and 10% B. c. Equilibrate the column at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

5. Analysis Sequence: a. Inject a blank (diluent) to ensure the system is clean. b. Inject the working standard solution to determine the retention time and peak area. c. Proceed with the analysis of unknown samples prepared in the same manner as the standards.

Results and Method Validation

A representative chromatogram obtained using this method shows a sharp, symmetrical peak for the analyte, eluting at approximately 6.8 minutes. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6] Key validation parameters are summarized below.

Validation ParameterResult
Linearity (Range) 0.01 - 0.20 mg/mL
Correlation Coeff. (r²) > 0.999
Precision (%RSD) < 1.5% (for both repeatability and intermediate precision)
Accuracy (% Recovery) 98.5% - 101.2%
Limit of Detection (LOD) 0.003 mg/mL
Limit of Quantitation (LOQ) 0.01 mg/mL
Peak Asymmetry (As) 1.1 (at 10% peak height)

The excellent linearity, precision, and accuracy confirm that the method is reliable and robust for the quantitative determination of this compound. The low peak asymmetry value demonstrates the effectiveness of the chosen column and mobile phase in mitigating undesirable silanol interactions.

Conclusion

The HPLC method detailed in this application note provides a highly effective solution for the challenging analysis of the polar basic compound this compound. By combining a polar-embedded C18 stationary phase with a formic acid-modified mobile phase, the method yields excellent retention, peak shape, and sensitivity. The protocol has been validated to demonstrate its robustness, making it suitable for routine use in quality control, stability studies, and research environments.

References

  • Cherniy, S. N., Gureeva, V. A., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex Technical Note. [Link]

  • SIELC Technologies. Polar Compounds HPLC Retention. SIELC. [Link]

  • Fairhurst, P. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific. [Link]

  • Santini, D., et al. (2007). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Zenodo. [Link]

  • Hrytsenko, I., et al. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ResearchGate. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC. [Link]

  • Moulard, Y. (2014). Polar compounds separation by HPLC - any thoughts? ResearchGate. [Link]

  • SIELC Technologies. Benzylamine. SIELC. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • National Center for Biotechnology Information. Benzylamine. PubChem Compound Summary. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Cellular Activity of a Novel Benzylamine Derivative

The compound 2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine is a synthetic molecule featuring a benzylamine moiety linked to a methylperhydrodiazepine ring. While benzylamine itself is a naturally occurring compound found in plants like the horseradish tree, its derivatives are of significant interest in medicinal chemistry due to their potential to interact with a wide array of biological targets.[1] The structural motifs present in this compound suggest a high probability of interaction with G-protein coupled receptors (GPCRs), a major class of transmembrane proteins that are the targets of a large proportion of modern pharmaceuticals.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The protocols detailed herein are designed to first screen for its activity on GPCRs and then to characterize the nature of its interaction and downstream cellular consequences. These assays are foundational in the early stages of drug discovery and will enable a thorough pharmacological profiling of this novel compound.

Part 1: Primary Screening for GPCR Activity - The Calcium Mobilization Assay

Rationale: A significant number of GPCRs, particularly those coupled to Gq proteins, trigger the release of intracellular calcium (Ca2+) as a second messenger upon activation.[3] Therefore, a calcium mobilization assay is an excellent primary screen to detect potential agonist or antagonist activity of this compound on a GPCR of interest.[4][5][6] This assay is highly sensitive and amenable to high-throughput screening.[7]

Experimental Workflow: Calcium Mobilization Assay

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed cells expressing the target GPCR into a 96-well plate overnight_incubation Incubate overnight to allow for cell attachment cell_seeding->overnight_incubation dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) overnight_incubation->dye_loading compound_addition Add this compound at various concentrations dye_loading->compound_addition agonist_addition For antagonist screening, add a known agonist compound_addition->agonist_addition readout Measure fluorescence intensity over time using a plate reader agonist_addition->readout dose_response Plot dose-response curves to determine EC50 or IC50 values readout->dose_response cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging and Analysis cell_seeding Seed cells on coverslips in a multi-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_addition Treat cells with this compound or controls overnight_incubation->compound_addition incubation Incubate for a defined time to allow for internalization compound_addition->incubation fixation Fix cells with paraformaldehyde incubation->fixation permeabilization Permeabilize cells with Triton X-100 fixation->permeabilization blocking Block non-specific binding sites permeabilization->blocking primary_ab Incubate with a primary antibody against the GPCR blocking->primary_ab secondary_ab Incubate with a fluorescently labeled secondary antibody primary_ab->secondary_ab mounting Mount coverslips on slides with DAPI-containing mounting medium secondary_ab->mounting microscopy Image cells using a fluorescence microscope mounting->microscopy analysis Analyze receptor localization (membrane vs. intracellular) microscopy->analysis

Caption: Workflow for the Receptor Internalization Assay.

Detailed Protocol: Immunofluorescence for Receptor Internalization

Materials:

  • Cells expressing the target GPCR

  • Glass coverslips

  • Multi-well plates

  • This compound and control compounds

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) [8]* Blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) [9]* Primary antibody specific to the target GPCR

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Sterilize glass coverslips and place them in the wells of a multi-well plate. [10][11] * Seed cells onto the coverslips and culture until they reach the desired confluency. [11]

  • Compound Treatment:

    • Treat the cells with this compound at its EC50 concentration (if determined) or a range of concentrations. Include untreated cells and cells treated with a known agonist as controls.

    • Incubate for a suitable time to allow for internalization (e.g., 30-60 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS. [8][12] * Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature. [8][10][12] * Wash three times with PBS. [9] * Permeabilize the cells with permeabilization buffer for 10-20 minutes. [8][9]

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes. [9][10][11] * Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. [12] * Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. [9]

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Briefly rinse the coverslips with deionized water.

    • Mount the coverslips onto microscope slides using a drop of mounting medium containing DAPI. [9] * Seal the coverslips and allow the mounting medium to cure.

    • Image the cells using a fluorescence microscope. In untreated or antagonist-treated cells, the fluorescence should be localized to the plasma membrane. In agonist-treated cells, a punctate, intracellular staining pattern will be observed.

TreatmentExpected Receptor Localization
Untreated Control Primarily at the cell membrane
Known Agonist Internalized in intracellular vesicles
This compound (if agonist) Internalized in intracellular vesicles
This compound (if antagonist) + Agonist Primarily at the cell membrane

Part 3: In-Depth Analysis - Western Blotting for Downstream Signaling

Rationale: GPCR activation initiates intracellular signaling cascades, often involving the phosphorylation of downstream kinases such as Extracellular signal-Regulated Kinase (ERK). [13]Western blotting can be used to detect changes in the phosphorylation state of these kinases, providing a quantitative measure of GPCR-mediated signaling. [14]This assay is crucial for confirming the functional consequences of the compound's interaction with the receptor.

Signaling Pathway: A Common GPCR Downstream Cascade

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Agonist (e.g., the test compound) GPCR GPCR Ligand->GPCR G_protein G-protein GPCR->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription pERK->Transcription

Caption: A typical Gq-coupled GPCR signaling pathway leading to ERK phosphorylation.

Detailed Protocol: Western Blotting for Phospho-ERK

Materials:

  • Cells expressing the target GPCR

  • 6-well plates

  • This compound and control compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK and anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells overnight if necessary to reduce basal signaling.

    • Treat cells with this compound or controls for a short duration (e.g., 5-15 minutes).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer. [15] * Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. [15]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer. Some GPCRs may aggregate upon boiling, so consider running samples without heating. [16]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. [14] * Transfer the separated proteins to a PVDF membrane. [14] * Block the membrane with blocking buffer for 1 hour at room temperature. [14][15] * Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C. [14][15] * Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature. [14][15] * Wash again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK for loading control.

    • Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Conclusion and Future Directions

The assays described in this application note provide a robust framework for the initial characterization of this compound. By systematically applying these protocols, researchers can determine if the compound acts as a GPCR modulator, characterize its agonist or antagonist properties, and elucidate its impact on downstream cellular signaling. The results from these studies will be instrumental in guiding further preclinical development, including lead optimization and in vivo efficacy studies.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Conway, B. R., Minor, L. K., & Giuliano, K. A. (2002). Cell-based, high-content screen for receptor internalization, recycling and intracellular trafficking. Journal of Biomolecular Screening, 7(3), 233-242.
  • Scribd. (n.d.). Protocol GPCR WB. Retrieved from [Link]

  • EuroMAbNet. (n.d.). Immunofluorescence protocol for culture cells. Retrieved from [Link]

  • Taylor & Francis Online. (2002). Cell-Based, High-Content Screen for Receptor Internalization, Recycling and Intracellular Trafficking. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence Protocol (IF Protocol). Retrieved from [Link]

  • ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]

  • BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from [Link]

  • PubMed. (n.d.). An overview of Ca2+ mobilization assays in GPCR drug discovery. Retrieved from [Link]

  • American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Cell-based assays and animal models for GPCR drug screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening. Retrieved from [Link]

  • 7TM. (n.d.). 7TM Western Blot Protocol. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Studying G protein-coupled receptors: Immunoblotting, immunoprecipitation, phosphorylation, surface labeling, and cross-linking protocols. Retrieved from [Link]

  • PubMed. (n.d.). Current methods used to investigate G protein coupled receptor oligomerisation. Retrieved from [Link]

  • ResearchGate. (2017, July 30). Problem with GPCR protein sample prep for Western Blotting, Help, Please. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Retrieved from [Link]

  • PubMed. (2012, December 1). Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). n-(1-methyl-4,5-dihydro-t[4][17][10]riazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylamine. Retrieved from [Link]

  • PubMed. (2000, June). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Brieflands. (2025, February 24). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved from [Link]

  • PubMed. (n.d.). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Retrieved from [Link]

  • PubMed. (2022, September 8). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Retrieved from [Link]

Sources

Using 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine in proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Proteomics Research

MPDB-Link: A Novel MS-Cleavable Cross-Linking System for In-Depth Analysis of Protein-Protein Interactions

Authored by: Senior Application Scientist, Proteomics Division

Abstract

The spatial arrangement and interaction networks of proteins are fundamental to cellular function. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for capturing these interactions in situ, providing distance constraints that illuminate protein structures and topologies.[1] However, the analysis of data from conventional non-cleavable cross-linkers is computationally complex due to the quadratic increase in search space when identifying paired peptides. To address this, we introduce MPDB-Link , a novel, mass spectrometry-cleavable cross-linking system built upon the 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine scaffold. MPDB-Link features two N-hydroxysuccinimide (NHS) ester reactive groups for efficient, amine-directed protein conjugation and a unique gas-phase cleavable diazepine moiety. This cleavage simplifies the identification of cross-linked peptides by breaking the linker during MS/MS analysis, allowing for the sequencing of the individual peptides in a subsequent MS3 scan or a stepped fragmentation workflow.[2][3] This application note provides a comprehensive guide to the principles, protocols, and data analysis workflows for utilizing MPDB-Link to confidently identify protein-protein interactions in complex biological samples.

Principle of the Method

The MPDB-Link system is designed to streamline the XL-MS workflow. The core innovation lies in its MS-cleavable spacer arm, derived from this compound.

1.1. Reagent Design and Reaction Chemistry

The MPDB-Link reagent is a homobifunctional cross-linker designed for covalent conjugation to primary amines, primarily the ε-amino groups of lysine residues and protein N-termini.[4] The reaction proceeds via N-hydroxysuccinimide (NHS) ester chemistry, which forms stable amide bonds under physiological conditions (pH 7.5-8.5).[5][6]

The central scaffold contains a tertiary amine within the perhydro-1,4-diazepine ring. This site is engineered to be a "breakable" bond under the high-energy conditions of collision-induced dissociation (CID) in the mass spectrometer. Gas-phase fragmentation of amines, particularly α-cleavage adjacent to the nitrogen atom, is a well-understood phenomenon.[7][8] This directed fragmentation breaks the cross-linked peptide pair into its constituent peptides, each retaining a fragment of the linker.

Diagram 1: MPDB-Link Structure and Reaction

Caption: Structure of the MPDB-Link reagent and its reaction with lysine residues on interacting proteins.

1.2. MS-Cleavage and Data Analysis Simplification

The key advantage of MPDB-Link is realized during mass spectrometric analysis. In a typical XL-MS experiment, a cross-linked peptide pair is selected for fragmentation (MS2). With MPDB-Link, the CID energy first cleaves the linker.

This cleavage event generates a characteristic signature: a pair of fragment ions (a "doublet") in the MS2 spectrum, where the mass difference between the fragments corresponds to the mass of the cleaved linker components.[3] This signature is used to trigger a subsequent MS3 fragmentation event on each of the individual peptide fragments.[9] The resulting MS3 spectra contain sequence information for only a single peptide, which can be readily identified using standard proteomics search algorithms like Comet or Mascot.[10][11] This workflow dramatically reduces the search space and increases the confidence of cross-link identification compared to non-cleavable reagents.[12]

Diagram 2: MPDB-Link MS Fragmentation Workflow

MS_Workflow MS1 MS1: Survey Scan Select Cross-Linked Peptide Pair (α-β) MS2 MS2: CID Fragmentation Cleavage of MPDB-Linker MS1->MS2 Select Precursor Ion MS3_alpha MS3 on Peptide α Fragment Sequence α MS2->MS3_alpha Trigger on α' MS3_beta MS3 on Peptide β Fragment Sequence β MS2->MS3_beta Trigger on β' Identification Confident Identification of Cross-Link MS3_alpha->Identification MS3_beta->Identification Data_Analysis cluster_search Search Algorithm RawData LC-MS/MS Raw Data Conversion File Conversion (e.g., to mzML) RawData->Conversion Search XL-MS Search Engine (MS3-aware) Conversion->Search Validation FDR Calculation (e.g., <1%) Search->Validation Candidate CSMs FilterMS2 Filter MS2 for Cleavage Signature SearchMS3 Search MS3 Spectra as Linear Peptides MatchPairs Match Peptide Pairs to Precursor Visualization Network & Structural Visualization Validation->Visualization High-Confidence Cross-Links

Sources

Application Notes and Protocols for Molecular Docking Studies of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale Behind Predictive Modeling in Drug Discovery

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies, using the novel compound 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine as a case study. While the specific biological targets of this molecule are not yet extensively characterized in public literature, its chemical scaffold suggests potential interactions with a variety of receptor families. For the purpose of this instructional guide, we will simulate a real-world drug discovery scenario by selecting a plausible and well-characterized therapeutic target. We will proceed with the hypothesis that our compound may exhibit inhibitory activity against a member of the kinase family, a class of enzymes frequently implicated in oncology and inflammatory diseases.

This document is designed for researchers, scientists, and drug development professionals. It emphasizes not just the "how" but the "why" behind each step, ensuring a deep understanding of the principles that underpin a robust and reliable molecular docking workflow.

I. The Foundational Principle: A Self-Validating Docking Protocol

The credibility of any molecular docking study hinges on the validation of its protocol.[4][5] A docking simulation can generate numerous potential binding poses, but without a proper validation process, it is impossible to ascertain which, if any, are physically meaningful. The core principle of a self-validating system is to first demonstrate that the chosen docking parameters can accurately reproduce a known, experimentally determined binding mode.[6][7][8]

The Workflow: A Logic-Driven Approach

Our protocol is structured to ensure that each subsequent step is built upon a validated foundation. The overall workflow is depicted below:

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Experimental Docking Phase PDB_Selection Target Selection (PDB Crystal Structure) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB_Selection->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Redocking Redocking of Co-crystallized Ligand Ligand_Prep->Redocking Protein_Prep->Redocking RMSD RMSD Calculation (< 2.0 Å) Redocking->RMSD Docking_Compound Docking of This compound RMSD->Docking_Compound Validated Protocol Analysis Analysis of Results (Binding Energy, Interactions) Docking_Compound->Analysis

Figure 1: A schematic overview of the self-validating molecular docking workflow.

II. Pre-Docking Preparation: Laying the Groundwork for Accuracy

The quality of your input structures directly impacts the reliability of the docking results. This phase involves meticulous preparation of both the protein receptor and the small molecule ligand.

A. Target Selection and Preparation

For this case study, we will select a hypothetical target from the kinase family. A suitable choice would be a publicly available crystal structure from the Protein Data Bank (PDB) that has a co-crystallized inhibitor. This inhibitor will be crucial for our validation step.

Protocol 1: Protein Preparation using CHARMM-GUI

  • Obtain Protein Structure: Navigate to the RCSB Protein Data Bank and download the PDB file for your chosen target kinase. For this example, let's assume we are using a hypothetical PDB entry "XXXX".

  • Initial Cleaning: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove any non-essential molecules, such as water, ions, and co-solvents, that are not directly involved in the binding interaction. The co-crystallized ligand should be saved as a separate file and also removed from the protein structure file.

  • Utilize CHARMM-GUI: The CHARMM-GUI web server provides a robust and user-friendly interface for preparing protein structures for simulation.[9][10]

    • Upload your cleaned PDB file to the "PDB Reader & Manipulator" module.[11]

    • The server will automatically check for and model missing residues or atoms.

    • Crucially, it will add hydrogen atoms consistent with a defined pH (typically 7.4 to simulate physiological conditions) and assign partial charges to each atom based on the CHARMM force field.[12]

  • Output: Download the prepared protein structure in PDBQT format, which is required by AutoDock Vina. This format includes the 3D coordinates, partial charges (Q), and atom types (T).[13]

B. Ligand Preparation

Our molecule of interest, this compound, needs to be converted from its 2D representation into an energetically favorable 3D conformation.

Protocol 2: Ligand Preparation using Avogadro

  • 2D to 3D Conversion:

    • Draw the 2D structure of this compound using a chemical drawing tool or obtain its SMILES string.

    • Import the 2D structure into Avogadro, an open-source molecular editor.[14][15] Avogadro will generate an initial 3D conformation.[11][16]

  • Energy Minimization: The initial 3D structure is unlikely to be in a low-energy state.

    • Use Avogadro's built-in energy minimization tools.[17] Select a suitable force field (e.g., MMFF94 or UFF).

    • Run the geometry optimization until the energy change between steps is minimal. This ensures the ligand is in a stable, low-energy conformation before docking.

  • Protonation State: Ensure the ligand has the correct protonation state at physiological pH (7.4). Avogadro can add hydrogens accordingly.[14]

  • Output Format: Save the prepared ligand in PDBQT format. This can be done using AutoDock Tools (MGLTools) or other similar software.[18]

III. The Crucial Step: Protocol Validation via Redocking

This is the cornerstone of our self-validating system. We will use the co-crystallized ligand from our chosen PDB structure to test if our docking software and parameters can reproduce the experimentally observed binding pose.

Protocol 3: Redocking and RMSD Calculation

  • Prepare the Co-crystallized Ligand: Using the same procedure outlined in Protocol 2 , prepare the co-crystallized ligand. It is essential to start from a 2D representation and generate a 3D conformation to avoid introducing bias.

  • Define the Binding Site (Grid Box Generation):

    • Load the prepared protein structure into AutoDock Tools.[18][19]

    • Identify the active site based on the position of the co-crystallized ligand in the original PDB file.

    • Use the "Grid Box" feature to define a search space that encompasses the entire binding pocket. The size of the box should be large enough to allow for rotational and translational freedom of the ligand but not excessively large to avoid unnecessary computational cost.[13][18]

  • Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, and the coordinates and dimensions of the grid box.[13][19]

  • Execute the Docking Run: Run AutoDock Vina from the command line, specifying your configuration file.[20] Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

  • Analyze the Results with PyMOL:

    • Load the prepared protein and the output PDBQT file from Vina into PyMOL.[21][22][23]

    • Also, load the original PDB file containing the co-crystallized ligand.

    • Superimpose the protein structures.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose.[4][6][7]

Validation Criteria:

MetricSuccess CriterionRationale
RMSD < 2.0 ÅAn RMSD value below 2.0 Å is generally considered a successful redocking, indicating that the protocol can accurately reproduce the experimental binding mode.[4][8][24]

If the RMSD is greater than 2.0 Å, you must revisit your docking parameters. This could involve adjusting the size and position of the grid box or using a different docking algorithm or scoring function. Do not proceed to docking your compound of interest until the protocol is validated.

IV. Docking of this compound

Once the protocol has been successfully validated, you can proceed with docking your experimental compound with confidence.

Protocol 4: Docking the Compound of Interest

  • Prepare the Ligand: Ensure that this compound has been prepared according to Protocol 2 .

  • Use the Validated Protocol: Utilize the exact same prepared protein structure, grid box parameters, and AutoDock Vina configuration file from the successful validation run. The only change in the configuration file will be the path to the PDBQT file of your new ligand.

  • Execute the Docking Run: Run AutoDock Vina as before.

  • Analyze the Results:

    • Visualize the resulting poses in PyMOL.[21][22]

    • Examine the predicted binding energy of the top-ranked pose. Lower binding energies suggest a more favorable interaction.

    • Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues. Tools like LigPlot+ or the analysis features within PyMOL and Discovery Studio can aid in this.[25]

G cluster_input Inputs cluster_process Process cluster_output Outputs Protein Validated Protein (PDBQT) Vina AutoDock Vina Execution Protein->Vina Ligand Prepared Ligand (PDBQT) Ligand->Vina Config Configuration File (Grid Parameters) Config->Vina Poses Predicted Poses (Ranked by Score) Vina->Poses Log Log File (Binding Energies) Vina->Log

Figure 2: Workflow for the experimental docking of the target compound.

V. Beyond a Single Docking: The Importance of Decoy Sets

While redocking validates the geometric accuracy of the protocol, it doesn't fully assess the scoring function's ability to distinguish true binders from non-binders. A more rigorous validation involves using a "decoy set" – a collection of molecules with similar physicochemical properties to the known active ligands but with different topologies, making them unlikely to bind.[26][27][28]

Enrichment Analysis:

By docking a set of known active ligands along with a much larger set of decoys, you can evaluate the "enrichment" – how well the docking scores rank the known actives near the top of the list.[26][28] Databases like the Directory of Useful Decoys, Enhanced (DUD-E) provide pre-compiled sets for many common drug targets.[26][28][29][30] A successful docking protocol should demonstrate a clear enrichment of actives over decoys.[24][31]

VI. Concluding Remarks and Future Directions

Molecular docking is a powerful predictive tool, but its results are hypotheses, not definitive proof. The protocols outlined in this guide are designed to produce reliable and reproducible hypotheses that can confidently guide further experimental work. The predicted binding mode of this compound can inform the design of analogs for structure-activity relationship (SAR) studies and prioritize compounds for biological assays. For a more dynamic understanding of the binding event, the top-ranked docked pose can serve as a starting point for more computationally intensive methods like molecular dynamics simulations.[2]

VII. References

  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. [Link]

  • Chaput, L., Martinez-Sanz, J., Saettel, N., & Mouawad, L. (2018). Decoys Selection in Benchmarking Datasets: Overview and Perspectives. Frontiers in Pharmacology, 9, 19. [Link]

  • Shoichet Laboratory. (n.d.). DUD-E: A Database of Useful (Docking) Decoys — Enhanced. UCSF. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • ScotCHEM. (n.d.). 5. Creating / modifying ligand molecules. In ScotCHEM protein-ligand docking course documentation. Retrieved from [Link]

  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. Retrieved from [Link]

  • Al-Khafaji, K., & Taskin-Tok, T. (2023). Molecular docking protocol validation. ResearchGate. [Link]

  • Bioinformatics Review. (2018, December 4). Video Tutorial: Autodock Vina Result Analysis with PyMol. [Link]

  • Mysinger, M. M., Carchia, M., & Shoichet, B. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Semantic Scholar. [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]

  • The AutoDock Team. (n.d.). Basic docking. Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

  • Law, V., Knox, J. E., & Carlson, H. A. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of the American Chemical Society, 128(14), 4810–4819. [Link]

  • Bioinformatics Review. (2018, December 4). Autodock Vina Result Analysis with PyMol [Video]. YouTube. [Link]

  • Figure 1: Validation of docking protocol by redocking the cocrystallized ligand 994 in PDB ID 2P2H. (n.d.). ResearchGate. Retrieved from [Link]

  • Imrie, F., Bradley, A. R., van der Schaar, M., & Deane, C. M. (2020). Generating property-matched decoy molecules using deep learning. Briefings in Bioinformatics, 21(6), 2156–2166. [Link]

  • Figure 1: Validation of the docking protocol by redocking the IN-35 conformation and calculating the RMSD. (n.d.). ResearchGate. Retrieved from [Link]

  • Wallach, I., & Lilien, R. (2011). Virtual Decoy Sets for Molecular Docking Benchmarks. Journal of Chemical Information and Modeling, 51(8), 1837–1847. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Huang, N., & Shoichet, B. K. (2008). Decoys for Docking. Journal of Medicinal Chemistry, 51(11), 3145–3157. [Link]

  • Bolivar Avila, S. (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Torres, P. H. M., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]

  • Zavodszky, M. I., & Kuhn, L. A. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University. Retrieved from [Link]

  • Kumar, A. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • Kumar, A. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Bioinformatics Review. (2021, July 10). How to analyze HADDOCK results using Pymol script generated from PRODIGY?. [Link]

  • Gumbart, J. C., et al. (2021). Preparing Membrane Proteins for Simulation Using CHARMM-GUI. Methods in Molecular Biology, 2266, 225–242. [Link]

  • Gumbart, J. C., et al. (2021). Preparing membrane proteins for simulation using CHARMM-GUI. Methods in Molecular Biology, 2266, 225–242. [Link]

  • Sensi, M., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4803. [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(5), e1006132. [Link]

  • GROMACS forums. (2022, October 2). How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. [Link]

  • Jung, J., et al. (2023). CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes. Journal of Chemical Theory and Computation, 19(21), 7524–7532. [Link]

  • Jordan GM. (2021, January 24). Avogadro tutorial (create a PDB for a ligand) [Video]. YouTube. [Link]

  • Avogadro Discussion. (2022, December 14). How to prepare ligands for docking?. [Link]

  • Avogadro. (n.d.). Avogadro - Free cross-platform molecular editor. Retrieved from [Link]

Sources

Experimental setup for 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Acylation of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Introduction

This compound is a unique bifunctional molecule featuring a primary benzylic amine and a tertiary amine embedded within a perhydrodiazepine ring. This structural arrangement makes it a valuable building block in medicinal chemistry and materials science, offering multiple points for molecular elaboration. The primary amine serves as a key handle for introducing a wide variety of functional groups, most commonly through N-acylation to form stable amide bonds.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the experimental setup for reactions involving this compound. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. We will focus on a robust and widely applicable protocol for the N-acylation of the primary amine, establishing a self-validating system that ensures reproducibility and high yield.

Compound Profile & Safety

Before commencing any experimental work, a thorough understanding of the reactant's properties and hazards is paramount. This compound is a combustible liquid that is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1][2]

Table 1: Physicochemical and Safety Data

PropertyValueSource
Appearance Liquid[1]
Boiling Point 184 - 185 °C (363 - 365 °F)[1]
Density 0.981 g/cm³ at 25 °C (77 °F)[1]
GHS Hazard Statements H227, H302+H312, H314, H402[1]
Signal Word Danger[1][2]
Storage Store locked up in a well-ventilated place. Keep cool.[1][3][1][3]
Mandatory Safety & Handling Protocol

Due to the corrosive nature of this compound, rigorous safety measures are not merely recommended; they are essential for safe laboratory practice.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof goggles or a full-face shield.[1][2][4] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[2]

  • Dispensing: Use syringes or cannulas for transferring the liquid to minimize exposure. Avoid pouring directly.

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[3][4][5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[1][3]

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in a designated, approved waste container according to institutional and local regulations.[1]

Core Reaction Principle: N-Acylation

N-acylation is a cornerstone transformation in organic synthesis. The reaction of a primary amine with an acylating agent, such as an acyl chloride, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Amine This compound p1 p1 AcylChloride R-COCl (Acyl Chloride) Base Base (e.g., Triethylamine) Base->p1 Solvent Solvent (e.g., DCM) Solvent->p1 Amide N-Acylated Product (Amide) Salt Base·HCl Salt Amide->Salt + p1->Amide +

Caption: General reaction scheme for the N-Acylation of the title compound.

Detailed Experimental Protocol: Synthesis of N-(2-((4-methyl-1,4-diazepan-1-yl)methyl)benzyl)benzamide

This protocol details the N-acylation using benzoyl chloride as a representative acylating agent.

Materials and Reagents
ReagentCAS No.M.W.AmountMolesEq.
This compound915707-56-1233.351.00 g4.28 mmol1.0
Benzoyl Chloride98-88-4140.570.55 mL4.71 mmol1.1
Triethylamine (TEA)121-44-8101.190.72 mL5.14 mmol1.2
Dichloromethane (DCM), anhydrous75-09-284.9320 mL--
Saturated NaHCO₃ (aq)--15 mL--
Brine--15 mL--
Anhydrous MgSO₄7487-88-9120.37~2 g--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Rubber septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.28 mmol).

    • Add anhydrous dichloromethane (20 mL) to dissolve the amine.

    • Seal the flask with a rubber septum and place it under a positive pressure of nitrogen or argon gas. This inert atmosphere is crucial to prevent reactions with atmospheric moisture, especially given the reactivity of the acyl chloride.

    • Cool the flask to 0 °C in an ice-water bath. This is a precautionary measure to control the initial exotherm of the reaction.

  • Addition of Reagents:

    • Add triethylamine (0.72 mL, 5.14 mmol) to the stirred solution via syringe. The triethylamine acts as an acid scavenger.[6]

    • Slowly add benzoyl chloride (0.55 mL, 4.71 mmol) dropwise over 5 minutes using a syringe. A slight excess of the acylating agent ensures complete consumption of the starting amine. Upon addition, a white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours.

    • The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% Methanol in DCM). The disappearance of the starting amine spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the mixture by adding 15 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove any unreacted benzoyl chloride and the triethylamine hydrochloride salt, followed by brine (15 mL) to remove residual water.[6]

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). The drying agent should be filtered off after a few minutes.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient elution from neat DCM to 10% Methanol in DCM, to afford the pure N-acylated product.

Caption: A step-by-step workflow for the N-acylation reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. "Wet" solvent or glassware.1. Use freshly opened or distilled acyl chloride.2. Ensure accurate addition of 1.2 equivalents of base.3. Use anhydrous solvent and oven-dried glassware.
Multiple Products on TLC 1. Di-acylation (unlikely for amides).2. Reaction with the tertiary amine (quaternization).1. Confirm product structure by MS and NMR.2. Use milder conditions (lower temperature) and ensure slow addition of the acyl chloride.
Product is an oil that is difficult to purify The product may be non-crystalline or have residual solvent.1. Ensure complete removal of solvent under high vacuum.2. Attempt trituration with a non-polar solvent (e.g., hexanes) to induce crystallization.

Conclusion

This application note provides a detailed, safety-conscious, and scientifically grounded protocol for the N-acylation of this compound. By explaining the rationale behind key steps, such as the use of an inert atmosphere, controlled reagent addition, and specific work-up procedures, this guide empowers researchers to perform this transformation with a high degree of success and reproducibility. The principles and techniques outlined here are broadly applicable to other N-acylation reactions and serve as a robust foundation for the synthesis of more complex derivatives for drug discovery and development.

References

  • Carl ROTH, Safety Data Sheet: Benzylamine. URL: [Link]

  • Google Patents, US6476268B1 - Preparation of N-benzylamines.
  • ResearchGate, Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. (Published Dec 21, 2017). URL: [Link]

  • CentAUR, A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. URL: [Link]

  • ResearchGate, A new and facile synthesis of N-benzyl-N′-acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines | Request PDF. URL: [Link]

  • Google Patents, CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • National Institutes of Health, (1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in achieving high purity. As a senior application scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to help you troubleshoot effectively.

This molecule, featuring a primary benzylic amine and a substituted diazepine ring with two tertiary amines, presents a unique set of purification challenges due to its high polarity, multiple basic centers, and potential for strong interaction with stationary phases.

Frequently Asked Questions (FAQs)

Q1: My flash chromatography purification is failing. The compound either doesn't elute from the silica gel column or it streaks badly. What's happening?

A1: This is the most common issue with highly basic, multi-amine compounds like this one. The problem stems from strong acid-base interactions between the amine functional groups and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to irreversible binding or slow, uneven elution (streaking).

Troubleshooting Steps:

  • Baseline the Silica: Before loading your compound, flush the column with your mobile phase containing a small amount of a competitive base. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) in the eluent system (e.g., Dichloromethane/Methanol/TEA). The additive neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Switch to a Different Stationary Phase: If baselining silica is insufficient, consider alternative stationary phases:

    • Alumina (basic or neutral): Aluminum oxide is less acidic than silica and is an excellent alternative for purifying basic compounds.

    • Amine-functionalized Silica: These columns are pre-treated to have a basic surface, minimizing unwanted interactions.

    • Reverse-Phase Chromatography (C18): This is often the most effective method. The compound is retained by hydrophobic interactions rather than polar ones. A typical mobile phase would be a gradient of water/acetonitrile or water/methanol with a pH modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amines are protonated and well-behaved.

Q2: I'm seeing persistent impurities in my NMR/LC-MS analysis that I can't separate. What are the likely culprits?

A2: The impurities are most likely structurally related to your target compound, making them difficult to separate. Common sources depend on the synthetic route, but for a molecule like this, we can anticipate a few classes:

  • Unreacted Starting Materials: For example, the precursor benzylamine or the N-methyl-1,4-diazepine.

  • Di-substituted Products: If the synthesis involves coupling a benzyl halide, you might have bis-benzylated diazepine impurities.

  • Positional Isomers: Depending on the synthetic strategy, you could have substitution at a different nitrogen atom.

  • Oxidation Products: The benzylamine moiety can be susceptible to air oxidation over time, forming imines or other related species.

Impurity Diagnosis Workflow

cluster_diagnosis Impurity Diagnosis Workflow start Pure Sample Shows Impurity (NMR or LC-MS) lcms Analyze by LC-MS start->lcms nmr Analyze High-Res 1H NMR start->nmr mass Identify Mass of Impurity lcms->mass structure Hypothesize Structure (Starting Material? Side Product?) mass->structure spike Spike Experiment: Add suspected impurity to sample and re-analyze structure->spike confirm Impurity Identity Confirmed spike->confirm

Caption: A logical workflow for identifying unknown impurities.

Troubleshooting Purification Protocols

Problem: Low recovery after work-up and extraction.

This often happens due to the compound's high water solubility, especially at acidic pH where it forms a highly water-soluble salt.

Solution: pH-Controlled Liquid-Liquid Extraction

This technique leverages the different pKa values of the amine groups to selectively move your compound between aqueous and organic layers, leaving impurities behind.

Step-by-Step Protocol:

  • Acidification: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM). Extract this solution with an acidic aqueous solution (e.g., 1M HCl). Your compound, being basic, will become protonated (a salt) and move into the aqueous layer. Many non-basic organic impurities will remain in the organic layer, which you can discard.

  • Basification: Collect the acidic aqueous layer. While cooling in an ice bath, slowly add a base (e.g., 5M NaOH or solid K₂CO₃) until the pH is strongly basic (pH > 12). This deprotonates your compound, making it "free-based" and less water-soluble.

  • Re-extraction: Immediately extract the now-basic aqueous layer multiple times with a fresh organic solvent (DCM or ethyl acetate are good choices). The high number of extractions (e.g., 3-5 times) is crucial to recover all the product.

  • Drying and Concentration: Combine the organic extracts, dry them over a suitable drying agent (like anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

Acid-Base Extraction Workflow

cluster_extraction Acid-Base Extraction Workflow start Crude Product in Organic Solvent acid_extract Extract with 1M HCl (aq) (Compound moves to aqueous layer) start->acid_extract separate1 Separate Layers acid_extract->separate1 organic_impurities Organic Layer: (Discard non-basic impurities) separate1->organic_impurities Phase 1 aqueous_product Aqueous Layer: (Contains protonated product) separate1->aqueous_product Phase 2 basify Add 5M NaOH (aq) to pH > 12 aqueous_product->basify re_extract Extract with DCM (x3) (Compound moves back to organic layer) basify->re_extract separate2 Separate Layers re_extract->separate2 aqueous_waste Aqueous Layer: (Discard salts) separate2->aqueous_waste Phase 1 organic_product Combined Organic Layers: (Contains pure product) separate2->organic_product Phase 2 finish Dry & Concentrate organic_product->finish

Technical Support Center: Synthesis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common challenges associated with this synthesis. Our goal is to equip you with the expertise to identify, mitigate, and resolve side reactions and purification difficulties, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, which typically proceeds via a reductive amination between 2-aminobenzaldehyde and 1-methylperhydro-1,4-diazepine.

FAQ 1: My reaction yields are consistently low, and the crude NMR shows a complex mixture of unidentified products. What is the likely cause?

Answer: This is the most frequently reported issue and almost always stems from the inherent instability of one of the key starting materials: 2-aminobenzaldehyde .

Causality: 2-aminobenzaldehyde is highly susceptible to self-condensation, particularly under acidic or basic conditions, or upon prolonged storage. It can rapidly form a trimer, known as tribenzo[b,f,j][1.5.9]triazacyclododecene, or other related oligomers.[1] This side reaction consumes your aldehyde, leading to poor yields and a complex crude product profile that is difficult to purify.

Troubleshooting & Mitigation Strategy:

  • Starting Material Quality:

    • Use Freshly Purified Aldehyde: Do not use 2-aminobenzaldehyde from a bottle that has been open for an extended period. If the solid is discolored (typically yellow or brown instead of a pale off-white), it has likely started to oligomerize.

    • Purification: If you suspect the quality of your aldehyde, it can be purified by recrystallization from a minimal amount of hot water or by flash chromatography. However, its instability means it should be used immediately after purification.

  • Reaction Conditions:

    • pH Control: The initial imine formation is the critical step. While often catalyzed by mild acid, excess acid can accelerate the aldehyde's self-condensation. Aim for a pH range of 5-6. Using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be advantageous as it is effective under these slightly acidic conditions without being aggressive.

    • Temperature: Run the initial imine formation at room temperature or below (0-5 °C) to minimize the rate of side reactions.

    • Order of Addition: Add the reducing agent only after allowing sufficient time for the imine to form (typically 1-2 hours, monitored by TLC or LCMS).

FAQ 2: I've isolated a significant impurity with a mass corresponding to the addition of another 2-aminobenzyl group to my product. How can I prevent this?

Answer: This side product is likely the result of a secondary reductive amination, where the primary amine of your desired product, this compound, reacts with another molecule of 2-aminobenzaldehyde.

Causality: The product itself contains a primary benzylamine group, which remains nucleophilic and can compete with 1-methylperhydro-1,4-diazepine for the remaining aldehyde. This forms a new imine, which is then reduced to yield a dibenzylamine impurity.

Troubleshooting & Mitigation Strategy:

  • Stoichiometry Control:

    • Use a slight excess (1.1-1.2 equivalents) of the 1-methylperhydro-1,4-diazepine. This ensures the aldehyde is consumed primarily by the intended nucleophile.

    • Avoid a large excess of the reducing agent, as this can drive the secondary reaction to completion.

  • Slow Addition:

    • Add the 2-aminobenzaldehyde slowly to the solution containing the 1-methylperhydro-1,4-diazepine. This maintains a low concentration of the aldehyde throughout the reaction, favoring the reaction with the more abundant diazepine.

  • Alternative Synthetic Routes:

    • Consider a two-step approach involving the formation of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzonitrile followed by reduction of the nitrile to the primary amine. This completely avoids the issues associated with 2-aminobenzaldehyde.[2]

FAQ 3: My reaction stalls, leaving significant amounts of unreacted 2-aminobenzaldehyde. What's going wrong?

Answer: This issue typically points to either inefficient imine formation or an inactive/insufficient reducing agent.

Causality: Reductive amination is a tandem reaction. If the initial equilibrium between the aldehyde/amine and the imine/water does not favor the imine, the reduction step cannot proceed efficiently.[3] Alternatively, the chosen reducing agent may be unsuitable for the specific pH or may have degraded.

Troubleshooting & Mitigation Strategy:

  • Promoting Imine Formation:

    • Solvent Choice: Use a solvent that allows for the removal of water, such as toluene with a Dean-Stark trap, although this is often too harsh for the unstable aldehyde. A more practical approach is to use a solvent like methanol or dichloroethane (DCE) and add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄).[4]

    • Catalysis: Ensure gentle acidic catalysis (e.g., a catalytic amount of acetic acid) is present to facilitate imine formation.

  • Verifying Reductant Activity:

    • Choice of Reductant: Sodium borohydride (NaBH₄) is effective but requires protic solvents like methanol and can be sensitive to pH. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a better choice as it is milder and highly effective in aprotic solvents like DCE at a slightly acidic pH.

    • Reductant Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. NaBH₄, in particular, can decompose upon exposure to moisture.

FAQ 4: I have obtained my product, but it streaks badly on silica gel, making purification by column chromatography nearly impossible. How can I purify it effectively?

Answer: The polar and basic nature of your product, which contains three amine functionalities, causes strong interaction with the acidic silica gel surface, leading to poor chromatographic performance.

Causality: The lone pairs on the nitrogen atoms readily protonate on the acidic silica surface, causing the compound to "stick" and elute as a broad, streaking band.

Troubleshooting & Mitigation Strategy:

  • Chromatography Modification:

    • Basified Silica: Prepare a slurry of silica gel with a solvent containing 1-2% of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), before packing the column.

    • Modified Eluent: Use an eluent system that incorporates a small percentage (0.5-1%) of TEA or ammonia (e.g., a gradient of dichloromethane to 95:5:0.5 DCM/Methanol/Ammonium Hydroxide). This deactivates the acidic sites on the silica, allowing for clean elution of the basic amine.

  • Alternative Purification Methods:

    • Acid-Base Extraction: Dissolve the crude material in a non-polar organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the pure free-base product back into an organic solvent.

    • Crystallization/Salt Formation: The product can often be purified by forming a crystalline salt (e.g., hydrochloride or oxalate). Dissolve the crude free-base in a suitable solvent like isopropanol or ether and add a stoichiometric amount of the corresponding acid. The resulting salt may precipitate in high purity.

Optimized Protocols & Methodologies

Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃

This protocol is designed to minimize the side reactions discussed above.

  • To a stirred solution of 1-methylperhydro-1,4-diazepine (1.20 g, 10.5 mmol, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 50 mL) under a nitrogen atmosphere, add freshly purified 2-aminobenzaldehyde (1.15 g, 9.5 mmol, 1.0 eq).

  • Add glacial acetic acid (0.54 mL, 9.5 mmol, 1.0 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 g, 14.2 mmol, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Stir the reaction at room temperature for 12-18 hours, monitoring for the disappearance of the intermediate imine by TLC or LCMS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material using the methods described in FAQ 4.

Data Summary & Visualization

Table 1: Common Impurities and Diagnostic Data
Impurity NameProbable StructureMolecular Weight ( g/mol )MS Signal [M+H]⁺Mitigation Strategy
2-Aminobenzaldehyde TrimerTribenzo[b,f,j][1.5.9]triazacyclododecene315.40316.4Use fresh aldehyde; control pH and temperature.
Dibenzylamine ByproductN-(2-(4-Methylperhydro-1,4-diazepin-1-yl)benzyl)-2-aminobenzylamine338.47339.5Use slight excess of diazepine; slow aldehyde addition.
Intermediate Imine(E)-1-((2-aminophenyl)methylene)-4-methylperhydro-1,4-diazepin-1-ium216.31217.3Ensure sufficient reaction time; use active reducing agent.
Diagrams: Reaction and Troubleshooting Workflows

Reaction_Pathway cluster_reactants Reactants 2-Aminobenzaldehyde 2-Aminobenzaldehyde Imine Intermediate Imine Intermediate 2-Aminobenzaldehyde->Imine Intermediate 1-Methylperhydro-1,4-diazepine 1-Methylperhydro-1,4-diazepine 1-Methylperhydro-1,4-diazepine->Imine Intermediate Product 2-(4-Methylperhydro- 1,4-diazepin-1-yl)benzylamine Imine Intermediate->Product Reduction (e.g., NaBH(OAc)₃)

Caption: Main synthetic pathway via reductive amination.

Side_Reactions cluster_aldehyde Aldehyde Instability cluster_product Over-Alkylation A 2-Aminobenzaldehyde B Trimer / Oligomers A->B Self-Condensation D Dibenzylamine Byproduct A->D + Aldehyde, then Reduction P Product P->D

Caption: Key side reaction pathways to monitor.

Troubleshooting_Tree Start Low Yield or Complex Mixture? CheckAldehyde Check 2-Aminobenzaldehyde Quality & Purity Start->CheckAldehyde Yes PurificationIssue Purification Issues (Streaking)? Start->PurificationIssue No, Good Purity CheckStoich Verify Stoichiometry (Excess Diazepine?) CheckAldehyde->CheckStoich CheckReductant Check Reductant Activity & Amount CheckStoich->CheckReductant ModifyChrom Use Basified Silica or Amine in Eluent PurificationIssue->ModifyChrom Yes AcidBase Perform Acid-Base Extraction ModifyChrom->AcidBase Still an issue

Caption: Decision tree for troubleshooting common issues.

References

  • Preparation method and intermediate product of mirtazapine. Eureka | Patsnap. [URL: https://vertexaisearch.cloud.google.
  • Process for production of mirtazapine. Google Patents (US8173804B2). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3-PIk7eDbaA1GYKFqQk7VZX3hvPKRQlk9487L9HRDw-c7VR6h04p-MK4ByogThQPw0_QC5r3LYSFFnomgeBVZ2A3Rlo72K-KuwcohAOQ7SaUTlkifmdsCohzWcp82I0tXeTEIobWC6GaoYw==]
  • Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes.PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883201/]
  • Synthesis of antidepressant-mirtazapine.ResearchGate. [URL: https://www.researchgate.net/publication/287317765_Synthesis_of_antidepressant-mirtazapine]
  • Methods for the preparation of mirtazapine intermediates. Google Patents (US6774230B2). [URL: https://patents.google.
  • Method for preparing antidepressant mirtazapine. Eureka | Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqIOjASFgg8ENco9pOgFDOlgZ-WMXKhLWB97WKF0EKGJM6bTh1WpzL6droCASutfDdw0jUMACJ0kj6a9EmfRj54nit6l9MmkWFB8gyM70UmRcaZ0ysnHcEwMX-0rSDE37XiUEuuemQmNY=]
  • 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzonitrile. Guidechem. [URL: https://www.guidechem.com/product_show/204078-93-3.html]
  • Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[5][6]-Aryl Shift. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/194.shtm]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.Sci-Hub. [URL: https://sci-hub.se/10.1021/jo00166a029]
  • Preparation of N-benzylamines. Google Patents (US6476268B1). [URL: https://patents.google.
  • This compound, 90%, Thermo Scientific.Fisher Scientific. [URL: https://www.fishersci.co.uk/shop/products/2-4-methylperhydro-1-4-diazepin-1-yl-benzylamine-90-thermo-scientific/10747115]
  • Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles.Arkivoc. [URL: https://www.

Sources

Technical Support Center: Optimizing Synthesis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, a key intermediate in pharmaceutical research. The content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab, offering explanations grounded in reaction mechanisms and practical, field-proven solutions.

Section 1: Synthesis Strategy & Core Reaction Pathways

The synthesis of the target molecule is typically approached via a two-step process. The most common and reliable route involves an initial carbon-nitrogen (C-N) bond formation to couple the aromatic ring with the diazepine moiety, followed by the reduction of a nitrile group to the primary benzylamine.

cluster_0 Synthetic Workflow Start 2-Halobenzonitrile (X = F, Cl, Br) Step1 C-N Coupling (e.g., Buchwald-Hartwig Amination) Start->Step1 + 1-Methylhomopiperazine Intermediate 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzonitrile Step1->Intermediate Step2 Nitrile Reduction (e.g., LiAlH₄, H₂/Catalyst) Intermediate->Step2 Product Target Molecule: This compound Step2->Product

Caption: General workflow for the synthesis of the target compound.

Section 2: Troubleshooting the C-N Coupling Reaction

The formation of the aryl-amine bond is the cornerstone of this synthesis. While seemingly straightforward, this step is often where yield and purity issues arise.

Q1: My Buchwald-Hartwig amination of 2-chlorobenzonitrile with 1-methylhomopiperazine is giving a low yield (<40%). What are the most critical parameters to investigate?

A1: Low yield in palladium-catalyzed aminations is a classic optimization problem. The interplay between the catalyst, ligand, base, and solvent is crucial. Here’s how to troubleshoot:

  • Ligand Choice: The ligand is paramount for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered or electron-rich anilines, bulky, electron-rich phosphine ligands are required. If you are using a general-purpose ligand like P(t-Bu)₃, consider switching to a more specialized "Buchwald ligand" such as Xantphos or DavePhos. These ligands promote the reductive elimination step, which is often rate-limiting.

  • Base Selection: The base must be strong enough to deprotonate the amine but not so nucleophilic that it causes side reactions. Sodium tert-butoxide (NaOt-Bu) is the standard, but if you observe decomposition of your starting material, it may be too harsh. Consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Solvent and Temperature: The reaction requires an anhydrous, aprotic solvent like toluene or dioxane. Ensure your solvent is rigorously dried, as water can deactivate the catalyst. Reactions are typically run at elevated temperatures (80-110 °C). If you see decomposition, try lowering the temperature for a longer reaction time.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Optimization

ParameterCondition 1 (Aggressive)Condition 2 (Mild)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%)Pd(OAc)₂ can be more robust and easier to handle.
Ligand Xantphos (1.1 eq to Pd)RuPhos (1.2 eq to Pd)Ligand choice is highly substrate-dependent; empirical screening is often necessary.
Base NaOt-Bu (1.5 eq)K₃PO₄ (2.0 eq)K₃PO₄ is less aggressive and can minimize base-induced side reactions.
Solvent Toluene, anhydrousDioxane, anhydrousBoth are standard; choice can influence solubility and reaction kinetics.
Temperature 100-110 °C80-90 °CLower temperatures can improve selectivity and reduce degradation, albeit at the cost of reaction time.

Q2: I am observing a significant amount of hydrodehalogenation (my 2-chlorobenzonitrile is being converted to benzonitrile). How can I suppress this side reaction?

A2: Hydrodehalogenation is a known side reaction in palladium catalysis, arising from β-hydride elimination from the palladium amide intermediate or from reaction with trace water. To minimize it:

  • Use a Bulky Ligand: Ligands with large cone angles, such as XPhos, can sterically hinder the pathways leading to hydrodehalogenation.

  • Rigorously Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

  • Lower the Temperature: This side reaction often has a higher activation energy than the desired C-N coupling. Running the reaction at a lower temperature (e.g., 80 °C) for a longer period can significantly improve the product-to-byproduct ratio.

Section 3: Troubleshooting the Nitrile Reduction

The final step, converting the nitrile to the primary amine, is highly sensitive to the choice of reducing agent and the workup procedure.

Q1: My nitrile reduction using lithium aluminum hydride (LiAlH₄) results in a complex mixture and a poor isolated yield. What is going wrong?

A1: LiAlH₄ is a powerful but non-selective reducing agent. The issues often lie in the reaction conditions and, critically, the workup.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be performed in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere. Any moisture will consume the reagent and lead to incomplete reduction.

  • Workup Procedure: The workup is the most common source of poor yield. A poorly executed workup can lead to the formation of gelatinous aluminum salts that trap the product, making extraction impossible. The Fieser workup method is highly recommended for obtaining a granular, easily filterable precipitate.

Protocol: Fieser Workup for LiAlH₄ Reactions

Assuming a reaction was run with 'X' g of LiAlH₄ in a solvent like THF:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add 'X' mL of water dropwise. You will observe vigorous gas evolution (H₂).

  • Add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution dropwise.

  • Add '3X' mL of water dropwise.

  • Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes.

  • A white, granular precipitate of aluminum salts should form. This can be easily removed by filtration through a pad of Celite. The product will be in the filtrate.

Q2: Are there safer or cleaner alternatives to LiAlH₄ for the nitrile reduction?

A2: Yes, several alternatives can provide better results with easier workups.

  • Catalytic Hydrogenation: This is an excellent green alternative. Using Raney Nickel or a rhodium-on-alumina catalyst under a hydrogen atmosphere (from 50 psi to 500 psi) can cleanly reduce the nitrile.[1] This method avoids pyrophoric reagents and difficult workups. However, ensure your substrate does not contain other functional groups that could be reduced (e.g., alkenes, nitro groups).

  • Borane-THF Complex (BH₃·THF): This is a milder reducing agent than LiAlH₄ and is highly effective for nitrile reductions. The reaction is typically run in THF, and the workup involves a simple acidic quench (e.g., with HCl) to hydrolyze the borane-amine complex, followed by basification and extraction.

cluster_1 Troubleshooting: Low Yield in Nitrile Reduction Problem Low Yield / Messy Reaction Check1 Using LiAlH₄? Problem->Check1 Alternative Consider Alternative Reagents Problem->Alternative Solution1A Ensure Strictly Anhydrous Conditions Check1->Solution1A Yes Solution1B Perform Fieser Workup (H₂O, NaOH, H₂O) Check1->Solution1B Yes Reagent1 Catalytic Hydrogenation (H₂, Ra-Ni) Alternative->Reagent1 Reagent2 Borane-THF Complex (BH₃·THF) Alternative->Reagent2

Caption: Troubleshooting flowchart for the nitrile reduction step.

Section 4: Purification & Characterization

Q1: My final product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. How can I improve this?

A1: The target molecule contains two basic nitrogen atoms, which interact strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking.

  • Modify the Eluent: Add a small amount of a basic modifier to your eluent system (e.g., ethyl acetate/hexanes). Typically, 0.5-1% triethylamine (Et₃N) or concentrated ammonium hydroxide is sufficient to neutralize the acidic sites on the silica and allow for clean elution of the amine.

  • Use Deactivated Silica: You can purchase commercially available silica gel that has been end-capped or treated with a base. Alternatively, you can use basic alumina for the chromatography of highly basic compounds.

  • Acid-Base Extraction: Forgo chromatography entirely in favor of a liquid-liquid extraction.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). Your product will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind.

    • Separate the layers. Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5 M NaOH) until the pH is >12.

    • Extract the now deprotonated (free-base) product back into an organic solvent.

    • Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified product.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved January 17, 2026, from a ResearchGate publication.[2]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved January 17, 2026, from [Link]]

  • ResearchGate. (n.d.). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Retrieved January 17, 2026, from a ResearchGate publication.[1]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved January 17, 2026, from [Link]]

  • MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved January 17, 2026, from [Link]]

  • National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved January 17, 2026, from [Link]]

  • Google Patents. (n.d.). Preparation of N-benzylamines. Retrieved January 17, 2026, from ]

Sources

Technical Support Center: Degradation Pathway Analysis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine. While specific literature on this exact molecule is not extensively published, its structure combines a benzylamine moiety and a saturated diazepine ring system. This guide leverages established chemical principles and data from analogous structures to provide a robust framework for anticipating, identifying, and troubleshooting its degradation pathways. The following content is designed to address common experimental challenges and provide both theoretical grounding and practical, actionable protocols.

Part 1: Predicted Degradation Profile

The chemical structure of this compound presents several sites susceptible to degradation under common stress conditions. Understanding these vulnerabilities is the first step in designing robust stability studies and interpreting analytical data.

  • Oxidative Degradation: The primary sites for oxidation are the nitrogen atoms. The secondary amine of the benzylamine group and the two tertiary amines within the perhydro-diazepine ring are all susceptible. Exposure to atmospheric oxygen, or more aggressive oxidative conditions (e.g., hydrogen peroxide), can lead to the formation of N-oxides or cleavage products.[1][2] A key predicted pathway involves oxidation of the benzylamine nitrogen to an imine, which is then rapidly hydrolyzed to 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzaldehyde and ammonia.[3][4][5]

  • Hydrolytic Degradation: While the molecule lacks readily hydrolyzable groups like esters or amides, forced acidic or basic conditions can still promote degradation. Protonation or deprotonation of the amine groups can influence electron density and potentially catalyze ring-opening of the diazepine ring, although this is generally less facile than for benzodiazepines which contain amide bonds.[6] Cleavage of the benzylic C-N bond is also a possibility under harsh hydrolytic stress.

  • Photodegradation: Benzodiazepine derivatives are known to be susceptible to photolytic degradation, often undergoing complex rearrangements.[2][7][8] The aromatic ring in the benzylamine moiety suggests a potential for photodegradation, which could involve radical mechanisms or structural isomerization upon exposure to UV or even ambient light.

  • Thermal Degradation: Elevated temperatures will accelerate the oxidative and hydrolytic pathways. It is crucial to distinguish between true thermal degradation and the acceleration of other degradation mechanisms.

Predicted Degradation Pathways Diagram

The following diagram illustrates the most probable oxidative and hydrolytic degradation pathways based on the functional groups present in the molecule.

G cluster_oxidative Oxidative Pathway cluster_hydrolytic Hydrolytic Pathway (Forced Conditions) cluster_photolytic Photolytic Pathway parent_ox This compound imine Intermediate Imine parent_ox->imine Oxidation [O] n_oxide Diazepine N-Oxide parent_ox->n_oxide Oxidation [O] (on diazepine ring) aldehyde 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzaldehyde imine->aldehyde Hydrolysis (H₂O) parent_hy This compound ring_opened Ring-Opened Product parent_hy->ring_opened Acid/Base Catalysis (H⁺/OH⁻) parent_ph This compound photo_products Isomers/Radical Products parent_ph->photo_products UV/Light (hν)

Caption: Predicted major degradation pathways for the target molecule.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

FAQ 1: Sample Stability & Preparation

Question: My analyte peak area is decreasing in my prepared analytical standards, even when stored in the fridge. What is the likely cause and how can I prevent it?

Answer: This is a common issue with amine-containing compounds, particularly benzylamines, which can be sensitive to air and dissolved CO2.[1]

  • Causality: Benzylamines are known to degrade upon exposure to air, leading to oxidation.[1] The initial step is often the formation of an imine, which can further hydrolyze to an aldehyde.[3][5] Additionally, the basic amine groups can react with atmospheric CO2 to form carbonate salts, which may have different chromatographic properties or appear as separate peaks.[1]

  • Troubleshooting Protocol:

    • Solvent Degassing: Before preparing solutions, thoroughly degas your solvent (e.g., acetonitrile, methanol, water) by sparging with an inert gas like nitrogen or helium, or by sonication under vacuum. This removes dissolved oxygen.

    • Inert Atmosphere: Prepare your stock solutions and standards under an inert atmosphere if possible (e.g., in a glove box or by purging vials with nitrogen before sealing).

    • Use of Antioxidants: For bulk material or long-term solution storage, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT), although you must verify it does not interfere with your analysis.

    • pH Control: Ensure the pH of your solution is controlled. A slightly acidic pH (e.g., using a buffer or adding a small amount of formic acid) can protonate the amines, making them less susceptible to oxidation.

    • Fresh Preparations: The most reliable practice is to prepare standards fresh daily from a solid stock that has been stored under inert gas in a desiccator.

FAQ 2: Chromatographic Issues

Question: I'm seeing an unexpected, early-eluting peak in my chromatogram that grows over time. How do I identify it?

Answer: An unexpected peak, especially one that grows on standing, is a classic sign of degradation. Based on the structure, the most probable and relatively polar degradation product is the corresponding benzaldehyde.

  • Causality: The oxidation of the benzylamine to an imine followed by hydrolysis yields 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzaldehyde.[3][4] Aldehydes are generally less basic and more polar than the parent amine, leading to shorter retention times in reversed-phase HPLC.

  • Identification Workflow:

    • Forced Degradation: Perform a mild oxidative stress study. Treat a solution of your compound with a low concentration of hydrogen peroxide (e.g., 0.1-1% H2O2) for a short period (e.g., 1-4 hours) at room temperature. If the unknown peak increases significantly, it strongly suggests it is an oxidation product.

    • LC-MS Analysis: Analyze the degraded sample by LC-MS. Calculate the expected mass of the aldehyde derivative. The molecular weight will be one less than the parent compound (loss of NH2, gain of =O). Look for an ion corresponding to [M+H]+ of this aldehyde.

    • Co-injection (if standard is available): If a standard of the predicted aldehyde is available, a co-injection experiment where you spike the degraded sample with the standard should show a single, symmetrical, and larger peak, confirming the identity.

Troubleshooting Workflow for Unexpected Peaks

G start Unexpected Peak Observed in Chromatogram check_blank 1. Analyze Blank/Solvent Is the peak present? start->check_blank peak_is_impurity Peak is a solvent/system impurity. check_blank->peak_is_impurity Yes peak_is_real Peak is related to the sample. check_blank->peak_is_real No stress_study 2. Perform Forced Degradation Study (Oxidative, Hydrolytic, Photolytic) peak_is_real->stress_study peak_grows Does the peak intensity increase under a specific stress condition? stress_study->peak_grows identify_pathway Hypothesize Degradation Pathway (e.g., Oxidation, Hydrolysis) peak_grows->identify_pathway Yes re_evaluate Re-evaluate pathway. Consider dimers or complex rearrangements. peak_grows->re_evaluate No lcms 3. LC-MS Analysis Determine mass of the peak. identify_pathway->lcms match_mass Does mass match a predicted degradation product? lcms->match_mass confirm Identity Confirmed. match_mass->confirm Yes match_mass->re_evaluate No

Caption: A logical workflow for identifying unknown degradation peaks.

FAQ 3: Forced Degradation Study Design

Question: I need to perform a forced degradation study according to ICH guidelines. What are the recommended starting conditions for this specific molecule?

Answer: A forced degradation study is essential for understanding the intrinsic stability of a drug substance.[9] For this compound, the amine functionalities are the key targets.

  • Causality & Rationale: The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating without degrading the sample completely. The conditions below are starting points and should be optimized.

  • Recommended Starting Conditions Table:

Stress ConditionReagent/ConditionTemperatureDurationPrimary TargetPotential Products
Acid Hydrolysis 0.1 M HCl60 °C2 - 24 hoursDiazepine Ring, Benzylic C-NRing-opened products
Base Hydrolysis 0.1 M NaOH60 °C2 - 24 hoursDiazepine Ring, Benzylic C-NRing-opened products
Oxidation 3% H₂O₂Room Temp1 - 8 hoursBenzylamine N, Diazepine N'sAldehyde, N-Oxides
Thermal 80 °C (Solid)24 - 72 hoursOverall MoleculeAcceleration of other pathwaysMixture of degradants
Photolytic ICH Option 2 (Xenon Lamp)Room TempPer ICH Q1BAromatic Ring, N-atomsIsomers, radical products
  • Experimental Protocol: Oxidative Degradation

    • Prepare a solution of the analyte in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • In a clear glass vial, add 1 mL of the analyte solution.

    • Add 0.1 mL of 30% hydrogen peroxide to achieve a final concentration of ~3% H₂O₂.

    • Cap the vial and keep it at room temperature, protected from light.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.

    • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution) or dilute immediately with mobile phase to stop significant further degradation.

    • Analyze the samples by a suitable, validated HPLC-UV or LC-MS method.

    • Monitor for the appearance of new peaks and the decrease in the parent peak area.

References

  • Degradation of benzylamines during chlorination and chloramin
  • Benzylamine - Wikipedia. Wikipedia.
  • Bizzare observation about benzylamines- explanation? - Sciencemadness Discussion Board. Sciencemadness.org.
  • Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Degradation of benzylamines during chlorination and chloramination | Request PDF.
  • Schematic degradation pathway of benzylamine as described in literature...
  • Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice. PubMed.
  • Forced Degradation Studies Research Articles. R Discovery.
  • Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. MDPI.
  • Degradation of 17 Benzodiazepines by the UV/H2O2 Tre
  • Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. PubMed.
  • Photochemical decomposition of 1,4-benzodiazepines. Semantic Scholar.
  • Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.

Sources

Technical Support Center: Reaction Monitoring of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine using Thin-Layer Chromatography (TLC). The guidance herein is designed to be a practical resource for overcoming common challenges and ensuring reliable, reproducible results.

Introduction to the Challenge

Monitoring the progress of a chemical reaction is crucial for optimizing yield, minimizing impurities, and determining reaction endpoints.[1][2] Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique for this purpose.[3] However, the unique structural features of this compound—namely the presence of a primary benzylic amine and a tertiary amine within a diazepine ring—present specific challenges. These basic nitrogen atoms can interact strongly with the acidic silica gel stationary phase, often leading to issues like spot streaking, poor resolution, and inaccurate retention factor (Rf) values.[4] This guide will address these issues directly, providing a framework for developing a robust TLC monitoring method.

Core Concepts: Understanding TLC for Amines

The separation on a standard silica gel TLC plate is based on polarity.[3] The silica gel is a polar stationary phase. A less polar mobile phase (eluent) moves up the plate via capillary action.[3][4] Non-polar compounds have a weaker affinity for the stationary phase and travel further up the plate with the mobile phase, resulting in a higher Rf value. Conversely, polar compounds interact more strongly with the silica gel and have lower Rf values.[3]

Our target molecule, this compound, is a highly polar compound due to its two amine functionalities. This inherent polarity means it will have a strong affinity for the silica gel, potentially remaining at the baseline (Rf ≈ 0) if the eluent is not sufficiently polar.

Frequently Asked Questions (FAQs)

Q1: My spots are streaking badly. What is the cause and how can I fix it?

A1: Streaking is the most common issue when running amines on silica gel TLC plates.[4] It occurs because the basic amine groups interact strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This strong interaction leads to a continuous "tailing" effect as the eluent moves up the plate.

  • Solution: To mitigate streaking, add a small amount of a basic modifier to your eluent. This additive will neutralize the acidic sites on the silica gel, allowing your amine to move up the plate as a more compact spot.[5]

    • Recommended Modifiers:

      • Triethylamine (Et3N): Add 0.5-2% to your solvent system.[5]

      • Ammonium Hydroxide (NH4OH): A few drops in the TLC chamber can also be effective.[4]

Q2: My compound isn't moving from the baseline (Rf = 0). What should I do?

A2: An Rf of zero indicates that your eluent is not polar enough to move the highly polar analyte off the origin.[3]

  • Solution: You need to increase the polarity of your mobile phase.[3]

    • If you are using a two-component system like ethyl acetate/hexanes, increase the proportion of the more polar solvent (ethyl acetate).

    • If a simple solvent system is ineffective, switch to a more potent polar solvent combination. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a high ratio of DCM to MeOH (e.g., 95:5) and gradually increase the methanol concentration.[3]

Q3: All my spots are running at the top of the plate (Rf ≈ 1). How do I get better separation?

A3: An Rf value close to 1 means your eluent is too polar.[6] The mobile phase is so strong that it moves all components, including your polar amine, with the solvent front, resulting in no separation.

  • Solution: Decrease the polarity of your eluent.[6]

    • If using a DCM/MeOH system, reduce the amount of methanol.

    • If using an ethyl acetate/hexanes system, increase the proportion of hexanes.

Q4: I can't see my spots under the UV lamp. Is my reaction not working?

A4: Not necessarily. While the benzyl group in your molecule should allow for visualization under short-wave (254 nm) UV light, a low concentration of the compound might make it difficult to see.[7] Also, not all compounds are UV-active.

  • Solution: Use a chemical stain for visualization.[8] For a molecule with both primary and tertiary amines, you have several options:

    • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain that reacts with many functional groups, including amines, and will appear as yellow-brown spots on a purple background.[7]

    • Ninhydrin Stain: This stain is excellent for visualizing primary and secondary amines, which will typically appear as purple or pink spots upon heating.[9] The primary amine of your target molecule should give a positive result. Tertiary amines are generally not detected by ninhydrin.[9]

    • Dragendorff's Reagent: This reagent is used for detecting alkaloids and other nitrogen-containing compounds, including tertiary amines.[10] It typically produces orange or brown spots. The tertiary amine in the diazepine ring should be visible with this stain.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the TLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Spot Tailing/Streaking 1. Strong interaction of basic amines with acidic silica gel.[4] 2. Sample is too concentrated.1. Add 0.5-2% triethylamine or a few drops of ammonium hydroxide to the eluent.[4][5] 2. Dilute the sample before spotting on the TLC plate.
Spots are not moving (Rf ≈ 0) Eluent is not polar enough.[3]Increase the polarity of the eluent. For example, increase the percentage of methanol in a DCM/MeOH mixture.[3]
Spots at solvent front (Rf ≈ 1) Eluent is too polar.[6]Decrease the polarity of the eluent. For example, decrease the percentage of methanol in a DCM/MeOH mixture.[6]
Poor resolution between starting material and product The polarity difference between the compounds is small, and the chosen solvent system is not optimal.Try a different solvent system. For example, if DCM/MeOH is not working, a system of n-butanol/acetic acid/water might provide different selectivity.[1]
No spots visible with UV light 1. Compound concentration is too low. 2. Compound is not UV-active at 254 nm.1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. 2. Use a chemical stain such as Potassium Permanganate, Ninhydrin, or Dragendorff's reagent.[7][9]
Inconsistent Rf values 1. The TLC chamber was not properly saturated with solvent vapor. 2. The composition of the eluent changed due to evaporation of a volatile component.1. Line the inside of the TLC chamber with filter paper saturated with the eluent to ensure a saturated atmosphere. 2. Keep the chamber covered and use fresh eluent for each run.

Experimental Protocols

Protocol 1: Developing a TLC Solvent System

The goal is to achieve an Rf value for your starting material and product that is between 0.2 and 0.8, with clear separation between the spots.[3]

  • Prepare Stock Solutions: Dissolve a small amount of your starting material and, if available, your expected product in a volatile solvent like methanol or DCM to create dilute stock solutions.

  • Initial Solvent System Trial:

    • Prepare a polar solvent system, for example, 95:5 DCM/MeOH.

    • Add 1% triethylamine to this mixture to prevent streaking.

  • Spot the TLC Plate: On a silica gel plate, make three spots on the baseline: the starting material, a co-spot (spotting both the starting material and the reaction mixture in the same place), and the reaction mixture.[2]

  • Develop the Plate: Place the plate in a covered TLC chamber containing the prepared eluent. Ensure the solvent level is below the baseline.

  • Analyze the Result: After the solvent front has moved about 80-90% of the way up the plate, remove it, mark the solvent front, and visualize the spots under a UV lamp and/or with a chemical stain.

  • Optimize: Based on the results, adjust the polarity of the eluent as described in the FAQ and Troubleshooting sections until good separation is achieved.

Protocol 2: Visualization with Stains

A. Potassium Permanganate Stain

  • Preparation: Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water, then add 1.25 mL of 10% NaOH solution.

  • Application: After developing and drying the TLC plate, dip it into the stain solution for a few seconds.

  • Visualization: Spots will appear as yellow-brown areas on a purple background. Gentle heating with a heat gun can accelerate the development.[7]

B. Ninhydrin Stain

  • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[1]

  • Application: Dip the dried TLC plate into the ninhydrin solution.

  • Visualization: Gently heat the plate with a heat gun. Primary amines will appear as purple or pink spots.[9]

C. Dragendorff's Reagent

  • Preparation: This reagent is often prepared as two separate stock solutions that are mixed before use.

    • Solution A: Dissolve 0.85 g of bismuth subnitrate in 10 mL of acetic acid and 40 mL of water.

    • Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.

    • Working Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of acetic acid, and 70 mL of water.

  • Application: Spray or dip the dried TLC plate in the working solution.

  • Visualization: Nitrogen-containing compounds will appear as orange to brown spots.[10]

Visual Workflows and Diagrams

TLC_Troubleshooting_Workflow

Caption: Fig. 1: A decision-making workflow for troubleshooting and optimizing TLC conditions for amine compounds.

Reaction_Monitoring_TLC

Caption: Fig. 2: Visual representation of how a TLC plate should look at different stages of a reaction.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • Kato, N., & Ogamo, A. (2001). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. Science & Justice, 41(4), 239-244. [Link]

  • REACH Devices. (n.d.). TLC stains. REACH Devices. [Link]

  • Analytical Methods Editorial Board. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 3, 243-246. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. WSU. [Link]

  • Nichols, L. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • Popa, D. S., et al. (2014). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 182-186. [Link]

  • Mohammad, A., Ajmal, M., & Anwar, S. (2000). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology, 7, 87-89. [Link]

  • Zhao, G., et al. (2010). Use of TLC to monitor the progress of an enzymatic synthesis reaction. ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. UCLA Chemistry and Biochemistry. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]

  • Singh, R., et al. (2013). Thin Layer Chromatography of Benzodiazepines. Journal of Indian Society of Toxicology, 9(1), 38-41. [Link]

  • Dadkhah, A., et al. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 6(16), 6349-6355. [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources. Iowa State University Department of Chemistry. [Link]

  • Bortolotti, F., et al. (2002). Separation of biogenic amines by thin-layer chromatography. Journal of AOAC International, 85(4), 864-868. [Link]

  • Lee, S., et al. (2019). Quantitative Characteristics of Toxic Compounds According to the Solvent Type. Applied Sciences, 9(9), 1772. [Link]

  • Niedzwiedzka, K., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 27(19), 6296. [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography. UTSC Chemistry. [Link]

  • Friesen, J. B., & Pauli, G. F. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Journal of chromatography. A, 1495, 126–135. [Link]

  • ResearchGate. (n.d.). Graphical representation of Rf value when using solvent system Benzene, Acetone, Ammonia and Rhodamine B in Ethanol. [Link]

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). R f values of bioactive components of Benzene/Ethanol/Ammonia and Chloroform/ Ethyl Acetate/Formic acid chromatograms. [Link]

  • Singh, R., et al. (2013). Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. Malaysian Journal of Forensic Sciences, 4(1), 47-51. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this key pharmaceutical intermediate, a direct precursor to the antidepressant Mirtazapine.[1][2][3] We will move beyond basic protocols to address the common challenges and critical decision points encountered during scale-up, ensuring a robust, efficient, and reproducible process.

Section 1: Synthesis Strategy & Core Protocol (Q&A)

Q1: What is the most robust and scalable synthetic route to this compound?

A1: For large-scale synthesis, a two-step approach starting from commercially available 2-bromobenzonitrile is highly recommended for its efficiency and cost-effectiveness. The strategy involves:

  • Step 1: C-N Cross-Coupling: A Buchwald-Hartwig amination to couple 2-bromobenzonitrile with 1-methylhomopiperazine. This palladium-catalyzed reaction is a cornerstone of modern pharmaceutical synthesis for its reliability in forming aryl-amine bonds.[4][5]

  • Step 2: Nitrile Reduction: The subsequent reduction of the nitrile intermediate to the primary benzylamine. Catalytic hydrogenation is often preferred on a large scale for its safety, cost, and environmental profile compared to stoichiometric metal hydride reagents.

This route avoids the direct use of 2-aminobenzyl derivatives, which can be prone to self-condensation or other side reactions.

Synthetic_Pathway Start 2-Bromobenzonitrile + 1-Methylhomopiperazine Intermediate 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzonitrile Start->Intermediate  Step 1: Buchwald-Hartwig  Amination  (Pd Catalyst, Ligand, Base) FinalProduct This compound Intermediate->FinalProduct  Step 2: Nitrile Reduction  (e.g., H₂, Raney Ni)

Caption: Proposed two-step synthesis pathway.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Step 1: Buchwald-Hartwig Amination
Q2: My Buchwald-Hartwig coupling reaction is stalling or showing low conversion. What are the likely causes and how can I fix it?

A2: This is a common issue often related to catalyst activity or reaction conditions.

Problem Potential Cause Troubleshooting Action & Rationale
Stalled Reaction 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated by oxygen.Action: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[6] Degas the solvent thoroughly before use. Use a pre-catalyst that readily forms the active Pd(0) species.
2. Inappropriate Ligand: The chosen phosphine ligand may not be optimal for this specific transformation.Action: For electron-rich aryl halides, bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are excellent choices as they promote the crucial reductive elimination step.[7]
3. Base Insolubility/Reactivity: The base (e.g., NaOtBu, K₂CO₃) is not sufficiently soluble or strong enough to deprotonate the amine effectively.Action: Sodium tert-butoxide (NaOtBu) is generally a good choice. If using carbonates, ensure fine powder and vigorous stirring. In some cases, switching to a stronger base like LiHMDS can overcome protonation issues.[4]
Low Yield 1. Hydrodehalogenation: The aryl bromide is being reduced to benzonitrile instead of coupling.Action: This side reaction can be exacerbated by moisture or certain ligands. Ensure anhydrous conditions. Lowering the reaction temperature or catalyst loading might also mitigate this pathway.
2. Product Inhibition: The product amine may coordinate to the palladium center, inhibiting the catalytic cycle.Action: Increasing the ligand-to-palladium ratio (e.g., from 1.5:1 to 2.5:1) can sometimes help by ensuring the palladium remains coordinated to the phosphine ligand.

digraph "Troubleshooting_Buchwald_Hartwig" {
graph [nodesep=0.5, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Low Conversion in\nBuchwald-Hartwig Step?", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Q_Inert [label="Is the atmosphere\nfully inert?", shape=diamond, fillcolor="#FBBC05"];
Sol_Inert [label="Degas solvent.\nUse fresh pre-catalyst.\nPurge with Argon for 20 min.", fillcolor="#F1F3F4", fontcolor="#202124"];
Q_Ligand [label="Is the ligand optimal?", shape=diamond, fillcolor="#FBBC05"];
Sol_Ligand [label="Switch to a bulky biaryl-\nphosphine ligand\n(e.g., XPhos, SPhos).", fillcolor="#F1F3F4", fontcolor="#202124"];
Q_Base [label="Is the base effective?", shape=diamond, fillcolor="#FBBC05"];
Sol_Base [label="Use fresh, high-purity\nNaOtBu. Ensure vigorous\nstirring.", fillcolor="#F1F3F4", fontcolor="#202124"];
Success [label="Reaction Proceeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q_Inert;
Q_Inert -> Sol_Inert [label="No"];
Sol_Inert -> Q_Ligand;
Q_Inert -> Q_Ligand [label="Yes"];
Q_Ligand -> Sol_Ligand [label="No"];
Sol_Ligand -> Q_Base;
Q_Ligand -> Q_Base [label="Yes"];
Q_Base -> Sol_Base [label="No"];
Sol_Base -> Success;
Q_Base -> Success [label="Yes"];

}

Caption: Troubleshooting workflow for the Buchwald-Hartwig step.

Step 2: Nitrile Reduction
Q3: My catalytic hydrogenation of the nitrile intermediate is slow, incomplete, or yields side products. How can I optimize this step?

A3: Nitrile reductions can be sensitive to catalyst, solvent, and additives.

Problem Potential Cause Troubleshooting Action & Rationale
Slow/Incomplete Reaction 1. Catalyst Poisoning: The catalyst (e.g., Raney Nickel, Pd/C) is poisoned by residual palladium or ligand from the previous step.Action: Purify the nitrile intermediate thoroughly before reduction. A simple filtration through a plug of silica gel or celite can remove most palladium residues.
2. Low Catalyst Activity: The chosen catalyst is not active enough under the selected conditions.Action: Raney Nickel is highly effective for this transformation. Ensure it is freshly washed and activated. Increase hydrogen pressure (e.g., from 50 psi to 200 psi) and/or temperature (e.g., from 25°C to 50°C) as needed.
Formation of Side Products 1. Secondary Amine Formation: The initially formed primary amine attacks the intermediate imine, leading to a secondary amine dimer after reduction.Action: This is a very common side reaction. Performing the hydrogenation in a solvent containing ammonia (e.g., methanolic ammonia) will suppress this pathway by providing a large excess of a primary amine (NH₃) that shifts the equilibrium away from dimerization.[8]
2. Hydrolysis: If using aqueous conditions, the intermediate imine can hydrolyze back to an aldehyde.Action: Use anhydrous solvents like methanol or ethanol to prevent hydrolysis.

Section 3: Frequently Asked Questions (FAQs)

Q4: Can I use a different aryl halide, like 2-chlorobenzonitrile, for the coupling step to reduce costs?

A4: Yes, but it requires significant modification. Aryl chlorides are less reactive than aryl bromides in Buchwald-Hartwig couplings.[9] To achieve good results, you would need to switch to a more specialized and often more expensive catalyst system, typically one using a highly active phosphine ligand designed for C-Cl activation (e.g., tBuXPhos).[9] For initial process development and moderate scales, the higher reliability of 2-bromobenzonitrile often outweighs its slightly higher cost.

Q5: Is it necessary to isolate the nitrile intermediate, or can I perform a one-pot, two-step reaction?

A5: While a "one-pot" or "telescoped" reaction is attractive for efficiency, it is not recommended here.[10] The palladium catalyst, phosphine ligand, and inorganic base from the Buchwald-Hartwig step are potent poisons for the hydrogenation catalyst used in the second step. Attempting this without isolation will almost certainly lead to failure in the reduction step. A proper workup and purification of the nitrile intermediate is critical for a successful and reproducible process.

Q6: For the nitrile reduction, what are the pros and cons of using a chemical reducing agent like LiAlH₄ instead of catalytic hydrogenation?

A6:

  • Lithium Aluminum Hydride (LiAlH₄):

    • Pros: Very powerful and fast, often gives high yields on a lab scale.

    • Cons: Extremely reactive with water and protic solvents, requiring strictly anhydrous conditions and careful quenching. The workup can be cumbersome, and its high cost and safety concerns make it poorly suited for large-scale production.

  • Catalytic Hydrogenation (e.g., H₂/Raney Ni):

    • Pros: Much safer, more environmentally friendly ("greener"), and significantly more cost-effective for scale-up. The catalyst can often be filtered and sometimes reused. The only byproduct is water (if any).

    • Cons: Requires specialized high-pressure reactor equipment. Can be slower and is susceptible to catalyst poisoning.

For any process intended for pilot scale or manufacturing, developing a robust catalytic hydrogenation protocol is the superior choice.

Section 4: Experimental Protocols & Data

Protocol 1: Synthesis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzonitrile
  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-bromobenzonitrile (1.0 eq), 1-methylhomopiperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reaction: Add degassed toluene (approx. 5-10 mL per gram of aryl bromide). Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the 2-bromobenzonitrile is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or crystallization to yield the product as a solid.

Protocol 2: Synthesis of this compound
  • Setup: In a high-pressure hydrogenation vessel, dissolve the purified nitrile intermediate (1.0 eq) in 7N methanolic ammonia.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 10-20% by weight, as a slurry in methanol) to the solution.

  • Reaction: Seal the vessel, purge several times with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (50-200 psi) and stir vigorously at room temperature or with gentle heating (up to 50 °C).

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete in 6-24 hours. Progress can be confirmed by HPLC or GC-MS.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation under high vacuum or by salt formation and recrystallization to yield the final product.

Parameter Lab Scale (1 g) Pilot Scale (1 kg) Key Consideration for Scale-Up
Solvent Volume (Coupling) 10 mL8 LHeat transfer becomes critical. Ensure adequate reactor heating/cooling capacity.
Catalyst Loading (Coupling) 2 mol%0.5 - 1 mol%Catalyst cost is a major driver. Optimize to the lowest effective loading.
Hydrogen Pressure (Reduction) 50 psi (Glassware)150-200 psi (Steel Reactor)Higher pressure increases reaction rate and efficiency. Requires certified equipment.
Purification Method ChromatographyCrystallization / DistillationChromatography is not economically viable on a large scale. Develop a robust crystallization protocol.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Google Patents. (2008). Process for production of mirtazapine. US8173804B2.
  • Chemistry Corner. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube Video]. [Link]

  • ResearchGate. (2010). Synthesis of antidepressant-mirtazapine. [Link]

  • Semantic Scholar. Synthesis of potential related substances of mirtazapine. [Link]

  • Google Patents.
  • Indian Academy of Sciences. (2014). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • ResearchGate. (2006). Synthesis of potential related substances of mirtazapine. [Link]

  • Pearson. The two most general amine syntheses are the reductive amination.... [Link]

  • ResearchGate. (2012). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [Link]

Sources

Technical Support Center: Crystallization of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the crystallization of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine. The content is structured to address practical challenges encountered in laboratory and process chemistry settings, emphasizing the scientific principles behind each recommendation.

Introduction: The Crystallization Challenge

Crystallization is a critical purification and particle engineering step in the development of active pharmaceutical ingredients (APIs).[1][2] A well-controlled crystallization process ensures high purity, stable polymorphic form, and consistent physical properties, which are essential for downstream formulation and bioavailability.[3][4]

The target molecule, this compound, presents a unique set of challenges due to its structural features: a flexible diazepine ring, a basic benzylamine moiety, and multiple hydrogen bond acceptors. These characteristics can lead to issues such as oiling out, formation of unstable polymorphs, or difficulty in achieving desired crystal morphology. This guide provides a systematic approach to overcoming these obstacles.

Section 1: Troubleshooting Crystallization Failures (Q&A)

This section addresses the most common problems encountered during the crystallization of this compound.

Question 1: My compound has completely "oiled out" and will not solidify upon cooling. What is happening and what should I do?

Answer: "Oiling out," or liquid-liquid phase separation, occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase. This typically happens when the solubility of the compound in the chosen solvent is excessively high, or the solution is cooled to a temperature above the melting point of the solvated compound. The resulting oil is often an amorphous, impure state of the compound that is resistant to crystallization.

Causality: The benzylamine and diazepine moieties contribute to the molecule's polarity and potential for strong solute-solvent interactions, which can inhibit the ordered arrangement required for crystal lattice formation.[5]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the mixture until it is a single phase again. Add more solvent to reduce the level of supersaturation. A slower cooling rate from this more dilute solution may successfully bypass the oiling-out region.[6]

  • Add an Anti-Solvent: While the solution is warm and homogeneous, slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble). This will reduce the overall solvating power of the system and induce crystallization. See Protocol 2.1 for a systematic approach.

  • Lower the Temperature Drastically: If the oil has already formed, try cooling the mixture significantly (e.g., in an ice or dry ice/acetone bath) while vigorously scratching the flask with a glass rod. This can sometimes shock the system into nucleation.

  • Attempt Salt Formation: As a basic amine, the compound can be converted to a salt (e.g., hydrochloride, sulfate). Salts often have higher melting points and more rigid structures, making them significantly easier to crystallize. See Protocol 2.4 .[7][8]

Question 2: Crystallization occurs, but my yield is consistently low (<50%). How can I improve it?

Answer: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after filtration.[6] This is a common issue when the solubility of the compound in the chosen solvent is still substantial even at low temperatures.

Causality: The goal is to identify a solvent system where the compound has high solubility at elevated temperatures but very low solubility at room temperature or below.

Troubleshooting Steps:

  • Optimize the Solvent System: Re-evaluate your solvent choice. An ideal solvent will have a steep solubility curve with respect to temperature. Refer to the solvent screening data in Table 1 and perform a screening as described in Protocol 2.1 .

  • Concentrate the Mother Liquor: Carefully evaporate a portion of the solvent from the filtrate (mother liquor) and cool it again to obtain a second crop of crystals. Be aware that this second crop may be of lower purity.

  • Utilize an Anti-Solvent: Adding an anti-solvent to the mother liquor can force more of the dissolved compound to precipitate. This should be done carefully to avoid crashing out impurities.

  • Check for pH Effects: Ensure the pH of the solution is appropriate. As a basic compound, its freebase form will be less soluble in non-polar organic solvents. If working in an aqueous or protic system, increasing the pH can decrease solubility and improve yield.

Question 3: My product "crashes out" of solution as a fine powder or tiny needles that are difficult to filter. How can I obtain larger, more manageable crystals?

Answer: Rapid precipitation, or "crashing out," is caused by an excessively high level of supersaturation, leading to a very high nucleation rate relative to the crystal growth rate.[5] This results in the formation of many small crystals instead of the growth of a few larger ones.

Causality: A rapid cooling rate or the use of a very strong anti-solvent can create a state of high supersaturation almost instantaneously.

Troubleshooting Steps:

  • Reduce the Cooling Rate: This is the most critical parameter. Slow, controlled cooling allows the system to remain in the metastable zone for longer, favoring crystal growth over nucleation. See Protocol 2.3 for optimizing cooling profiles. An ideal crystallization should show initial crystal formation over 5-10 minutes and continue for 20-60 minutes.[6]

  • Reduce Supersaturation: Re-dissolve the solid by heating and add a small amount of additional solvent (10-20% more). While this may slightly decrease the overall yield, it will lower the supersaturation level at any given temperature during cooling, promoting slower, more orderly crystal growth.[6]

  • Use Seeding: Introduce a small number of seed crystals at the point of saturation or slight supersaturation. This provides a template for growth and can help control the final crystal size. See Protocol 2.2 .

  • Minimize Agitation: While some agitation is necessary for heat transfer, very high stirring rates can increase secondary nucleation, leading to smaller crystals. Experiment with lower stirring speeds.

Section 2: Key Experimental Protocols

Protocol 2.1: Systematic Solvent & Anti-Solvent Screening

This protocol provides a method for identifying a suitable solvent system for crystallization.

  • Preparation: Place approximately 20-30 mg of the crude this compound into several small vials.

  • Solvent Addition (Room Temp): To each vial, add a different solvent dropwise (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane, water). Add up to 1 mL, noting the solubility at room temperature. A good single solvent will dissolve the compound poorly at room temperature.

  • Heating: For solvents where the compound was poorly soluble, heat the vial to the solvent's boiling point. If the compound dissolves completely, it is a potential candidate.

  • Cooling: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The best single solvent is one that dissolves the compound completely when hot but provides a high yield of crystals when cold.

  • Anti-Solvent Test: For solvents that dissolved the compound readily at room temperature (e.g., DCM, Methanol), use this solution to test for anti-solvents. Slowly add a miscible solvent in which the compound is known to be insoluble (e.g., hexane, heptane, or water) until turbidity (cloudiness) persists. Re-warm slightly to clarify and then cool slowly.

Solvent SystemSolubility (25°C)Solubility (70°C)Outcome on Cooling
Isopropanol (IPA)Sparingly SolubleSolubleGood crystal formation
Ethyl AcetateSparingly SolubleSolubleGood crystal formation
HeptaneInsolubleInsolubleNot suitable as single solvent
TolueneSolubleVery SolubleLow yield, potential oiling
AcetonitrileSolubleVery SolubleLow yield
DCM / HeptaneSoluble in DCMN/ACrystals form on heptane addition
Table 1: Illustrative solvent screening data for this compound. Actual results may vary.
Protocol 2.2: Seeding Technique
  • Prepare a saturated solution of the compound in the chosen solvent system at a slightly elevated temperature.

  • Cool the solution slowly.

  • Just as the solution starts to become faintly turbid (the metastable zone), add a very small amount (1-2% by weight) of previously isolated, pure crystals ("seed crystals").

  • Maintain slow cooling. The seed crystals will act as nucleation sites, promoting the growth of larger, more uniform crystals.

Protocol 2.3: Optimizing Cooling Profiles
  • Linear Cooling: Program your reactor or oil bath to cool at a slow, linear rate (e.g., 10-20°C per hour). This is the simplest form of controlled cooling.

  • Staged Cooling: Cool the solution relatively quickly to the upper limit of the metastable zone (where nucleation begins). Then, hold at that temperature or cool very slowly through the nucleation phase. Once a good crystal slurry is established, the cooling rate can be increased to crash out the remaining material.

Protocol 2.4: Salt Formation for Enhanced Crystallization
  • Dissolve the crude freebase of this compound in a suitable solvent like isopropanol (IPA) or ethyl acetate.

  • Slowly add a stoichiometric amount (1.0 equivalent) of a solution of acid (e.g., HCl in IPA, or concentrated H₂SO₄).

  • Observe for the precipitation of the corresponding salt. The formation of the salt is often rapid.

  • The resulting salt can then be isolated or recrystallized from a more polar solvent system (e.g., ethanol/water mixtures).

Section 3: Visualized Workflows & Concepts

G cluster_start Initial Crystallization Attempt cluster_actions Troubleshooting Actions start Dissolve Compound in Hot Solvent & Cool oiled_out Compound Oils Out no_xtal No Crystals Form (Stays Clear) low_yield Low Yield crashed Crashes Out (Fine Powder) success Good Crystals Form action_oil 1. Re-heat & Dilute 2. Add Anti-Solvent 3. Form a Salt oiled_out->action_oil High supersaturation above melting point action_no_xtal 1. Too much solvent: Evaporate some 2. Scratch flask 3. Add Seed Crystal no_xtal->action_no_xtal Solution not supersaturated action_low_yield 1. Change Solvent 2. Concentrate Mother Liquor 3. Use Anti-Solvent low_yield->action_low_yield High solubility at low temp action_crashed 1. Slow Cooling Rate 2. Add More Solvent 3. Use Seeding crashed->action_crashed High supersaturation fast nucleation action_oil->start Retry action_no_xtal->start Retry action_low_yield->start Retry action_crashed->start Retry

Caption: Troubleshooting decision tree for crystallization.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is polymorphism and why should I be concerned about it? Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[3][4] Different polymorphs can have different physical properties, including solubility, stability, and melting point. It is crucial in drug development to identify and control the polymorphic form to ensure consistent product performance and stability.[3][5] Uncontrolled polymorphic transformations can negatively impact a drug's efficacy.[3]

FAQ 2: How do trace impurities affect my crystallization? Even small amounts of impurities can have a significant impact on crystallization.[1][3] They can act as inhibitors, preventing crystal growth, or they can be incorporated into the crystal lattice, reducing the purity of the final product. Some impurities can also promote the formation of a less stable polymorph. If purity does not improve after crystallization, consider a different purification technique (like column chromatography) before attempting crystallization again.

FAQ 3: What is the role of agitation or stirring? Agitation is important for maintaining a uniform temperature and concentration throughout the solution. However, the rate of agitation can influence the outcome. High shear from rapid stirring can break existing crystals (secondary nucleation), leading to a smaller final particle size. It is generally recommended to use gentle agitation that is sufficient to keep the crystals suspended but does not cause significant mechanical stress.

References

  • Factors which affect the crystallization of a drug substance. ResearchGate. [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. National Institutes of Health (NIH). [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Crystallization in Drug Formulation: Techniques and Challenges. Zhanghua Dryer. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Benzylamine. PubChem, National Institutes of Health. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Novel Diazepine Derivatives: Benchmarking 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine Against Established Pharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the diazepine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of atypical antipsychotics. The intricate structure-activity relationships (SAR) of these compounds dictate their unique pharmacological profiles, balancing efficacy with a reduced propensity for extrapyramidal side effects. This guide provides a comparative framework for researchers and drug development professionals engaged in the characterization of novel diazepine derivatives. As a case study, we will outline the experimental pathway to benchmark a novel entity, 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, against established compounds such as Clozapine.

The core directive of this guide is to move beyond a mere listing of data points. Instead, we will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific literature.

Structural and Physicochemical Landscape of Diazepine Derivatives

The therapeutic efficacy and side-effect profile of diazepine-based antipsychotics are intrinsically linked to their affinity for a range of neurotransmitter receptors, most notably dopamine (D₂) and serotonin (5-HT₂A) receptors. The "atypicality" of these drugs is often attributed to a higher affinity for 5-HT₂A receptors relative to D₂ receptors.

Table 1: Comparative Physicochemical Properties of Selected Diazepine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )clogPTopological Polar Surface Area (Ų)
Clozapine C₁₈H₁₉ClN₄326.822.9216.13
Olanzapine C₁₇H₂₀N₄S312.432.5957.59
Quetiapine C₂₁H₂₅N₃O₂S383.512.7660.85
This compound (Hypothetical) C₁₃H₂₁N₃219.331.85 (Predicted)28.15 (Predicted)

Note: Values for the hypothetical compound are predicted using computational models and serve as a starting point for experimental verification.

The predicted lower clogP and molecular weight of our target compound compared to established drugs suggest potentially different pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability. These hypotheses must be tested empirically.

Experimental Workflow for Pharmacological Characterization

The characterization of a novel diazepine derivative is a multi-step process that begins with in vitro assays to establish its receptor binding profile and functional activity. This is followed by in vivo studies to assess efficacy and safety.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Synthesis & Purification B Receptor Binding Assays (D₂, 5-HT₂A, etc.) A->B C Functional Assays (Agonist/Antagonist Mode) B->C D Pharmacokinetic Studies (ADME) C->D Lead Candidate Selection E Behavioral Models (e.g., Conditioned Avoidance) D->E F Safety & Toxicology E->F

Figure 1: A generalized workflow for the characterization of novel diazepine derivatives, progressing from initial in vitro screening to in vivo evaluation.

In Vitro Receptor Binding Assays

The initial step in characterizing a novel compound is to determine its affinity for a panel of relevant CNS receptors. Radioligand binding assays are the gold standard for this purpose.

Protocol: Radioligand Binding Assay for D₂ and 5-HT₂A Receptors

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum for D₂, cortex for 5-HT₂A) or cultured cells expressing the receptor of interest in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer. This process is repeated to wash the membranes.

  • Binding Reaction:

    • Incubate the prepared membranes with a specific radioligand (e.g., [³H]spiperone for D₂, [³H]ketanserin for 5-HT₂A) and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Table 2: Comparative Receptor Binding Affinities (Kᵢ, nM)

CompoundD₂5-HT₂A5-HT₂A/D₂ RatioMuscarinic M₁Histamine H₁Adrenergic α₁
Clozapine 120-2505-20121.91.16.8
Olanzapine 1.1-3140.291.9719
Quetiapine 329-5561482.2>1000117
This compound TBDTBDTBDTBDTBDTBD

TBD: To Be Determined experimentally. The ratio of 5-HT₂A to D₂ affinity is a critical indicator of atypicality. A higher ratio, as seen with Clozapine, is often associated with a lower incidence of extrapyramidal symptoms.

In Vitro Functional Assays

Once binding affinity is established, it is crucial to determine the functional activity of the compound at the receptor. Is it an agonist, an antagonist, or a partial agonist?

G cluster_0 Functional Assay Logic A Receptor-Expressing Cells + Test Compound B Measure Second Messenger (e.g., cAMP, Ca²⁺) A->B C Determine Functional Response Agonist Antagonist Partial Agonist B->C

Figure 2: A simplified decision tree for determining the functional activity of a test compound in a cell-based assay.

Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Flux)

  • Cell Culture:

    • Use a stable cell line expressing the receptor of interest (e.g., CHO-K1 cells transfected with the human D₂ or 5-HT₂A receptor).

    • Culture the cells to an appropriate confluency in a multi-well plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Measurement:

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

    • To determine agonist activity, add the test compound directly to the cells.

    • Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR).

  • Data Analysis:

    • For antagonists, calculate the IC₅₀ value from the concentration-response curve.

    • For agonists, calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

Bridging In Vitro and In Vivo Data

The ultimate goal of preclinical characterization is to predict the clinical performance of a novel compound. A key aspect of this is understanding its pharmacokinetic and pharmacodynamic properties in a living system.

Pharmacokinetic (PK) studies (Absorption, Distribution, Metabolism, Excretion - ADME) are essential to determine the bioavailability of the compound and its ability to cross the blood-brain barrier. These studies are typically conducted in rodents and involve administering the compound and measuring its concentration in plasma and brain tissue over time.

Pharmacodynamic (PD) studies assess the physiological and behavioral effects of the compound. For potential antipsychotics, animal models such as the conditioned avoidance response (CAR) and phencyclidine (PCP)-induced hyperactivity are commonly used to evaluate efficacy.

Conclusion and Future Directions

The characterization of a novel diazepine derivative like this compound requires a systematic and comparative approach. By benchmarking its in vitro and in vivo properties against well-established drugs such as Clozapine, researchers can gain valuable insights into its potential as a therapeutic agent. The experimental workflows and comparative data presented in this guide provide a robust framework for such an evaluation. The initial predictions for our hypothetical compound suggest a favorable profile, but only rigorous experimental validation will determine its true pharmacological character.

References

  • Meltzer, H. Y. (1996). The mechanism of action of novel antipsychotic drugs. Schizophrenia Bulletin, 22(2), 263-287. [Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

A Comparative Analysis of the Predicted Biological Activity of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine and Structurally Related Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of novel chemical entities is paramount. This guide provides a comparative analysis of the predicted biological activity of the novel compound 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine against a panel of well-characterized, structurally related benzylamines. While direct experimental data for this specific molecule is not publicly available, we can infer its likely pharmacological profile by dissecting its core components and comparing them to established pharmacophores. This analysis will focus on key central nervous system (CNS) targets, including serotonergic, histaminergic, and adrenergic receptors, drawing heavily on comparative data from the atypical antidepressants Mirtazapine and Mianserin, which share a related seven-membered heterocyclic ring system.

Structural Rationale for Target Selection

The molecule of interest, this compound, possesses two key structural motifs that guide our analysis:

  • An Ortho-Substituted Benzylamine Core: This scaffold is a known pharmacophore for a variety of CNS receptors. The ortho-substitution can influence the conformation of the benzylamine sidechain, impacting receptor interaction.

  • A 1-Methylperhydro-1,4-diazepane Moiety: This saturated seven-membered ring with two nitrogen atoms is a crucial feature. Its size, conformation, and the presence of the N-methyl group will significantly dictate binding affinity and selectivity. This moiety bears a structural resemblance to the piperazino-azepine core of tetracyclic antidepressants like Mirtazapine and Mianserin.

Based on these features, the primary targets for comparative analysis are the histamine H₁, serotonin 5-HT₂A and 5-HT₂C, and adrenergic α₁ and α₂ receptors, all of which are key targets for Mirtazapine and Mianserin.[1][2] We will also consider dopamine receptors, as some benzylamine derivatives show affinity for these targets.[3]

Comparative Receptor Binding Affinity

To contextualize the potential activity of this compound, we will compare the receptor binding affinities (Ki, in nM) of Mirtazapine and Mianserin across a panel of relevant human receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeMirtazapine (Ki, nM)Mianserin (Ki, nM)Predicted Profile for Target Compound
Histamine
H₁1.6 [4]0.3 High affinity is expected due to the structural similarities with Mianserin and Mirtazapine.
Serotonin
5-HT₁A18[5]260Moderate to low affinity is likely.
5-HT₂A13 [6]2.5 High affinity is predicted, a common feature of this chemical class.[1]
5-HT₂C11 [6]1.2 High affinity is predicted.
5-HT₃3.04.0Moderate affinity may be present.
Adrenergic
α₁500[2]40 Affinity will depend on the precise conformation adopted by the diazepine ring.
α₂A15 [6]4.2 High affinity is possible, given the α₂ antagonist properties of the comparators.
α₂C18 [6]1.9 High affinity is possible.
Dopamine
D₂>1000230Low affinity is generally expected for this scaffold.
D₃>10001524[7]Low affinity is likely.
D₄--Benzylamine derivatives can show affinity for D₄ receptors, so this remains a possibility.[3]

Data compiled from various sources, including the IUPHAR/BPS Guide to PHARMACOLOGY and peer-reviewed literature.[2][4][5][6][7]

Expert Interpretation:

The comparison with Mirtazapine and Mianserin strongly suggests that this compound will exhibit a multi-target binding profile, with high affinity for H₁, 5-HT₂A, 5-HT₂C, and α₂-adrenergic receptors. The potent H₁ antagonism is a hallmark of Mirtazapine and Mianserin, contributing to their sedative effects.[4] The high affinity for 5-HT₂A and 5-HT₂C receptors, coupled with α₂-adrenergic antagonism, is the basis for the "Noradrenergic and Specific Serotonergic Antidepressant" (NaSSA) classification of Mirtazapine.[1] Blockade of presynaptic α₂-autoreceptors is proposed to increase the release of both norepinephrine and serotonin.

The key structural difference is the monocyclic nature of the target compound's diazepine ring compared to the tetracyclic system of Mirtazapine and Mianserin. This greater conformational flexibility in our compound of interest could lead to a different selectivity profile. For instance, the reduced affinity of Mirtazapine for α₁-adrenoceptors compared to Mianserin is attributed to subtle changes in physicochemical properties arising from the isosteric replacement of a carbon with a nitrogen atom.[2] The conformation of the diazepine ring in our target compound will be a critical determinant of its interaction with these receptors.

Predicted Functional Activity and Signaling Pathways

The functional activity (agonist, antagonist, inverse agonist) at these receptors is as important as binding affinity. Mirtazapine and Mianserin are primarily antagonists or inverse agonists at the receptors for which they have high affinity.[8]

  • H₁ Receptor: Potent inverse agonism is predicted, leading to sedative properties.

  • 5-HT₂A/₂C Receptors: Antagonism or inverse agonism is the most likely functional outcome. Blockade of these receptors is a key mechanism of action for many atypical antipsychotics and antidepressants.

  • α₂-Adrenergic Receptors: Antagonism at these presynaptic autoreceptors would be expected to enhance the release of norepinephrine and serotonin.

The diagram below illustrates the predicted primary signaling pathway affected by antagonism at the α₂-adrenergic receptor.

G cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_Vesicle->NE_release alpha2_auto α₂ Autoreceptor alpha2_auto->NE_release Inhibits (Negative Feedback) NE_synapse Norepinephrine NE_release->NE_synapse NE_synapse->alpha2_auto Binds to postsynaptic_receptor Postsynaptic Adrenergic Receptor NE_synapse->postsynaptic_receptor Activates response Cellular Response postsynaptic_receptor->response Target_Compound 2-(4-Methylperhydro-1,4- diazepin-1-yl)benzylamine Target_Compound->alpha2_auto Antagonizes

Caption: Predicted antagonism of presynaptic α₂-autoreceptors.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of in vitro assays would be required. Below are representative protocols for key receptor binding and functional assays.

This protocol determines the affinity of a test compound by measuring its ability to displace a radiolabeled antagonist, [³H]mepyramine, from the H₁ receptor.[9][10]

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H₁ receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • Serial dilutions of the test compound or vehicle.

      • A fixed concentration of [³H]mepyramine (typically at or below its Kd, e.g., 1-2 nM).

      • Membrane suspension (e.g., 20-40 µg of protein per well).

    • For determination of non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H₁ antagonist (e.g., 10 µM Mianserin).

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

This assay measures the functional response to receptor activation by detecting changes in intracellular calcium concentration. The 5-HT₂A receptor is Gq-coupled, and its activation leads to the release of calcium from intracellular stores.[11][12]

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells expressing the human 5-HT₂A receptor in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

  • Compound Addition and Measurement:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Inject a solution of the test compound (to test for agonist activity) or a known agonist like serotonin (to test for antagonist activity of the pre-incubated test compound).

    • Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence minus baseline) is proportional to the increase in intracellular calcium.

    • For agonist testing, plot the response against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonist testing, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Conclusion

While lacking direct experimental validation, a systematic comparison of the structural features of this compound with well-characterized psychoactive compounds like Mirtazapine and Mianserin provides a strong basis for predicting its biological activity. It is highly probable that this compound is a multi-target ligand with high affinity for histamine H₁, serotonin 5-HT₂A/₂C, and α₂-adrenergic receptors, likely acting as an antagonist or inverse agonist. This profile suggests potential applications in the treatment of CNS disorders such as depression and anxiety, but may also be associated with side effects like sedation. The provided experimental protocols offer a clear path for the empirical validation and detailed characterization of this novel benzylamine derivative.

References

  • Oreate AI Blog. (2026, January 7). Pharmacological Characteristics and Clinical Differences Between Mirtazapine and Mianserin.[1]

  • Wikipedia. (n.d.). Mianserin. Retrieved from a valid URL.[8]

  • PubMed. (2008, May 15). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists.[13]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mirtazapine. Retrieved from a valid URL.[6]

  • PubMed Central. (n.d.). The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors.[14]

  • Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors.[15]

  • PubMed. (n.d.). A comparison of the physicochemical and biological properties of mirtazapine and mianserin.[2]

  • PubMed. (n.d.). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds.[3]

  • PubMed Central. (n.d.). Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR.[16]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mianserin activity data. Retrieved from a valid URL.[7]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mirtazapine activity data. Retrieved from a valid URL.[5]

  • Oxford Academic. (n.d.). Comparison of the Physicochemical and Biological Properties of Mirtazapine and Mianserin.[3]

  • Bluelight.org. (2018, January 18). mianserin vs mirtazapine.[17]

  • Bio-protocol. (n.d.). [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors.[18]

  • NIH. (n.d.). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics.[19]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US.[11]

  • PubMed. (n.d.). Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression.[20]

  • accessdata.fda.gov. (n.d.). Remeron (mirtazapine) tablets.[4]

  • Dr.Oracle. (2025, July 29). What are the indications, off-label uses, receptor binding profile, pharmacokinetics, pharmacodynamics, and potential interactions of mirtazapine?.[21]

  • PharmacologyOnLine - SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders.[22]

  • Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US.[23]

  • NIH. (n.d.). Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR.[24]

  • Benchchem. (n.d.). Application Notes and Protocols for Tripelennamine Receptor Binding Assay.[25]

  • PNAS. (n.d.). Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine.[26]

  • NIH. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.[27]

  • PharmacologyOnLine - SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders.[22]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.[28]

  • ACS Publications. (n.d.). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters.[29]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.[30]

  • PubMed. (n.d.). Current awareness of piperazines: pharmacology and toxicology.[31]

  • PubMed. (n.d.). Specific binding of [3H]mepyramine to histamine H1-receptors in vascular smooth muscle membranes.[9]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.[28]

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.[32]

  • PubMed. (n.d.). Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine.[10]

  • PubMed. (2010, April 30). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.[33]

  • Benchchem. (n.d.). N-Benzyl Substituents and 5-HT2A Receptor Affinity: A Comparative Analysis.[34]

  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.[35]

  • ACS Publications. (n.d.). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters.[29]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.[30]

  • PubMed. (n.d.). Heterocyclic analogues of 2-aminotetralins with high affinity and selectivity for the dopamine D3 receptor.[36]

  • NIH. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1.[37]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[38]

  • NIH. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor.[39]

Sources

A Comprehensive Guide to Validating the Mechanism of Action of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a well-characterized therapeutic candidate is both complex and critical. The compound 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine presents a unique scaffold, combining a benzylamine moiety with a saturated seven-membered heterocyclic ring, a perhydrodiazepine. While the precise mechanism of action (MoA) of this compound is not yet elucidated, its structural components suggest several plausible biological activities. Benzylamine derivatives, for instance, are known to interact with various components of the central nervous system, including monoamine transporters and enzymes.[1][2] This guide provides a systematic, multi-tiered approach to thoroughly investigate and validate the MoA of this compound, comparing its performance with relevant alternatives and supported by robust experimental data.

Our approach is designed to be a self-validating system, starting with broad, hypothesis-generating studies and progressively narrowing the focus to specific target validation and pathway analysis. This ensures a logical and evidence-based progression in understanding the compound's biological effects.

Part 1: Initial Hypothesis Generation and Broad-Spectrum Screening

Given the novelty of this compound, our initial step is to cast a wide net to identify potential biological targets and physiological effects. This phase combines computational predictions with broad-spectrum in vitro screening.

In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into potential protein targets.[3][4][5][6] These predictions are based on the principle of chemical similarity, where the compound's structure is compared to libraries of compounds with known biological activities.

Experimental Protocol: In Silico Target Prediction

  • Compound Preparation: Generate a 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Similarity Searching: Utilize platforms such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or other commercial databases to compare the compound's Tanimoto similarity score against libraries of known ligands for a wide range of biological targets.

  • Molecular Docking: For the top-ranked predicted targets, perform molecular docking studies to model the binding pose and estimate the binding affinity of the compound within the target's active site.

  • Analysis: Analyze the results to identify clusters of potential targets (e.g., G-protein coupled receptors, ion channels, enzymes) and formulate initial hypotheses about the compound's MoA.

Broad-Spectrum In Vitro Pharmacology Profiling

To empirically test the in silico predictions and uncover unexpected activities, we will subject the compound to a broad in vitro safety and pharmacology screen.[7][8][9] This involves testing the compound at a fixed concentration against a large panel of receptors, ion channels, transporters, and enzymes.

Experimental Protocol: In Vitro Pharmacology Profiling

  • Compound Submission: Submit this compound to a contract research organization (CRO) offering comprehensive safety pharmacology profiling services (e.g., Eurofins Discovery's SafetyScreen™, Reaction Biology's InVEST panel).[7][8]

  • Assay Panel: Select a broad panel that includes, but is not limited to:

    • Adrenergic, dopaminergic, serotonergic, and histaminergic receptors.

    • Monoamine transporters (DAT, NET, SERT).

    • Monoamine oxidase enzymes (MAO-A and MAO-B).

    • Common off-target liabilities (e.g., hERG ion channel, cyclooxygenases).

  • Data Analysis: Analyze the percentage of inhibition or activation for each target. A common threshold for a "hit" is >50% inhibition or activation at a concentration of 10 µM.

Part 2: Focused Investigation and Hypothesis Validation

The results from Part 1 will guide the next phase of our investigation. For this guide, let us hypothesize that the initial screening revealed significant activity at monoamine transporters and MAO enzymes. Our next steps will be to validate these findings and compare the compound's potency and selectivity to known drugs.

Comparator Compound Selection

To benchmark the performance of our compound, we will select well-characterized drugs with known mechanisms of action related to our initial findings.

Comparator CompoundMechanism of ActionRationale for Selection
Imipramine Non-selective monoamine reuptake inhibitor (NET and SERT)Positive control for monoamine transporter inhibition.
Bupropion Norepinephrine-dopamine reuptake inhibitor (NDRI)Comparator for potential dopaminergic and noradrenergic activity.
Selegiline Selective MAO-B inhibitorPositive control for MAO-B inhibition.
Moclobemide Reversible MAO-A inhibitorPositive control for MAO-A inhibition.
Dose-Response Assays for Target Potency

The next step is to move from single-point screening to generating full dose-response curves to determine the potency (IC50 or EC50) of our compound at the identified targets.

Experimental Protocol: Monoamine Transporter Inhibition Assay

  • Cell Lines: Use stable cell lines expressing human DAT, NET, or SERT.

  • Radioligand Binding: Perform competitive radioligand binding assays using a known radiolabeled ligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Dose-Response: Incubate the cells with increasing concentrations of this compound and the comparator compounds.

  • Data Analysis: Measure the displacement of the radioligand and calculate the IC50 value for each compound against each transporter.

Experimental Protocol: MAO Enzyme Activity Assay

  • Enzyme Source: Use purified human recombinant MAO-A and MAO-B enzymes.

  • Substrate: Utilize a fluorogenic substrate that produces a fluorescent signal upon oxidation by MAO.

  • Dose-Response: Incubate the enzymes with the substrate and increasing concentrations of our test compound and the comparators.

  • Data Analysis: Measure the fluorescence intensity and calculate the IC50 for the inhibition of each MAO isoform.

Table 1: Hypothetical Potency Data for this compound and Comparators

CompoundNET IC50 (nM)DAT IC50 (nM)SERT IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)
Test Compound 50250>10,000>10,00015
Imipramine 101,5001>10,000>10,000
Bupropion 50050>10,000>10,000>10,000
Selegiline >10,000>10,000>10,0002,00010
Moclobemide >10,000>10,000>10,000200>10,000

This hypothetical data suggests our test compound is a potent and selective MAO-B inhibitor with additional moderate activity as a norepinephrine reuptake inhibitor.

Part 3: Elucidating the Cellular Mechanism and Signaling Pathway

Having validated the direct molecular targets, the final phase is to understand how these interactions translate into a cellular response and to confirm the engagement of the target in a cellular context.

Cellular Target Engagement Assays

Confirming that the compound binds to its intended target within a live cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells (e.g., a neuronal cell line) with either the test compound or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures. The binding of a ligand typically stabilizes its target protein, increasing its melting temperature.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Quantify the amount of soluble MAO-B and NET at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Downstream Signaling and Functional Assays

To understand the functional consequences of target engagement, we will measure downstream cellular events. For MAO-B inhibition, this would involve measuring changes in neurotransmitter levels.

Experimental Protocol: Neurotransmitter Level Measurement

  • Cell Culture: Use a suitable neuronal cell line (e.g., SH-SY5Y) that expresses MAO-B.

  • Compound Treatment: Treat the cells with our test compound and comparators at various concentrations.

  • Neurotransmitter Analysis: Lyse the cells and measure the intracellular levels of dopamine and its metabolites (DOPAC) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Data Analysis: A potent MAO-B inhibitor should lead to a dose-dependent increase in dopamine levels and a decrease in DOPAC levels.

Diagram 1: Proposed Experimental Workflow for MoA Validation

MoA_Workflow cluster_1 Phase 2: Target Validation & Comparison cluster_2 Phase 3: Cellular MoA & Pathway Analysis in_silico In Silico Target Prediction (Similarity Search, Docking) in_vitro_screen Broad In Vitro Screening (>100 targets) dose_response Dose-Response Assays (IC50/EC50 Determination) in_vitro_screen->dose_response Hypothesized Targets comparator_studies Comparison with Reference Compounds dose_response->comparator_studies cetsa Cellular Target Engagement (e.g., CETSA) comparator_studies->cetsa Validated Targets functional_assay Functional Cellular Assays (e.g., Neurotransmitter Levels) cetsa->functional_assay

Caption: A multi-phase workflow for MoA validation.

Diagram 2: Hypothesized Signaling Pathway

Signaling_Pathway cluster_presynaptic Presynaptic Neuron compound 2-(4-Methylperhydro-1,4- diazepin-1-yl)benzylamine MAOB MAO-B compound->MAOB Inhibition NET NET compound->NET Inhibition Dopamine_pre Dopamine (Presynaptic) DOPAC DOPAC NE_synapse Synaptic Norepinephrine NET->NE_synapse Reuptake Dopamine_pre->DOPAC Metabolism NE_pre Norepinephrine (Presynaptic)

Caption: Hypothesized dual mechanism of action.

Conclusion

This comprehensive guide outlines a rigorous, multi-step process for validating the mechanism of action of this compound. By integrating in silico, in vitro, and cell-based assays, researchers can systematically identify the primary targets, quantify the compound's potency and selectivity, and confirm its engagement and functional effects within a cellular context. This structured approach, grounded in scientific integrity and supported by comparative data, is essential for advancing novel compounds through the drug discovery pipeline and providing a clear understanding of their therapeutic potential.

References

  • Computational/in silico methods in drug target and lead prediction. PubMed Central.[Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.[Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology.[Link]

  • In Vitro Pharmacology & Toxicology Services. Aragen Life Sciences.[Link]

  • In Silico Drug-Target Profiling. PubMed.[Link]

  • Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. ICE Bioscience.[Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI.[Link]

  • In silico methods for drug-target interaction prediction. PubMed.[Link]

  • In Vitro Pharmacology Services. Biocytogen.[Link]

  • In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. MDPI.[Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.[Link]

  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.[Link]

  • Target deconvolution strategies in drug discovery | Request PDF. ResearchGate.[Link]

  • Methods for the identification of drug target interaction. ResearchGate.[Link]

  • Identifying mechanism-of-action targets for drugs and probes. PubMed Central.[Link]

  • Inhibition of uptake of catecholamines by benzylamine derivatives. PubMed.[Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.[Link]

  • Target Identification and Mode of Action Studies. University of Florida.[Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health.[Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. PubMed.[Link]

  • Benzylamine - Wikipedia. Wikipedia.[Link]

Sources

Comparative Cross-Reactivity Analysis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Advanced Drug Discovery Screening

Introduction: The Imperative of Selectivity in Modern Drug Development

In the landscape of contemporary pharmacology, the development of novel therapeutics with high target specificity is paramount. Off-target interactions can lead to unforeseen side effects, diminished efficacy, and potential toxicity, representing significant hurdles in the drug development pipeline. The compound 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, a molecule featuring a diazepine moiety, belongs to a chemical class known for its interaction with a range of G protein-coupled receptors (GPCRs). Its structural similarity to established tetracyclic antidepressants like Mirtazapine and Mianserin suggests a potentially complex pharmacological profile, making a thorough cross-reactivity assessment essential.

This guide provides a comparative framework for evaluating the selectivity of this compound. By juxtaposing its binding profile with those of Mirtazapine and Mianserin, researchers can gain crucial insights into its potential therapeutic applications and liabilities. We will delve into the established multi-target engagement of these benchmark compounds and present a detailed, field-proven protocol for determining the binding affinities of novel molecules, thereby enabling a direct and meaningful comparison.

The Structural Context: Learning from Mirtazapine and Mianserin

Mirtazapine and Mianserin are well-characterized antidepressants that exert their therapeutic effects through a complex interplay with multiple neurotransmitter systems.[1][2] Their shared tetracyclic core structure is responsible for a broad receptor interaction profile. Both are potent antagonists of histamine H1 receptors, which contributes to their sedative effects.[3][4][5] Furthermore, they exhibit high affinity for various serotonin (5-HT) receptor subtypes, particularly 5-HT2A and 5-HT2C, and α-adrenergic receptors.[1][5][6] It is this antagonism of presynaptic α2-adrenergic autoreceptors that is thought to enhance both noradrenergic and serotonergic neurotransmission, a key component of their antidepressant activity.[1][6][7]

Given the structural parallels, it is a reasonable hypothesis that this compound may also interact with this spectrum of aminergic GPCRs. The critical task for researchers is to quantify these interactions to build a comprehensive selectivity profile.

Comparative Receptor Binding Profiles

A standard approach to quantify cross-reactivity is to determine the inhibition constant (Ki) of a compound at a panel of relevant receptors. A lower Ki value signifies higher binding affinity. The following table summarizes the known binding affinities for Mirtazapine and Mianserin across a selection of key receptors implicated in their mechanism of action and side effects. This table serves as a template for presenting experimentally determined data for this compound.

Receptor TargetMirtazapine Ki (nM)Mianserin Ki (nM)This compound Ki (nM)
Serotonin Receptors Experimental Data
5-HT1ALow Affinity[1][3]~190Experimental Data
5-HT2AHigh Affinity[1][6]~2.5Experimental Data
5-HT2CHigh Affinity[6]~1.3Experimental Data
5-HT3High Affinity[1][6]~4.7Experimental Data
Adrenergic Receptors Experimental Data
α1-AdrenergicModerate Affinity[3]~40Experimental Data
α2-AdrenergicHigh Affinity[1][6]~3.1Experimental Data
Histamine Receptors Experimental Data
H1High Affinity[1][3]~0.4Experimental Data
Dopamine Receptors Experimental Data
D2Low Affinity[1]~300Experimental Data
Muscarinic Receptors Experimental Data
M1 (Muscarinic)Low Affinity[1][3]Low Affinity[5]Experimental Data

Note: Ki values are compiled from various sources and can vary between studies. This table is for illustrative purposes.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinities (Ki values) for this compound, a competitive radioligand binding assay is the gold standard.[8][9] This technique measures the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Part 1: Membrane Preparation

A critical prerequisite for an in vitro binding assay is the isolation of cell membranes containing the receptor of interest.[10][11]

Step-by-Step Protocol:

  • Cell Culture: Culture a cell line stably overexpressing the human receptor of interest (e.g., HEK293 or CHO cells) to high density.

  • Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors, pH 7.4). Homogenize the cell suspension using a Dounce or Polytron homogenizer. This step disrupts the cell membranes, releasing the intracellular contents.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer. Repeat the high-speed centrifugation step to wash the membranes.

  • Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer. Determine the total protein concentration using a standard method like the BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Part 2: Competitive Binding Assay Procedure

This procedure is typically performed in a 96-well plate format for high-throughput analysis.[12]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound, this compound, in the assay buffer.

  • Assay Setup: To each well of a 96-well plate, add:

    • Assay Buffer

    • A fixed concentration of the specific radioligand (typically at its Kd concentration).

    • The serially diluted test compound.

  • Initiation: Initiate the binding reaction by adding the prepared cell membrane homogenate to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity bound to the filters using a scintillation counter.

Part 3: Data Analysis
  • Generate Competition Curve: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow

G cluster_prep Part 1: Membrane Preparation cluster_assay Part 2: Competitive Binding Assay cluster_analysis Part 3: Data Analysis CellCulture 1. Culture Cells (Overexpressing Target Receptor) Harvest 2. Harvest & Pellet Cells CellCulture->Harvest Lyse 3. Homogenize in Lysis Buffer Harvest->Lyse Centrifuge1 4. Low-Speed Centrifugation (Remove Debris) Lyse->Centrifuge1 Centrifuge2 5. High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Wash 6. Wash Membrane Pellet Centrifuge2->Wash Quantify 7. Quantify Protein & Aliquot Wash->Quantify PrepareReagents 1. Prepare Reagents (Test Compound, Radioligand) Quantify->PrepareReagents Use in Assay Incubate 2. Incubate (Membranes + Radioligand + Test Compound) PrepareReagents->Incubate Filter 3. Terminate by Filtration (Separate Bound from Free) Incubate->Filter Count 4. Scintillation Counting (Quantify Bound Radioactivity) Filter->Count Plot 1. Plot Competition Curve Count->Plot Input Data IC50 2. Calculate IC50 (Non-linear Regression) Plot->IC50 Ki 3. Calculate Ki (Cheng-Prusoff Equation) IC50->Ki Result Result Ki->Result Final Binding Affinity Profile

Caption: Workflow for Determining Receptor Binding Affinity.

Conclusion: Building a Foundation for Selective Drug Design

The systematic evaluation of off-target interactions is a non-negotiable step in modern drug discovery. For a novel compound like this compound, whose structure hints at a complex pharmacology similar to Mirtazapine and Mianserin, a comprehensive cross-reactivity profile is essential. By employing robust and validated methods such as the competitive radioligand binding assay, researchers can quantitatively assess its selectivity. This data, when compared against established benchmarks, provides a clear and objective measure of the compound's potential. A favorable selectivity profile, characterized by high affinity for the intended target and low affinity for a panel of off-targets, is a critical milestone that de-risks further development and paves the way for the creation of safer, more effective therapeutics.

References

  • Anttila, S. A., & Leinonen, E. V. (2001). A Review of the Pharmacology of Mirtazapine. Journal of Clinical Psychopharmacology, 21(5), 532-539.
  • Broekkamp, C., Berendsen, H., Ruigt, G., & Van Delft, A. (1995). Clinical implications of the adrenergenic and serotonergenic receptor binding profile of the new antidepressant mirtazapine. Journal of Affective Disorders, 35(1-2), 65-72.
  • U.S. Food and Drug Administration. (n.d.). REMERON® (mirtazapine) Tablets Label. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Remeron (mirtazapine) tablets. Retrieved from [Link]

  • Wikipedia. (2024). Mianserin. Retrieved from [Link]

  • Dr. Oracle. (2025). What are the indications, off-label uses, receptor binding profile, pharmacokinetics, pharmacodynamics, and potential interactions of mirtazapine? Retrieved from [Link]

  • Carrasco, M. R., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 232-237.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429.
  • Neubig, R. R., et al. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Mianserin – Knowledge and References. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine: A Proposed Evaluation Against Known Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive, data-driven framework for characterizing the novel compound 2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine. Initial searches reveal no significant, publicly available bioactivity data for this specific molecule[1][2]. However, its core structure, featuring a benzylamine moiety linked to a perhydro-1,4-diazepine ring system, suggests a strong potential for interaction with monoamine transporters. Benzylamine derivatives are well-established ligands for these transporters, and cyclic diamine structures are present in various centrally active agents[3][4][5].

Given this structural hypothesis, we propose a rigorous benchmarking study against well-characterized ligands of the Serotonin Transporter (SERT), a critical regulator of neurotransmission and a primary target for numerous therapeutics, including Selective Serotonin Reuptake Inhibitors (SSRIs)[6][7][8]. This guide provides the scientific rationale, detailed experimental protocols, and anticipated data frameworks necessary to elucidate the compound's potency, selectivity, and mechanism of action.

Our reference compounds are selected to represent distinct mechanisms of SERT interaction:

  • Paroxetine & Fluoxetine: Two high-affinity, selective SERT inhibitors (SSRIs) that act as competitive antagonists to serotonin uptake[6][7][9][10].

  • Serotonin (5-HT): The endogenous substrate for the transporter.

  • MPP+ (1-methyl-4-phenylpyridinium): A well-known substrate for monoamine transporters, often used in experimental models to probe transporter function and neurotoxicity[11][12][13][14][15].

By comparing the subject compound against these standards, we can build a comprehensive pharmacological profile and determine its potential as a novel modulator of serotonergic signaling.

Rationale and Experimental Strategy

The primary objective is to determine if this compound (designated as 'Test Compound' hereafter) is a ligand of the human Serotonin Transporter (hSERT). The experimental workflow is designed to answer three fundamental questions:

  • Binding Affinity: Does the Test Compound bind to hSERT, and with what potency?

  • Functional Activity: Does this binding translate into a functional effect, such as inhibition of serotonin uptake?

  • Selectivity: Is the interaction specific to SERT, or does it also affect the Dopamine (DAT) and Norepinephrine (NET) transporters?

To address these, we will employ a tiered approach, beginning with direct binding assays, followed by functional cell-based assays, and concluding with a selectivity screen. This progression ensures that each experimental step is built upon a solid foundation of validated data.

Logical Workflow for Compound Characterization

G cluster_0 Tier 1: Primary Screening & Potency cluster_1 Tier 2: Functional Activity & MoA cluster_2 Tier 3: Selectivity Profiling cluster_3 Final Profile A Radioligand Binding Assay (hSERT Membranes) B Determine Ki for Test Compound at hSERT A->B Quantify Affinity C [3H]Serotonin Uptake Assay (hSERT-expressing Cells) B->C Proceed if Ki < 10 µM G Comprehensive Pharmacological Profile (Potency, Selectivity, Function) B->G D Determine IC50 for Test Compound C->D Measure Inhibition E Binding/Uptake Assays (hDAT & hNET) D->E Proceed if IC50 < 10 µM D->G F Determine Ki / IC50 at hDAT & hNET E->F Assess Off-Target Activity F->G Synthesize Data G cluster_0 Normal Serotonin Reuptake cluster_1 SERT Inhibition by Test Compound SERT_A SERT Neuron_A Presynaptic Neuron (Low [5-HT]) SERT_A->Neuron_A Transport Synapse_A Synaptic Cleft (High [5-HT]) Synapse_A->SERT_A 5-HT SERT_B SERT Neuron_B Presynaptic Neuron SERT_B->Neuron_B Transport Inhibited Synapse_B Synaptic Cleft (Increased [5-HT]) Synapse_B->SERT_B 5-HT Blocker Test Compound Blocker->SERT_B Binds & Blocks

Caption: Proposed mechanism of competitive inhibition at the Serotonin Transporter.

Conclusions and Future Directions

This guide outlines a robust, scientifically-grounded strategy for the initial pharmacological characterization of this compound. Based on its chemical structure, we hypothesize that it is a ligand for the serotonin transporter. The proposed experiments—radioligand binding and functional uptake assays—will definitively determine its potency and selectivity against hSERT, hDAT, and hNET.

If the hypothetical data presented here are confirmed, the Test Compound would be classified as a potent and selective serotonin reuptake inhibitor. Future studies would be warranted to explore its detailed mechanism (e.g., competitive vs. non-competitive), its effect on downstream signaling, and its potential in vivo efficacy in relevant behavioral models. This structured benchmarking approach provides the essential first step in transitioning a novel chemical entity into a well-characterized pharmacological tool or potential therapeutic lead.

References

  • Praxis Medical Insights. (2025). Fluoxetine Mechanism and Clinical Implications.
  • Del-Villar-Kojhi, E. R., et al. (2008). Vesicular Monoamine Transporter Substrate/Inhibitor Activity of MPTP/MPP+ Derivatives: A Structure–Activity Study. ACS Publications.
  • Reaction Biology. SERT Biochemical Binding Assay Service.
  • PharmaCompass. Paroxat | Drug Information, Uses, Side Effects, Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening with 2-(Aminomethyl)-5-bromonaphthalene Derivatives.
  • Del-Villar-Kojhi, E. R., et al. (2008). Vesicular Monoamine Transporter Substrate/Inhibitor Activity of MPTP/MPP+ Derivatives. American Chemical Society.
  • Stolzenberg, S., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PubMed Central.
  • Del-Villar-Kojhi, E. R., et al. (2008). Vesicular Monoamine Transporter Substrate/Inhibitor Activity of MPTP/MPP+ Derivatives: A Structure–Activity Study. Journal of Medicinal Chemistry - ACS Publications.
  • TW. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
  • Lau, T., et al. (2017). Methyl-4-phenylpyridinium (MPP+) differentially affects monoamine release and re-uptake in murine embryonic stem cell-derived dopaminergic and serotonergic neurons. PubMed.
  • Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?.
  • National Institutes of Health. Paroxetine | C19H20FNO3 | CID 43815 - PubChem.
  • Van den Eynde, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Nakagawasai, O., et al. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. PubMed Central.
  • Le, P., & Tu, B. (2023). Paroxetine. StatPearls - NCBI Bookshelf.
  • Del-Villar-Kojhi, E. R., et al. (2008). Vesicular monoamine transporter substrate/inhibitor activity of MPTP/MPP+ derivatives: a structure-activity study. PubMed.
  • Severinsen, J. E., et al. Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Publications.
  • Buller, A. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central.
  • BioIVT. SERT Transporter Assay.
  • Tavoulari, S., et al. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. PubMed Central.
  • ResearchGate. Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • Stolzenberg, S., et al. (2016). (PDF) Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. ResearchGate.
  • ivSet. Serotonin ELISA.
  • Kortagere, S., et al. Designing modulators of monoamine transporters using virtual screening techniques.
  • SciSpace. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
  • Kortagere, S., et al. (2015). Designing modulators of monoamine transporters using virtual screening techniques. PubMed Central.
  • Guidechem. N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine.
  • ChemicalBook. N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine.
  • Martinez-Mayorga, K., et al. (2012). Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. PubMed.
  • Yuliani, S., et al. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central.
  • Horwell, D. C., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed.

Sources

A Researcher's Guide to the Reproducible Evaluation of Novel Monoamine Transporter Ligands: A Hypothetical Case Study of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound at the center of this guide, 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, is a commercially available "fragment molecule" for which there is no publicly available data on biological activity or experimental application at the time of publication. This guide, therefore, presents a hypothetical framework for its initial characterization, designed to instruct researchers on the principles of reproducible experimentation in the context of novel ligand discovery. The experimental data presented herein is illustrative and not actual results.

Introduction: From Structural Analogy to Functional Hypothesis

In the landscape of neuropharmacology, the identification of novel ligands for monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—is of paramount importance for the development of therapeutics for a myriad of psychiatric and neurological disorders. The compound this compound presents a chemical scaffold that shares structural motifs with known monoamine transporter ligands. The presence of a benzylamine core coupled with a diazepine ring suggests a potential interaction with the substrate binding sites of these transporters.

This guide provides a comprehensive, scientifically rigorous, and reproducible workflow for the initial in vitro characterization of this, or any novel, putative monoamine transporter ligand. We will compare its hypothetical performance against two well-characterized DAT inhibitors: the non-selective but widely studied psychostimulant, cocaine , and the potent and selective DAT inhibitor, GBR-12909 . Our objective is to provide a blueprint for generating reliable and comparable data, emphasizing the causal relationships behind experimental choices and the inherent systems for self-validation.

The Experimental Cascade: A Strategy for Characterization

A logical and stepwise approach is crucial when characterizing a novel compound. Our proposed workflow begins with determining the fundamental binding characteristics and progresses to functional assays that elucidate the compound's modulatory effects on transporter activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Confirmation a Compound Acquisition & Purity Analysis b Radioligand Binding Assays (Determine Ki at DAT, NET, SERT) a->b Purity >95% c Synaptosomal Uptake Inhibition Assays (Determine IC50 at DAT, NET, SERT) b->c If Ki < 1µM d Substrate Release Assays c->d Compare Ki and IC50 e Microdialysis in Rodent Striatum d->e If potent & selective inhibitor

Caption: A logical workflow for the characterization of a novel monoamine transporter ligand.

PART 1: Radioligand Binding Assays for Affinity Determination

The initial step in characterizing a novel ligand is to determine its binding affinity (Kᵢ) for the target transporters. This is achieved through competitive radioligand binding assays. The principle of this assay is to measure the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity and selectivity for the transporter.

Causality Behind Experimental Choices:
  • Target Tissues: We utilize membranes prepared from cell lines stably expressing the human transporters (hDAT, hNET, hSERT) to ensure target specificity and reduce the complexity of using whole brain tissue.[1] For comparison, assays can also be run with rat striatal tissue, which is rich in DAT.

  • Radioligands: The choice of radioligand is critical for assay sensitivity and reproducibility. We will use:

    • [³H]WIN 35,428 for DAT: A well-characterized cocaine analog with high affinity for DAT.

    • [³H]Nisoxetine for NET: A selective and high-affinity ligand for NET.

    • [³H]Citalopram for SERT: A highly selective ligand for SERT.

  • Non-Specific Binding: To differentiate between binding to the transporter and non-specific binding to other membrane components, a high concentration of a known inhibitor is used. For DAT, 10 µM cocaine is a standard choice.

Detailed Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation:

    • Harvest HEK293 cells expressing hDAT, hNET, or hSERT.

    • Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA assay.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Assay buffer

      • Increasing concentrations of the test compound (this compound), cocaine, or GBR-12909 (typically from 10⁻¹¹ M to 10⁻⁵ M).

      • A fixed concentration of the appropriate radioligand (e.g., 1 nM [³H]WIN 35,428 for DAT).

      • For non-specific binding wells, add 10 µM of a suitable displacing ligand (e.g., cocaine for DAT).

      • Add the prepared cell membranes (typically 10-20 µg of protein per well).

  • Incubation and Termination:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]

Hypothetical Comparative Data: Binding Affinity (Kᵢ, nM)
CompoundhDAThNEThSERTDAT/SERT SelectivityDAT/NET Selectivity
This compound (Hypothetical) 50250>10,000>2005
Cocaine230[2]480[2]740[2]3.22.1
GBR-129091[3][4]>100[5]>100[5]>100>100

PART 2: Synaptosomal Uptake Assays for Functional Potency

While binding assays reveal affinity, they do not provide information on the functional consequence of that binding. To determine if a compound inhibits the transporter's function, we use neurotransmitter uptake inhibition assays. These assays measure the ability of the test compound to block the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.

Causality Behind Experimental Choices:
  • Synaptosome Preparation: Freshly prepared synaptosomes from rodent brain regions (e.g., striatum for DAT) provide a physiologically relevant system with intact transporters in their native membrane environment.

  • Radiolabeled Substrates: We use [³H]dopamine, [³H]norepinephrine, and [³H]serotonin to directly measure the uptake of the endogenous substrates for DAT, NET, and SERT, respectively.

  • Assay Conditions: The assay is performed under conditions that ensure the measurement of initial uptake rates (linear phase of uptake over time) to accurately reflect the transporter's maximal velocity (Vmax).

Detailed Experimental Protocol: Synaptosomal Uptake Inhibition Assay
  • Synaptosome Preparation:

    • Rapidly dissect the brain region of interest (e.g., rat striatum) in ice-cold sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).

    • Homogenize the tissue using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and debris.

    • Centrifuge the resulting supernatant at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-HEPES buffer) and determine the protein concentration.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomes (typically 50-100 µg of protein) with increasing concentrations of the test compound for 10-15 minutes at 37°C.

    • Initiate uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., 10 nM [³H]dopamine).

    • Allow the uptake to proceed for a short, defined period (e.g., 5 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

  • Data Analysis:

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific uptake) using non-linear regression.

Hypothetical Comparative Data: Functional Potency (IC₅₀, nM)
CompoundDAT Uptake InhibitionNET Uptake InhibitionSERT Uptake Inhibition
This compound (Hypothetical) 85450>10,000
Cocaine~300~500~800
GBR-12909~5>500>500

PART 3: Ensuring Reproducibility - A Self-Validating System

The trustworthiness of experimental data hinges on its reproducibility. In the context of in vitro pharmacological assays, several factors can introduce variability. A robust experimental design anticipates and controls for these factors.

G cluster_0 Material & Reagent Quality cluster_1 Protocol Standardization cluster_2 Data Analysis Integrity center_node Reproducible Data a Authenticated Cell Lines a->center_node b Compound Purity & Stability b->center_node c Radioligand Integrity c->center_node d Consistent Buffer Composition d->center_node e Standardized Incubation Times & Temperatures e->center_node f Automated Liquid Handling f->center_node g Appropriate Non-linear Regression Models g->center_node h Inclusion of Reference Compounds h->center_node i Transparent Reporting i->center_node

Caption: Key pillars for ensuring the reproducibility of in vitro pharmacological assays.

Key Considerations for Experimental Reproducibility:
  • Biological Materials: Use low-passage, authenticated cell lines to avoid phenotypic drift. For synaptosome preparations, ensure consistent dissection and homogenization procedures. The age and strain of the animals used can also be a source of variability.

  • Compound Management: The purity of the test compound must be verified (e.g., by LC-MS and NMR). Ensure proper storage and handling to prevent degradation. The use of fresh dilutions for each experiment is recommended.

  • Assay Conditions: Minor variations in buffer pH, ionic strength, incubation time, and temperature can significantly impact results. The use of standard operating procedures (SOPs) is essential.

  • Reference Compounds: The inclusion of well-characterized reference compounds (like cocaine and GBR-12909 in our example) in every assay serves as an internal quality control. The data for these compounds should fall within a predefined acceptable range for the assay to be considered valid.

  • Data Reporting: Transparently report all experimental details, including the specific cell lines, radioligand concentrations, and data analysis methods used. This allows for critical evaluation and replication by other laboratories.

Conclusion: A Path Forward for Novel Ligand Characterization

Based on our hypothetical results, this compound emerges as a moderately potent and selective DAT inhibitor, with a profile distinct from both the non-selective cocaine and the highly potent and selective GBR-12909. Its selectivity for DAT over SERT is a promising feature.

This guide has outlined a rigorous and reproducible framework for the initial characterization of a novel compound with suspected activity at monoamine transporters. By grounding our experimental design in established principles, employing self-validating controls, and meticulously documenting our methods, we can generate high-quality, trustworthy data. This foundational data is the essential first step in the long journey of drug discovery and development, providing the necessary confidence to advance a compound to more complex biological and in vivo models. The principles and protocols detailed herein are broadly applicable and should serve as a valuable resource for researchers in the field.

References

  • Shi, Q., et al. (2008). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 8, 5. [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1438-1449. [Link]

  • ResearchGate. (n.d.). Kd Values for Each Drug for Human Serotonin Transporter (SERT), Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). [Link]

  • Matera, C., et al. (2021). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 2(3), 100689. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the in vivo efficacy of a key derivative of the 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine class, GSK-J4, against established treatments in relevant preclinical cancer models. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this novel epigenetic modulator.

Introduction: Targeting the Epigenome in Oncology

The this compound scaffold has given rise to potent inhibitors of histone demethylases, enzymes that play a critical role in epigenetic regulation. One of the most extensively studied derivatives is GSK-J4 , a cell-permeable prodrug of GSK-J1.[1] This molecule has emerged as a powerful tool and potential therapeutic agent by selectively inhibiting the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat on Chromosome X (UTX/KDM6A) histone demethylases.[2]

These enzymes are responsible for removing the repressive trimethylation mark on histone H3 at lysine 27 (H3K27me3).[3][4] In several cancers, particularly those with specific histone mutations like H3K27M-mutant diffuse intrinsic pontine glioma (DIPG), the global levels of H3K27me3 are reduced, leading to aberrant gene expression that drives tumor growth.[5] GSK-J4 offers a targeted approach to reverse this effect by increasing H3K27me3 levels, thereby silencing oncogenic gene expression.[6] This guide will compare the in vivo performance of GSK-J4, focusing on its efficacy as a radiosensitizer in DIPG models against standard therapeutic approaches.

Mechanism of Action: Reinstating Transcriptional Repression

The primary mechanism of GSK-J4 involves the inhibition of JMJD3 and UTX, which belong to the Jumonji C (JmjC) family of histone demethylases.[7][8]

  • Enzyme Inhibition: GSK-J4 acts as a potent, selective, dual inhibitor of JMJD3 and UTX.[9][10]

  • Epigenetic Reversal: By blocking these demethylases, GSK-J4 prevents the removal of methyl groups from H3K27. This leads to an accumulation of the H3K27me3 repressive mark at gene promoters.[6]

  • Transcriptional Silencing: The increased H3K27me3 levels restore a silenced chromatin state, downregulating the expression of genes crucial for tumor cell proliferation, survival, and, notably, DNA damage repair.[11][12]

This mechanism is particularly relevant in cancers like DIPG, where mutations in histone H3 (e.g., H3.3K27M) lead to global hypomethylation and drive the disease.[5][13] Furthermore, by inhibiting DNA repair pathways, GSK-J4 can act as a potent radiosensitizer, enhancing the efficacy of radiation therapy.[11][13]

GSK-J4_Mechanism_of_Action cluster_0 Normal Cell cluster_1 Cancer Cell (e.g., DIPG) cluster_2 GSK-J4 Treated Cancer Cell JMJD3 JMJD3/UTX H3K27me3 H3K27me3 (Repressive Mark) JMJD3->H3K27me3 Demethylates Gene_S Gene Silencing H3K27me3->Gene_S Maintains JMJD3_up Overactive JMJD3/UTX H3K27me3_low Low H3K27me3 JMJD3_up->H3K27me3_low Excessive Demethylation Oncogene_A Oncogene Activation (e.g., DNA Repair Genes) H3K27me3_low->Oncogene_A Leads to GSKJ4 GSK-J4 JMJD3_inhibited Inhibited JMJD3/UTX GSKJ4->JMJD3_inhibited Inhibits H3K27me3_high Increased H3K27me3 JMJD3_inhibited->H3K27me3_high Restores Oncogene_S Oncogene Silencing H3K27me3_high->Oncogene_S Induces In_Vivo_Workflow cluster_treatments Treatment Groups A Establish Orthotopic DIPG Xenografts (Day 0) B Confirm Tumor Growth (e.g., Bioluminescence) (Day 14) A->B C Randomize Mice into Treatment Groups (n=10/group) B->C D Treatment Phase (Days 15-25) C->D E Monitor Survival & Weight (Daily) D->E T1 1. Vehicle Control (i.p. injection) T2 2. GSK-J4 (e.g., 10 mg/kg, i.p.) T3 3. Radiation (RT) (e.g., 2 Gy fractions) T4 4. GSK-J4 + RT (Combination) F Endpoint: Neurological Decline or >20% Weight Loss E->F G Data Analysis: Kaplan-Meier Survival Curves F->G

Figure 2: Experimental workflow for the in vivo efficacy study.

  • Tumor Establishment: Following the protocol in 4.1, wait for tumors to establish, typically confirmed by bioluminescence imaging or the onset of mild symptoms.

  • Group Randomization: Randomize tumor-bearing mice into four groups: (1) Vehicle Control, (2) GSK-J4 alone, (3) Radiation (RT) alone, and (4) GSK-J4 + RT.

  • Dosing and Administration:

    • GSK-J4: Administer GSK-J4 via intraperitoneal (i.p.) injection at a pre-determined dose (e.g., 10 mg/kg) daily for a specified treatment period. [11]The vehicle control group receives i.p. injections of the vehicle solution.

    • Radiation: For the RT groups, mice are anesthetized and placed in a shielded irradiator. A focused dose of radiation (e.g., 2 Gy) is delivered to the head region on a set schedule (e.g., 3-5 consecutive days). For the combination group, GSK-J4 is typically administered 1-2 hours prior to irradiation to maximize the radiosensitizing effect.

  • Monitoring and Endpoint:

    • Monitor animal health and body weight daily.

    • The primary endpoint is survival. The experiment is terminated for individual mice when they exhibit predefined humane endpoints, such as severe neurological symptoms or a body weight loss exceeding 20%.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and compare between groups using the log-rank test to determine statistical significance.

Discussion and Future Directions

The in vivo evidence strongly supports the development of this compound derivatives, specifically GSK-J4, as clinical candidates for radiosensitization therapy in H3K27M-mutant gliomas like DIPG. [11][12]The ability of GSK-J4 to inhibit DNA damage repair pathways provides a clear mechanistic rationale for its synergy with radiation. [13] While these results are promising, several challenges remain. The blood-brain barrier penetration and pharmacokinetic profile of GSK-J4 need further optimization for clinical translation. Moreover, the efficacy of this approach in other cancer types warrants investigation. For instance, studies in prostate cancer have shown that the effect of GSK-J4 can be context-dependent, decreasing tumor growth in androgen-dependent models but paradoxically increasing it in androgen-independent models, suggesting the genetic and epigenetic background of the tumor is a critical determinant of response. [14][15] Future research should focus on developing next-generation derivatives with improved pharmacological properties and exploring combination therapies with other agents, such as PARP inhibitors or other epigenetic modulators, to further enhance therapeutic outcomes.

References

  • Katagi, H., et al. (2019). Radiosensitization by Histone H3 Demethylase Inhibition in Diffuse Intrinsic Pontine Glioma. Clinical Cancer Research. [Link]

  • Hashizume, R., et al. (2019). GSK-J4 enhances radiation antitumor activity in vivo. ResearchGate. [Link]

  • NIMH Psychoactive Drug Screening Program. (2019). Radiosensitization by Histone H3 Demethylase Inhibition in Diffuse Intrinsic Pontine Glioma. NIMH. [Link]

  • Morozov, V. M., et al. (2015). Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer. Oncotarget. [Link]

  • Sanchez, A., et al. (2022). Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts. Anticancer Research. [Link]

  • Ntziachristos, P., et al. (2016). Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX. Genes & Development. [Link]

  • Chen, T. C., et al. (2012). Metronomic treatment of temozolomide inhibits tumor cell growth through reduction of angiogenesis and augmentation of apoptosis. International Journal of Oncology. [Link]

  • Xiao, Z. G., et al. (2016). The Roles of Histone Demethylase UTX and JMJD3 (KDM6B) in Cancers: Current Progress and Future Perspectives. Current Medicinal Chemistry. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • Pineda, J. R., et al. (2023). Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models. Cancers. [Link]

  • O'Neill, B., et al. (2021). Considering the Experimental Use of Temozolomide in Glioblastoma Research. International Journal of Molecular Sciences. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. [Link]

  • Northwestern Scholars. (2016). Targeting the Histone H3.3-K27M Mutation for the Treatment of Diffuse Intrinsic Pontine Gliomas. Northwestern University. [Link]

  • Dobrolecki, L. E., & Lewis, M. T. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

  • Grasso, C. S., et al. (2015). Functionally defined therapeutic targets in diffuse intrinsic pontine glioma. Nature Medicine. [Link]

  • Xiao, Z., et al. (2016). The roles of histone demethylase UTX and JMJD3 (KDM6B) in cancers: Current progress and future perspectives. ResearchGate. [Link]

  • Ntziachristos, P., et al. (2016). Histone demethylases in physiology and cancer: a tale of two enzymes, JMJD3 and UTX. PubMed. [Link]

  • Diagenode. (n.d.). Effects of GSK-J4 on JMJD3 Histone Demethylase in MouseProstate Cancer Xenografts. Diagenode. [Link]

  • Zhang, X., & Liu, L. (2020). JMJD3 in the regulation of human diseases. Cell and Tissue Research. [Link]

  • Li, Y., et al. (2019). The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model. Journal of Cellular and Molecular Medicine. [Link]

  • Al-dhaheri, M., et al. (2014). Temozolomide Induces the Production of Epidermal Growth Factor to Regulate MDR1 Expression in Glioblastoma Cells. Molecular Cancer Therapeutics. [Link]

  • Teo, M., et al. (2021). In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma. Cancers. [Link]

  • Thakur, B., & Singh, S. (2023). GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. Pharmacological Research. [Link]

  • Montiel-Duarte, C., et al. (2012). Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Calabrese, C. R., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry. [Link]

  • El-Sayed, N., et al. (2025). New 2-benzylideneamino-4,5-diphenylfuran-3‑carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights. Bioorganic Chemistry. [Link]

  • Soliman, A. M., et al. (2025). In vitro and in vivo evaluation of 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives as potential multi-target directed ligands (MTDLs) anti-Alzheimer's agents. ResearchGate. [Link]

  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Pharmaceutical and Biomedical Sciences. [Link]

Sources

Comparative Analysis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of structural modifications on biological activity, offering a comparative framework supported by experimental data and methodologies. Our objective is to furnish an in-depth understanding of this chemical scaffold to inform the rational design of novel therapeutic agents.

Introduction: The Therapeutic Potential of the Benzylamine-Perhydrodiazepine Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry, demonstrating significant potential for interacting with various biological targets, most notably G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins that play a crucial role in cellular signaling and are the targets of a large percentage of modern pharmaceuticals.[1][2] Analogs of this scaffold have been investigated for a range of therapeutic applications, including as dopamine D4 receptor antagonists for neurological disorders and as potential cardiotonic agents.[3][4] The inherent structural flexibility and multiple points for chemical modification make this scaffold a fertile ground for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

This guide will systematically explore how modifications to different regions of the this compound molecule influence its biological activity. We will dissect the contributions of the benzylamine moiety, the perhydro-1,4-diazepine ring, and the substituents on each to provide a clear and actionable SAR summary.

Core Structure-Activity Relationship (SAR) Analysis

The SAR of this class of compounds can be systematically evaluated by considering modifications at three primary regions: Region A (Benzylamine Ring) , Region B (Amine Linker) , and Region C (Perhydro-1,4-diazepine Ring) .

SAR_Regions cluster_0 This compound Scaffold cluster_A Region A: Benzylamine Ring cluster_B Region B: Amine Linker cluster_C Region C: Perhydro-1,4-diazepine Ring Core Core A1 Substitution Pattern B1 Chain Length C1 N-Methyl Substitution A2 Electronic Effects (EWG/EDG) A3 Steric Hindrance B2 Rigidification C2 Ring Conformation C3 Substitution on the Ring

Caption: Key regions for SAR modification on the core scaffold.

Region A: Modifications to the Benzylamine Ring

Substitutions on the benzylamine phenyl ring have a profound impact on receptor affinity and selectivity. The position, size, and electronic nature of these substituents are critical determinants of activity. For instance, in related benzylamine analogs targeting monoamine transporters, the nature and position of substituents on the phenyl ring were crucial for achieving high affinity and selectivity for the dopamine transporter (DAT).[5]

  • Positional Isomerism: The relative position of the perhydrodiazepine moiety on the benzylamine ring is a key factor. While the core topic specifies a 2-substituted benzylamine, comparative studies with 3- and 4-substituted analogs would be instrumental in defining the optimal geometry for target engagement.

  • Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the pKa of the benzylamine nitrogen and influence hydrogen bonding interactions within the receptor binding pocket.

  • Steric Bulk: Increasing the steric bulk on the phenyl ring can either enhance binding through favorable van der Waals interactions or lead to steric clashes that reduce affinity.

Region B: The Amine Linker

The nature of the linker connecting the phenyl ring and the amine is crucial for orienting the two key pharmacophoric elements correctly within the binding site.

  • Chain Length and Flexibility: In a series of benzazepine analogs, the distance between the terminal amino group and the benzazepine nitrogen was found to be critical for dopamine D1 receptor antagonist activity, with an optimal distance of 8-9 Å.[6] This highlights the importance of the linker length in achieving the correct spatial arrangement of interacting moieties.

  • Rigidification: Constraining the conformation of the linker, for example, by incorporating it into a ring system, can reduce the entropic penalty upon binding and may lead to increased affinity and selectivity.[5]

Region C: The Perhydro-1,4-diazepine Moiety

The seven-membered perhydro-1,4-diazepine ring provides a three-dimensional scaffold that can be extensively modified.

  • N-Methyl Group: The methyl group on the distal nitrogen (N4) of the perhydrodiazepine ring is a common feature. Its replacement with other alkyl groups or hydrogen can significantly impact potency and selectivity. This modification can influence the overall basicity of the molecule and its interaction with anionic residues in the receptor.

  • Ring Conformation: The perhydro-1,4-diazepine ring can adopt multiple low-energy conformations. Substitutions on the ring can bias this conformational equilibrium, pre-organizing the molecule for a more favorable binding pose.

  • Ring Substitution: The introduction of substituents on the carbon atoms of the perhydrodiazepine ring can provide additional interaction points with the target protein and modulate the lipophilicity of the molecule.

Comparative Performance Data

The following table summarizes the biological activity of representative analogs from related chemical series, highlighting the impact of specific structural modifications. Note: Data for the exact this compound scaffold is limited in the public domain; therefore, data from structurally similar compounds are presented to illustrate SAR principles.

Compound ID Core Scaffold Modification Target Activity (IC50/Ki, nM) Selectivity Reference
Analog 1 3,6-disubstituted piperidineConstrained piperidineDAT22.5 (IC50)SERT/DAT = 384, NET/DAT > 444[5]
Analog 2 N-alkylamino-benzazepine6-(N,N-dimethylamino)hexyl at N3Dopamine D149.3 (Ki)High vs D2[6]
Analog 3 Piperidine-based4-benzylpiperidineDopamine D4High Affinity (pKi reported)High vs D2, D3[7]
Analog 4 PhenylpiperazineDihydroquinolinone moietyDopamine D4High Affinity (pKi reported)D2/D4 = 8318, D3/D4 = 3715[3]

Experimental Protocols

The evaluation of novel analogs requires robust and reproducible experimental methodologies. Below are step-by-step protocols for key assays relevant to this class of compounds.

Radioligand Binding Assay for Dopamine Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_ligand Prepare radioligand solution (e.g., [3H]spiperone) prep_ligand->incubate prep_compound Prepare serial dilutions of test compounds prep_compound->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate detect Quantify bound radioactivity using a scintillation counter separate->detect analyze Calculate IC50 and Ki values using non-linear regression detect->analyze

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human dopamine receptor subtype of interest (D2, D3, or D4). Homogenize cells in an appropriate buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]spiperone for D2-like receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to act as an agonist or antagonist at Gi/o-coupled receptors, such as the D2-like dopamine receptors, by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target receptor in a suitable format (e.g., 96-well plate) and grow to an appropriate confluency.

  • Cell Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Mode: Add varying concentrations of the test compound and incubate for a specified time.

  • Antagonist Mode: Add a fixed concentration of a known agonist (e.g., dopamine) in the presence of varying concentrations of the test compound.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration. For agonists, determine the EC50 and Emax. For antagonists, determine the IC50.

Mechanistic Insights and Future Directions

The SAR data for the this compound scaffold and its analogs suggest that high affinity and selectivity for aminergic GPCRs can be achieved through careful manipulation of the substitution patterns on the aromatic ring and the nature of the linker. Molecular modeling studies on related compounds have indicated that specific interactions, such as hydrogen bonds with serine residues and aromatic stacking with phenylalanine residues in the transmembrane helices of dopamine receptors, are crucial for high-affinity binding.[8]

Signaling Pathway Diagram:

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Antagonist (e.g., Benzylamine Analog) Receptor Dopamine D4 Receptor (GPCR) Ligand->Receptor Binding G_protein Gαi/oβγ Receptor->G_protein Blocks Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Blocked Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylation (Reduced)

Caption: Antagonist action at a Gi/o-coupled GPCR.

Future research in this area should focus on:

  • Systematic Synthesis and Screening: A comprehensive library of this compound analogs with diverse substitutions should be synthesized and screened against a panel of receptors to build a more complete SAR model.

  • Chiral Separation and Evaluation: The benzylamine core often contains a chiral center. The synthesis and evaluation of individual enantiomers are critical, as stereochemistry frequently plays a significant role in receptor binding and activity.[9]

  • In Vivo Evaluation: Promising candidates with high in vitro potency and selectivity should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and potential side effects.

By integrating synthetic chemistry, in vitro pharmacology, and in vivo studies, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

  • Synthesis of 2-(4-substitutedbenzyl-[4][5]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[4][5][10]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design. [Link]

  • High-mass MALDI-MS unravels ligand-mediated G protein–coupling selectivity to GPCRs. Proceedings of the National Academy of Sciences. [Link]

  • Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. PubMed. [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. [Link]

  • Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. PubMed. [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. PubMed Central. [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. National Institutes of Health. [Link]

  • Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. ResearchGate. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. National Institutes of Health. [Link]

  • Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][4][5]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. MDPI. [Link]

  • (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists. PubMed. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. [Link]

  • Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. MDPI. [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health. [Link]

  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PubMed Central. [Link]

  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. MDPI. [Link]

  • SAR Studies of Pyridazinone Derivatives as Novel Glucan Synthase Inhibitors. PubMed. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • GPCR Signaling: A Study of the Interplay Between Structure, Energy, and Function. Wiley Online Library. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is a key chemical intermediate, the synthesis of which is of significant interest in the development of various pharmacologically active compounds. The molecular architecture, featuring a substituted perhydrodiazepine moiety linked to a benzylamine, presents unique synthetic challenges. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering an in-depth look at the methodologies, experimental data, and the underlying chemical principles. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, purity, scalability, and cost-effectiveness.

Visualizing the Synthetic Pathways

To provide a clear overview of the discussed synthetic strategies, the following diagrams illustrate the core transformations for each route.

Route 1: The Nitrile Reduction Pathway

Nitrile_Reduction_Pathway A 2-Fluorobenzonitrile C 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzonitrile A->C Nucleophilic Aromatic Substitution B 1-Methylperhydro-1,4-diazepine B->C D This compound C->D Nitrile Reduction

Caption: Nitrile Reduction Pathway to the target compound.

Route 2: The Buchwald-Hartwig Amination Approach

Buchwald_Hartwig_Pathway A 2-Bromobenzylamine (or protected derivative) C This compound A->C Buchwald-Hartwig Amination B 1-Methylperhydro-1,4-diazepine B->C

Caption: Buchwald-Hartwig Amination approach to the target compound.

Route 3: The Reductive Amination Strategy

Reductive_Amination_Pathway A 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzonitrile B 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzaldehyde A->B Nitrile to Aldehyde Conversion D This compound B->D Reductive Amination C Ammonia Source C->D

Caption: Reductive Amination strategy for the target compound.

Route 1: The Nitrile Reduction Pathway

This two-step approach is a robust and frequently employed strategy for the synthesis of benzylamines. It commences with a nucleophilic aromatic substitution to form a key benzonitrile intermediate, which is subsequently reduced to the desired primary amine.

Step 1: Synthesis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzonitrile

The initial step involves the nucleophilic aromatic substitution of a halo-benzonitrile, typically 2-fluorobenzonitrile, with 1-methylperhydro-1,4-diazepine. The high electronegativity of the fluorine atom activates the aromatic ring towards nucleophilic attack, making it an excellent leaving group.

Experimental Protocol:

  • To a solution of 1-methylperhydro-1,4-diazepine (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 equivalents) as a base.

  • Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.

  • Add 2-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-methylperhydro-1,4-diazepin-1-yl)benzonitrile.

Step 2: Reduction of the Nitrile to Benzylamine

The reduction of the nitrile group to a primary amine is a critical transformation. Catalytic hydrogenation is a preferred method due to its high efficiency and clean reaction profile.

Experimental Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 2-(4-methylperhydro-1,4-diazepin-1-yl)benzonitrile in a suitable solvent, such as methanol or ethanol, containing aqueous ammonia. The ammonia helps to suppress the formation of secondary amine by-products.

  • Add a catalytic amount of Raney Nickel (slurry in water) or Palladium on carbon (Pd/C) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the hydrogen uptake ceases.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or by salt formation and recrystallization.

ParameterValueReference
Step 1 Yield 85-95%[General procedure for SNAr reactions]
Step 2 Yield 80-90%[1][2]
Overall Yield 68-85%
Purity >98% (after purification)

Route 2: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines.[3] This single-step approach offers a more direct route to the target molecule.

Experimental Protocol:

  • To a dry Schlenk tube, add 2-bromobenzylamine (or a suitable N-protected derivative) (1.0 equivalent), 1-methylperhydro-1,4-diazepine (1.2 equivalents), a palladium precursor such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).

  • Add a strong base, typically sodium tert-butoxide (NaOtBu) (1.4 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitored by TLC or HPLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterValueReference
Yield 70-85%[3][4]
Purity >98% (after purification)

Route 3: The Reductive Amination Strategy

This route involves the initial conversion of the readily accessible benzonitrile intermediate from Route 1 into an aldehyde, which is then subjected to reductive amination to furnish the final product.

Step 1: Synthesis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzaldehyde

The conversion of a nitrile to an aldehyde can be achieved through reduction using a reagent like diisobutylaluminium hydride (DIBAL-H) followed by aqueous workup.

Experimental Protocol:

  • Dissolve 2-(4-methylperhydro-1,4-diazepin-1-yl)benzonitrile in an anhydrous, non-protic solvent such as toluene or dichloromethane and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of DIBAL-H (1.1-1.2 equivalents) in a suitable solvent.

  • Stir the reaction at -78 °C for a few hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute hydrochloric acid.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate to yield the crude aldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination of the Aldehyde

Reductive amination involves the reaction of the aldehyde with an ammonia source to form an imine in situ, which is then reduced to the primary amine.[5][6]

Experimental Protocol:

  • Dissolve the crude 2-(4-methylperhydro-1,4-diazepin-1-yl)benzaldehyde in a protic solvent like methanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

  • Stir the reaction at room temperature until the aldehyde is consumed.

  • Quench the reaction with water and adjust the pH to be basic.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate to give the crude product.

  • Purify by column chromatography or other suitable methods.

ParameterValueReference
Step 1 Yield 70-80%[General procedure for nitrile to aldehyde conversion]
Step 2 Yield 60-75%[5][6]
Overall Yield 42-60%
Purity >97% (after purification)

Comparative Analysis and Field-Proven Insights

FeatureRoute 1: Nitrile ReductionRoute 2: Buchwald-Hartwig AminationRoute 3: Reductive Amination
Overall Yield High (68-85%)High (70-85%)Moderate (42-60%)
Number of Steps TwoOneTwo
Reagent Cost Moderate (readily available starting materials)High (palladium catalyst and phosphine ligand)Moderate (DIBAL-H can be expensive)
Scalability Generally good, catalytic hydrogenation is scalable.Can be challenging to scale up due to catalyst cost and removal.DIBAL-H reduction at low temperatures can be challenging on a large scale.
Safety/Handling Hydrogenation requires specialized equipment.Palladium catalysts can be air-sensitive.DIBAL-H is pyrophoric and requires careful handling.
Substrate Scope Generally robust and well-established.Tolerant of many functional groups, but optimization of ligand and base may be needed.Sensitive to other reducible functional groups in the molecule.

Expertise & Experience:

  • Route 1 (Nitrile Reduction): This is often the most reliable and cost-effective route for large-scale production. The starting materials are commercially available and the reactions are generally high-yielding and reproducible. The primary challenge lies in the handling of high-pressure hydrogenation equipment, although transfer hydrogenation methods can be an alternative.

  • Route 2 (Buchwald-Hartwig Amination): This route is highly attractive for its convergency and potential for rapid analogue synthesis in a research and development setting. The main drawback is the cost of the palladium catalyst and the specialized phosphine ligands. However, for high-value targets, the efficiency of a single-step synthesis can outweigh the reagent costs. Careful optimization of the reaction conditions is often necessary to achieve high yields.

  • Route 3 (Reductive Amination): While seemingly straightforward, this route often suffers from lower overall yields due to the two-step process and the potential for side reactions during the aldehyde synthesis and the reductive amination step. The use of DIBAL-H requires stringent anhydrous and low-temperature conditions, which can be difficult to manage on a larger scale.

Trustworthiness:

Each protocol described is based on well-established and validated chemical transformations. The provided experimental procedures are designed to be self-validating, with clear steps for reaction monitoring and purification to ensure the identity and purity of the final product. Spectroscopic and analytical data should be used to confirm the structure and purity at each key stage.

Conclusion

The choice of the optimal synthetic route to this compound is contingent on the specific requirements of the project. For large-scale, cost-effective synthesis, the Nitrile Reduction Pathway (Route 1) is often the preferred choice due to its high overall yield and the use of relatively inexpensive reagents. For rapid synthesis of analogues and in cases where cost is less of a concern, the Buchwald-Hartwig Amination (Route 2) offers an elegant and efficient one-step solution. The Reductive Amination Strategy (Route 3) , while mechanistically interesting, generally presents more challenges in terms of yield and scalability, making it a less favored option for practical synthesis.

References

  • Hegde, S. G., & Kassim, A. M. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Tetrahedron Letters, 50(10), 1081-1083.
  • Regla, I., et al. (1997). Novel applications of Raney Nickel/Isopropanol: an efficient system for the reduction of organic compounds.
  • Reductive Amination. (2023, March 16). [Video]. YouTube.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed C-N cross-couplings: an efficient and versatile methodology for the synthesis of N-aryl heterocycles. Accounts of Chemical Research, 41(11), 1450-1460.
  • Suryakant Patil et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • Klyuev, M. V., & Khidekel', M. L. (1980). Hydrogenation of benzonitrile on a Raney nickel catalyst. Russian Chemical Bulletin, 29(1), 143-145.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Zaragoza Dörwald, F. (2005). Side reactions in organic synthesis: a guide to successful synthesis design. John Wiley & Sons.
  • Cacchi, S., & Fabrizi, G. (2011). Palladium-catalyzed C–N coupling reactions of amides. Chemical Reviews, 111(7), PR215-PR283.
  • Pearson Education. (n.d.).
  • Carril, M., SanMartin, R., & Domínguez, E. (2007). Palladium-catalyzed C–N bond formation in the synthesis of 1,4-benzodiazepines and related compounds. Current Organic Chemistry, 11(11), 939-954.
  • Sigma-Aldrich. (n.d.).
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Lester, G. C., Lin, H. C., & Maul, J. J. (1992). U.S. Patent No. 5,124,487. Washington, DC: U.S.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of aldehydes and ketones with sodium triacetoxyborohydride. Organic Reactions, 59, 1-714.

Sources

A Head-to-Head Comparison of Novel MAO Inhibitor 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine and the Standard Compound Moclobemide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of antidepressant drug discovery is continually evolving, with a significant focus on developing agents with improved efficacy and more favorable side-effect profiles. Monoamine oxidase inhibitors (MAOIs) have long been a therapeutic option for depressive disorders, and the development of reversible and selective inhibitors has mitigated some of the risks associated with earlier generations of these drugs.[1] This guide provides a comprehensive head-to-head comparison of a novel compound, 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine (hereafter referred to as "Novel Compound"), with the well-established reversible inhibitor of monoamine oxidase A (RIMA), Moclobemide.[2]

Moclobemide serves as an excellent benchmark due to its well-documented efficacy, safety profile, and its selective, reversible inhibition of MAO-A.[3] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of new chemical entities in this therapeutic space. We will delve into the mechanistic rationale, present detailed experimental protocols, and provide a template for the comparative analysis of preclinical data. It is important to note that as "Novel Compound" is a new chemical entity, the data presented herein is illustrative to guide researchers in their comparative studies.

Mechanism of Action: A Tale of Two Inhibitors

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] There are two main isoforms of this enzyme, MAO-A and MAO-B. The inhibition of MAO-A is primarily associated with antidepressant effects.[5]

Moclobemide is a benzamide derivative that acts as a selective and reversible inhibitor of MAO-A.[6] Its reversibility is a key feature, contributing to a more favorable safety profile compared to older, irreversible MAOIs, particularly concerning the potentiation of the pressor response to dietary tyramine (the "cheese effect").[3][7] By inhibiting MAO-A, Moclobemide leads to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine, which is believed to mediate its antidepressant effects.[4][6]

Novel Compound , based on its benzylamine scaffold, is hypothesized to also function as a MAO inhibitor. The nature of its inhibition (i.e., reversible vs. irreversible, and its selectivity for MAO-A vs. MAO-B) is a critical determinant of its therapeutic potential and safety profile. The experimental section of this guide will outline how to rigorously assess these parameters.

cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron Monoamines Monoamines Postsynaptic Receptors Postsynaptic Receptors Monoamines->Postsynaptic Receptors Binding Reuptake Transporter Reuptake Transporter Monoamines->Reuptake Transporter Reuptake MAO-A MAO-A Moclobemide Moclobemide Moclobemide->MAO-A Reversible Inhibition Novel Compound Novel Compound Novel Compound->MAO-A Hypothesized Inhibition Monoamines_presynaptic Monoamines Monoamines_presynaptic->MAO-A Degradation caption Figure 1: Mechanism of Action of MAOIs

Caption: Figure 1: Simplified diagram illustrating the mechanism of action of MAO inhibitors at the synapse.

In Vitro Potency and Selectivity: The First Litmus Test

A crucial first step in characterizing a novel MAO inhibitor is to determine its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the MAO-A and MAO-B isoforms.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol is designed to quantify the inhibitory activity of the Novel Compound and Moclobemide against human recombinant MAO-A and MAO-B enzymes. A fluorometric method is commonly employed for this purpose.[8]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes (e.g., from insect cells)[5]

  • Kynuramine (a substrate for both MAO-A and MAO-B)[5]

  • Horseradish peroxidase

  • Amplex Red reagent

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the Novel Compound and Moclobemide in phosphate buffer. The final concentrations should span a range sufficient to generate a full dose-response curve (e.g., from 1 nM to 100 µM).

  • Enzyme Reaction: In each well of the 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), the test compound at the desired concentration, and the reaction buffer.

  • Initiation of Reaction: Add kynuramine, Amplex Red, and horseradish peroxidase to initiate the reaction. The MAO enzyme will metabolize kynuramine, producing a fluorescent product that can be detected by the plate reader.

  • Data Acquisition: Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to the MAO activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Start Start Serial Dilution Prepare Serial Dilutions of Novel Compound & Moclobemide Start->Serial Dilution Reaction Mixture Prepare Reaction Mixture in 96-well plate (MAO enzyme, buffer, compound) Serial Dilution->Reaction Mixture Initiate Reaction Add Substrate (Kynuramine), Amplex Red, and HRP Reaction Mixture->Initiate Reaction Measure Fluorescence Measure Fluorescence over time Initiate Reaction->Measure Fluorescence Data Analysis Calculate % Inhibition and IC50 Measure Fluorescence->Data Analysis End End Data Analysis->End caption Figure 2: Workflow for In Vitro MAO Inhibition Assay

Caption: Figure 2: A step-by-step workflow for the in vitro MAO inhibition assay.

Comparative Data: Potency and Selectivity

The results of the in vitro MAO inhibition assay should be summarized in a clear and concise table.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B IC50 / MAO-A IC50)
Moclobemide 200>10,000>50
Novel Compound (Illustrative) 1505,00033.3

This table presents illustrative data for the Novel Compound for comparative purposes.

Pharmacokinetic Profile: The Journey Through the Body

A favorable pharmacokinetic profile is essential for a drug's success. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

ParameterMoclobemideNovel Compound (Illustrative)
Bioavailability (%) ~60% after a single dose, increasing to >80% with multiple doses[9][10]75%
Plasma Protein Binding (%) ~50%85%
Half-life (t1/2) (hours) 1-28
Metabolism Extensively metabolized, primarily by CYP2C19 and CYP2D6Primarily by CYP3A4
Excretion Mainly renalRenal and fecal

This table presents illustrative data for the Novel Compound for comparative purposes.

In Vivo Efficacy: Assessing Antidepressant-like Activity

Animal models are indispensable for evaluating the potential antidepressant effects of a novel compound. The forced swim test and the tail suspension test are widely used behavioral despair models.[11][12]

Experimental Protocol: Forced Swim Test (FST)

Animals:

  • Male C57BL/6 mice

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the Novel Compound, Moclobemide, or vehicle (e.g., saline) via oral gavage or intraperitoneal injection at a predetermined time before the test.

  • Forced Swim: Place each mouse individually into a glass cylinder filled with water (23-25°C) for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • Data Analysis: Compare the immobility time between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

Start Start Acclimation Acclimate Mice to Testing Room Start->Acclimation Drug Administration Administer Novel Compound, Moclobemide, or Vehicle Acclimation->Drug Administration Forced Swim Place Mouse in Water Cylinder for 6 minutes Drug Administration->Forced Swim Behavioral Scoring Record Immobility Time (last 4 minutes) Forced Swim->Behavioral Scoring Data Analysis Compare Immobility Time between groups Behavioral Scoring->Data Analysis End End Data Analysis->End caption Figure 3: Workflow for the Forced Swim Test

Caption: Figure 3: A step-by-step workflow for the forced swim test in mice.

Safety and Tolerability: A Critical Consideration

A comprehensive safety assessment is paramount in drug development. This includes in vitro cytotoxicity assays and in vivo tolerability studies.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cell lines (e.g., HEK293 for non-cancerous cells, and a relevant neuronal cell line like SH-SY5Y)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Cell culture medium and supplements

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Novel Compound and Moclobemide for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the CC50 (the concentration that reduces cell viability by 50%).

CompoundCC50 in HEK293 cells (µM)CC50 in SH-SY5Y cells (µM)
Moclobemide >100>100
Novel Compound (Illustrative) 8570

This table presents illustrative data for the Novel Compound for comparative purposes.

Clinical Side Effect Profile of Moclobemide: Moclobemide is generally well-tolerated. Common side effects include dizziness, nausea, and insomnia.[1][10] It has a lower incidence of anticholinergic effects, sedation, and sexual dysfunction compared to tricyclic antidepressants and SSRIs.[3][7]

Conclusion: A Forward Look

This guide provides a comprehensive framework for the head-to-head comparison of the novel MAO inhibitor, this compound, with the established standard, Moclobemide. Through a systematic evaluation of in vitro potency and selectivity, pharmacokinetic properties, in vivo efficacy, and safety, researchers can build a robust data package to assess the therapeutic potential of this new chemical entity. The illustrative data for the "Novel Compound" suggests a potentially more potent and longer-acting MAO-A inhibitor, which warrants further investigation. The detailed protocols provided herein offer a clear path for conducting these critical preclinical studies.

References

  • Moclobemide - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Moclobemide? Retrieved January 17, 2026, from [Link]

  • MentalHealth.com. (n.d.). Moclobemide. Retrieved January 17, 2026, from [Link]

  • Bonnet, U. (2003). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. CNS Drug Reviews, 8(3), 283-308.
  • Bonnet, U. (2002). Moclobemide: Evolution, Pharmacodynamic, and Pharmacokinetic Properties. CNS Drug Reviews, 8(3), 283-308.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved January 17, 2026, from [Link]

  • Fulton, B., & Benfield, P. (1996). Moclobemide. An update of its pharmacological properties and therapeutic use. Drugs, 52(3), 451-474.
  • Bonnet, U. (2003). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. PubMed, 12940984.
  • Fulton, B., & Benfield, P. (1996). Moclobemide: An Update of its Pharmacological Properties and Therapeutic Use. SpringerLink.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. In Methods in molecular biology (Clifton, N.J.) (Vol. 533, pp. 109–128).
  • Guentert, T. W., Tucker, G., Korn, A., Pfefen, J. P., Haefelfinger, P., & Schoerlin, M. P. (1990). Pharmacokinetics of moclobemide after single and multiple oral dosing with 150 milligrams 3 times daily for 15 days. Acta psychiatrica Scandinavica. Supplementum, 360, 91–93.
  • Bonnet, U. (2002). Moclobemide: evolution, pharmacodynamic, and pharmacokinetic properties. PubMed, 12212771.
  • Bonnet, U. (2003). Moclobemide: Therapeutic Use and Clinical Studies. CNS Drug Reviews, 9(1), 97-140.
  • Bonnet, U. (2025, August 6). (PDF) Moclobemide: Therapeutic Use and Clinical Studies.
  • Kristiyani, H., Jantan, I., & Husin, F. (2024, October 1). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
  • Aslantürk, Ö. S. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Adan, A., Kiraz, Y., & Baran, Y. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Pharmaceutical Sciences, 29(4), 305-316.
  • Bonnet, U. (2003). Moclobemide: therapeutic use and clinical studies. PubMed, 12685901.
  • Riss, T. L., & Moravec, R. A. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • JoVE. (2022, February 18).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. PubMed, 15890404.
  • Kristiyani, H., Jantan, I., & Husin, F. (2024, October 16). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • BenchChem. (2025). Application Notes and Protocols: In Vitro MAO-B Inhibition Assay Using Sarmentosin.
  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules (Basel, Switzerland), 26(21), 6649.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, a compound that, while integral to specific synthetic pathways, necessitates careful handling due to its inherent hazardous properties. The procedures outlined herein are designed to ensure the safety of personnel and the protection of our environment.

Hazard Assessment: Understanding the Risks

Before any handling or disposal procedures are initiated, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance with the following primary concerns based on available Safety Data Sheets (SDS) for it and structurally similar compounds[1][2][3]:

  • Corrosivity: The compound is categorized as causing severe skin burns and eye damage[1][2][3]. Direct contact can lead to significant tissue damage.

  • Toxicity: It is harmful if swallowed or if it comes into contact with the skin[2].

  • Irritation: It can cause respiratory irritation[1].

Given these hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes[4].

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use[4][5].

  • Body Protection: A lab coat is essential to protect against incidental contact[4][5]. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: While normal handling in a well-ventilated area or a fume hood may not require respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge should be available for spill response or if ventilation is inadequate[1].

Spill Management: A Plan for the Unexpected

Accidental spills must be managed promptly and safely. The following steps provide a general guideline for spill response[4][6]:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers, such as proximity to incompatible materials or ignition sources.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as detailed above.

  • Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (with caution): While neutralization of amines with a weak acid is a possible chemical treatment, this should only be attempted by trained personnel due to the potential for heat generation and fume release. For general lab spills, it is safer to absorb the material without neutralization.

  • Collect and Containerize: Carefully collect the absorbent material and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.

Disposal Protocol: A Step-by-Step Approach

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Direct disposal into drains or regular trash is strictly prohibited[4][7][8].

Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions[4][6]. This compound waste must be kept separate from:

  • Acids: Amines are basic and will react exothermically with acids[4][6].

  • Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous and potentially explosive reactions[4][6].

  • Other Incompatible Chemicals: Refer to the SDS for a full list of incompatible materials.

Containerization and Labeling: Ensuring Safe Storage and Transport
  • Select an Appropriate Container: Use a dedicated, compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for amine waste[4][6]. The container must be in good condition with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly and accurately labeled[4][8]. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Corrosive, Toxic)

    • The date of accumulation.

Final Disposal: Professional Handling is Key

Due to its hazardous nature, the final disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company[4]. These companies are equipped to handle and dispose of chemical waste in an environmentally responsible and regulatory-compliant manner.

Summary of Hazard and Disposal Information

Parameter Information Source(s)
Primary Hazards Causes severe skin burns and eye damage, Harmful if swallowed or in contact with skin, May cause respiratory irritation.[1][2][3]
Incompatible Materials Acids, Oxidizing agents.[4][6]
Recommended PPE Chemical safety goggles, face shield, chemical-resistant gloves, lab coat.[1][4][5]
Spill Cleanup Absorb with inert material, collect in a sealed container for hazardous waste.[4][6]
Disposal Method Collect in a labeled, compatible container and transfer to a licensed hazardous waste disposal facility.[4][8]
Prohibited Disposal Do not dispose of in drains or regular trash.[4][7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste assess_hazards Assess Hazards (Corrosive, Toxic) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe segregate_waste Segregate Waste (Keep from Acids & Oxidizers) select_ppe->segregate_waste containerize Containerize in a Labeled, Compatible Container segregate_waste->containerize store_safely Store in a Designated Safe Area containerize->store_safely contact_disposal Contact Licensed Hazardous Waste Disposal Service store_safely->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Decision workflow for handling and disposal.

References

  • Amine Disposal For Businesses - Collect and Recycle. (n.d.). Retrieved from [Link]

  • Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Flavin Chemical Models for Monoamine Oxidase Inactivation by Cyclopropylamines, .alpha.-Silylamines, and Hydrazines. (n.d.). Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

Sources

Definitive Guide to Personal Protective Equipment for 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS No: 915707-56-1). As a complex molecule incorporating both a benzylamine and a cyclic diamine structure, this compound requires a rigorous and well-understood safety protocol to mitigate risks in a laboratory setting. This guide moves beyond mere compliance, offering a strategic framework for risk assessment and procedural safety that empowers researchers to work confidently and securely.

Hazard Profile Analysis: Understanding the Inherent Risks

A thorough understanding of the molecule's chemical nature is the foundation of any effective safety protocol. This compound is an aromatic amine, a class of compounds that demands careful handling due to potential health hazards.[1][2][3] The primary risks associated with this specific compound, as identified in Safety Data Sheets (SDS), are significant and direct.[4][5]

The molecule's key hazard classifications are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[5]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[4][5][6]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[6]
Aquatic Hazard (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects.[6]

The primary operational threat is the compound's severe corrosivity to skin and eyes (Category 1B).[4][5] This classification necessitates PPE that provides a complete and impermeable barrier. Furthermore, its potential as a skin sensitizer means that even minor, repeated exposures could lead to a significant allergic reaction.[6]

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to position it within the established hierarchy of safety controls. PPE is the last line of defense, to be used after engineering and administrative controls have been implemented.

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[7] This minimizes inhalation exposure to any vapors or aerosols. An emergency eyewash station and safety shower must be immediately accessible.[7]

  • Administrative Controls: Establish Standard Operating Procedures (SOPs) for handling this chemical. Restrict access to authorized personnel and ensure all users have received documented training on the specific hazards and handling procedures.

  • Personal Protective Equipment (PPE): This is the focus of the guide and is designed to protect you when engineering and administrative controls cannot eliminate all risks of exposure.

Procedural PPE Guidance: A Task-Based Approach

The required level of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for different laboratory operations.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Risk Operations (e.g., Weighing small quantities in a fume hood, preparing dilute solutions)Chemical splash goggles (ANSI Z87.1 certified)Double-gloving: Nitrile or Neoprene gloves. Change outer glove immediately upon contamination.Fully-buttoned laboratory coat.Not required if performed within a certified chemical fume hood.
Moderate-Risk Operations (e.g., Active reactions, heating, transfers of larger volumes)Chemical splash goggles and a full-face shield.[8]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton™) over a standard nitrile inner glove.Chemical-resistant apron over a laboratory coat.Not required if performed within a certified chemical fume hood.
High-Risk/Emergency Ops (e.g., Large-scale spill cleanup, system failure)Full-face shield over chemical splash goggles.Heavy-duty chemical-resistant gloves with extended cuffs.Full-body chemical-resistant suit (e.g., Tyvek® or equivalent).[9][10]Air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for major spills.[8]
In-Depth Analysis of PPE Selection:
  • Eye and Face Protection: Because the compound causes severe eye damage, standard safety glasses are insufficient.[5] Chemical splash goggles that form a seal around the eyes are the mandatory minimum.[11] A full-face shield must be worn over the goggles during any task with an elevated splash risk, such as transferring solutions or working with reactions under positive pressure.[8]

  • Hand Protection: Aromatic amines can be readily absorbed through the skin.[1] Therefore, robust hand protection is non-negotiable.

    • Double-Gloving: This is a critical practice. The outer glove bears the brunt of any potential contamination and can be removed and replaced without exposing the skin. The inner glove provides protection during the process of removing the contaminated outer glove.

    • Glove Material: While disposable nitrile gloves offer broad, short-term protection, for a corrosive amine, more substantial protection is warranted for moderate-risk tasks.[8] Always consult the glove manufacturer's chemical resistance guide to verify compatibility and determine breakthrough times for benzylamines or similar corrosive amines.

  • Body Protection: A standard cotton lab coat is sufficient for low-risk activities, but it must be fully buttoned to cover as much skin as possible.[8] For procedures involving larger quantities or a higher splash risk, a chemical-resistant rubber or neoprene apron provides a necessary additional layer of protection. Closed-toe shoes and long pants are mandatory at all times.[11]

Emergency Protocol: Spill Management Workflow

In the event of a spill, a clear and logical response is critical to ensure personnel safety and minimize environmental contamination. All personnel handling this compound must be trained on this emergency procedure.

Spill Response Decision Workflow

SpillResponse Start Spill Detected Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (<100 mL) Contained in Fume Hood Assess->SmallSpill  Small LargeSpill Large Spill (>100 mL) or Outside Fume Hood Assess->LargeSpill  Large   AlertArea Alert Immediate Area Personnel SmallSpill->AlertArea Evacuate Evacuate Immediate Area LargeSpill->Evacuate DonPPE Don High-Risk PPE: - Face shield & Goggles - Chemical-resistant apron - Heavy-duty gloves AlertArea->DonPPE Absorb Cover with Inert Absorbent (e.g., sand, vermiculite) DonPPE->Absorb Collect Collect Waste into a Sealed Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Area with appropriate solution Collect->Decontaminate NotifyEHS Notify EHS / Emergency Response and Secure the Area Evacuate->NotifyEHS

Caption: Logical workflow for spill response management.

Spill Cleanup Steps:

  • Containment: For liquid spills, use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[7][12] Do not use cellulosic materials like paper towels or sawdust, as they may react with amines.[12]

  • Collection: Carefully collect the absorbed material and contaminated items into a designated, properly labeled, and sealed container for hazardous waste.[7]

  • Decontamination: Clean the spill area thoroughly. Consult your institution's Environmental Health and Safety (EHS) department for recommended decontamination solutions.

  • Disposal: All waste generated from the cleanup must be disposed of as hazardous waste through your institution's EHS program.[7]

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection: All waste containing this chemical, including contaminated consumables and spill cleanup materials, must be collected in a clearly marked "Hazardous Waste" container.[7] The container must be made of a compatible material and kept sealed when not in use.

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents or acids, which could cause a violent reaction.[7]

  • Final Disposal: The final disposal must be handled by a licensed hazardous waste disposal company.[7] Never discharge this chemical or its waste into drains or the environment, as it is harmful to aquatic life.[6][13]

  • PPE Decontamination: Reusable PPE, such as face shields and heavy-duty gloves, should be thoroughly cleaned after use. Disposable items, including gloves and lab coats that have been contaminated, must be disposed of as hazardous waste.

By adhering to these rigorous, procedure-specific PPE protocols and emergency plans, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine.
  • BenchChem. (2025). Safe Disposal of N-methyl-3-(phenoxymethyl)benzylamine: A Procedural Guide.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: this compound.
  • Santa Cruz Biotechnology. (n.d.). Benzylamine Safety Data Sheet.
  • Guidechem. (n.d.). N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine.
  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Sigma-Aldrich. (2021, October 7). SAFETY DATA SHEET: 4-(Dimethylamino)pyridine.
  • ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
  • Aldrich. (2025, April 28). SAFETY DATA SHEET.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Trihydro Corporation. (2020, November 19). Chemical PPE.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.